5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Description
Properties
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHFZMMKPWPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Abstract
This technical guide provides a detailed, in-depth overview of a robust and reproducible synthetic pathway for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a key building block in contemporary drug discovery programs. The synthesis is presented as a four-step sequence commencing with commercially available starting materials. Each step is meticulously detailed, providing not only a reproducible protocol but also the underlying chemical principles and rationale for the chosen conditions. This document is intended for an audience of researchers, medicinal chemists, and process development scientists.
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a brominated nicotinic acid core, which allows for further functionalization through cross-coupling reactions, with a piperidin-4-ylmethoxy side chain, a common motif in biologically active molecules that can influence solubility, metabolic stability, and target engagement. This guide delineates a logical and efficient synthetic route, emphasizing practical execution and the establishment of a self-validating experimental system.
Overall Synthetic Scheme
The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is achieved through a four-step process:
-
Esterification of 5-bromo-2-chloronicotinic acid.
-
Nucleophilic Aromatic Substitution (S
NAr) to form the core ether linkage. -
Saponification of the methyl ester to the corresponding carboxylic acid.
-
Acid-mediated Deprotection of the piperidine nitrogen to yield the final product.
Figure 1: Overall synthetic workflow for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Part 1: Synthesis of Intermediates
Step 1: Esterification of 5-Bromo-2-chloronicotinic acid to Methyl 5-bromo-2-chloronicotinate
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent the acidic proton from interfering with the strongly basic conditions of the subsequent nucleophilic substitution reaction. The use of thionyl chloride in methanol is a highly effective method for this transformation, as it generates anhydrous HCl in situ, which catalyzes the Fischer esterification.[1][2]
Experimental Protocol:
-
To a stirred solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10 vol), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-bromo-2-chloronicotinate as a solid.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-chloronicotinic acid | [3] |
| Reagents | Thionyl chloride, Methanol | [1][2] |
| Solvent | Methanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4-6 hours | |
| Expected Yield | >95% |
Step 2: Synthesis of Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate via SNAr Reaction
This key step involves the formation of the ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromo and ester groups, facilitates the displacement of the chloride at the C2 position by the alkoxide of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Sodium hydride is employed as a strong, non-nucleophilic base to deprotonate the alcohol, and a polar aprotic solvent such as DMF is used to solvate the resulting alkoxide.[4][5][6]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of Methyl 5-bromo-2-chloronicotinate (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-bromo-2-chloronicotinate | |
| Reagents | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Sodium Hydride | [4][5] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Temperature | 80-90 °C | |
| Reaction Time | 12-16 hours | |
| Expected Yield | 70-85% |
Part 2: Final Product Synthesis
Step 3: Saponification to 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions in a process known as saponification. Lithium hydroxide in a mixture of THF and water is a common and effective reagent system for this transformation, as it minimizes side reactions and allows for straightforward work-up.[7][8][9]
Experimental Protocol:
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain the Boc-protected acid.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate | |
| Reagents | Lithium hydroxide monohydrate | [8] |
| Solvent | THF/Water | [8] |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Expected Yield | >90% |
Step 4: Deprotection to 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. A solution of 4M HCl in dioxane is a standard and highly effective reagent for this purpose, providing clean and efficient deprotection.[10][11][12]
Experimental Protocol:
-
Suspend the Boc-protected acid (1.0 eq) in 4M HCl in dioxane (10-20 vol).
-
Stir the mixture at room temperature for 1-2 hours. Gas evolution (isobutylene and CO₂) will be observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE) and collect the product by filtration.
-
Wash the solid with the ether and dry under vacuum to yield 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as its hydrochloride salt.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid | |
| Reagent | 4M HCl in Dioxane | [10][11][12] |
| Solvent | Dioxane | [10] |
| Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | |
| Expected Yield | >95% |
Part 3: Data and Characterization
Analytical Data Summary
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) |
| Methyl 5-bromo-2-chloronicotinate | C₇H₅BrClNO₂ | 250.48 | 8.6 (d), 8.3 (d), 3.9 (s) |
| Methyl 5-bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinate | C₁₈H₂₅BrN₂O₅ | 445.31 | 8.4 (d), 8.2 (d), 4.2 (d), 3.8 (s), 1.4 (s) |
| 5-Bromo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)nicotinic acid | C₁₇H₂₃BrN₂O₅ | 431.28 | 13.0 (br s), 8.3 (d), 8.1 (d), 4.1 (d), 1.4 (s) |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (HCl salt) | C₁₂H₁₅BrN₂O₃ | 319.17 | 9.0 (br s), 8.5 (d), 8.2 (d), 4.3 (d), 3.3-2.9 (m), 2.0-1.6 (m) |
Note: Expected ¹H NMR chemical shifts are estimates and may vary based on experimental conditions.[13][14]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. The four-step sequence is characterized by high yields and the use of well-established, robust chemical transformations. The protocols provided are intended to serve as a strong foundation for researchers in the field, enabling the efficient synthesis of this valuable chemical intermediate for applications in drug discovery and development.
References
-
chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Retrieved from [Link]
- Königs, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
-
ResearchGate. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
- Senge, M. O., & Sample, H. C. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2019(27-28), 4377-4402.
- Ogunniran, K. O., et al. (2015). SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT. Ife Journal of Science, 17(1), 1-10.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? Retrieved from [Link]
-
ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Ciochina, R., & Grossman, R. B. (2003).
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
-
Medicine LibreTexts. (2022, October 4). 9.9: Hydrolysis of Esters. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
MDPI. (2021, December 16). Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
- Wang, M., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016).
-
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of compounds 2a-2x and compounds 3a-3i. Retrieved from [Link]
-
Springer. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. mdpi.com [mdpi.com]
- 14. kpfu.ru [kpfu.ru]
physicochemical properties of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Authored by a Senior Application Scientist
Foreword: A Molecule-Centric Approach to Drug Discovery
In modern drug development, a profound understanding of a molecule's intrinsic physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties—ionization, lipophilicity, and solubility—govern a compound's journey through complex biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a substituted pyridinecarboxylic acid derivative. Our objective is to move beyond a simple recitation of data, offering instead a causal exploration of why these properties are critical and how they are reliably determined. By grounding our discussion in robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to unlock the therapeutic potential of this and similar chemical scaffolds.
Core Molecular Profile
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound featuring a brominated nicotinic acid core linked to a piperidine moiety via a methoxy bridge. This unique combination of a carboxylic acid, a pyridine ring, and a secondary amine (within the piperidine ring) results in a complex acid-base profile and a nuanced balance between hydrophilicity and lipophilicity.
| Property | Value | Source |
| CAS Number | 1216435-59-4 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 315.16 g/mol | [1] |
| Chemical Structure | O=C(O)C1=C(OCC2CCNCC2)N=CC(Br)=C1 (SMILES) | [1] |
| Predicted pKa (Acidic) | ~3.5 - 4.5 (Carboxylic Acid) | N/A |
| Predicted pKa (Basic) | ~9.5 - 10.5 (Piperidine Nitrogen) | N/A |
| Predicted logP | Variable (pH-dependent) | N/A |
Note: Predicted values are estimates based on the functional groups present. Experimental determination is essential for definitive characterization.
Ionization Behavior (pKa): The Master Switch of Bioactivity
The ionization constant, or pKa, is arguably the most critical physicochemical parameter as it directly influences all others, especially solubility and permeability.[2][3][4] This molecule is amphoteric, possessing both an acidic functional group (carboxylic acid) and a basic functional group (the secondary amine of the piperidine ring). This duality means its net charge is highly sensitive to the pH of its environment.
-
The Acidic Center: The carboxylic acid on the nicotinic acid ring is expected to have a pKa in the range of 3.5 to 4.5. Below this pH, it will be predominantly neutral (-COOH). Above this pH, it will be deprotonated and negatively charged (-COO⁻).
-
The Basic Center: The piperidine nitrogen is a secondary amine and is expected to be the primary basic center, with a pKa likely in the 9.5 to 10.5 range. Below this pH, it will be protonated and positively charged (-NH₂⁺-). Above this pH, it will be neutral (-NH-).
This dual nature gives rise to three principal ionization states, which dictate the molecule's interaction with biological membranes and targets.
Caption: Ionization states of the molecule as a function of pH.
Protocol: Experimental pKa Determination by Potentiometric Titration
This method provides highly accurate pKa values by monitoring pH changes during titration with a standardized acid or base.
Rationale: The principle lies in the Henderson-Hasselbalch equation. At the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the ionizable group. By creating a titration curve (pH vs. volume of titrant), the inflection points can be used to determine the pKa values with high precision.
Methodology:
-
Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is often necessary but requires subsequent correction of the apparent pKa to the aqueous pKa.
-
Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) with a standardized solution of hydrochloric acid (0.1 M HCl) to ensure all functional groups are fully protonated.
-
Titration: Titrate the solution with a standardized, carbonate-free solution of potassium hydroxide (0.1 M KOH) using a calibrated micro-burette.
-
Data Acquisition: Record the pH of the solution after each incremental addition of KOH using a calibrated, high-precision pH electrode. Stir the solution continuously to ensure homogeneity.
-
Analysis: Plot the recorded pH values against the volume of KOH added. The first derivative (dpH/dV) or second derivative (d²pH/dV²) of this curve is then plotted to precisely identify the equivalence points. The pH at the half-volume point for each equivalence point corresponds to the pKa.
-
Validation: Perform the titration in triplicate to ensure reproducibility. A known standard with pKa values in a similar range should be run for system validation.
Lipophilicity (logP): The Key to Crossing Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. It is typically expressed as its logarithm, logP. This parameter is a cornerstone of the Rule of Five and is fundamental for predicting a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.
For an ionizable molecule like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, the apparent partition coefficient (logD) is more relevant, as it is pH-dependent. At the zwitterionic isoelectric point, logD will be at its minimum (lowest lipophilicity), while at pH values where the molecule is neutral, its lipophilicity will be maximized. The shake-flask method remains the gold standard for its direct and accurate measurement.[5][6]
Caption: Workflow for the shake-flask logP determination.
Protocol: LogP Determination by the Shake-Flask HPLC-UV Method
This method directly measures the concentration of the analyte in both phases after equilibrium has been reached.[7][8]
Rationale: The direct quantification of the compound in both the aqueous and organic layers provides an unambiguous determination of the partition coefficient. Using HPLC-UV for quantification offers high sensitivity and specificity, which is crucial for compounds with very high or very low logP values where the concentration in one phase may be minimal.[8]
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated aqueous buffer.
-
Equilibration: Seal the vial and shake it vigorously on a mechanical shaker for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium.[9]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known aliquot from both the n-octanol layer and the aqueous layer, avoiding any contamination from the interface.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared in the corresponding solvent (pre-saturated octanol or buffer) to ensure accurate quantification.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
Aqueous Solubility: The Prerequisite for Absorption
For any orally administered drug, dissolution in the gastrointestinal fluid is the first and often rate-limiting step for absorption. Poor aqueous solubility can severely limit bioavailability, regardless of a compound's other favorable properties.[10] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, precipitating from a DMSO stock solution, appears in an aqueous buffer. It's a high-throughput method used for early-stage screening.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more definitive measurement, essential for lead optimization and pre-formulation studies.[10][13]
Given the zwitterionic nature of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, its solubility is expected to be lowest near its isoelectric point and significantly higher at low and high pH values where it exists as a charged salt.
Caption: Experimental workflow for thermodynamic solubility.
Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the crystalline or solid form of the compound.
Rationale: By allowing the solid compound to reach equilibrium with the aqueous buffer over an extended period, this method measures the saturation concentration, which is the true thermodynamic solubility. This value is critical for predicting oral absorption and for developing viable formulations.[10]
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 6.8, and 7.4 to simulate physiological conditions).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm that excess solid remains. Carefully filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to obtain a clear, saturated solution. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Quantification: Accurately dilute the saturated filtrate with mobile phase or a suitable solvent. Quantify the concentration of the compound using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.
-
Data Reporting: Report the solubility in units of µg/mL or µM at the specific pH and temperature of the experiment. The solid form of the material used (e.g., crystalline, amorphous) should also be noted as it can significantly impact the result.
Conclusion and Forward Look
The physicochemical profile of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is defined by its amphoteric nature, which imparts significant pH-dependency to its lipophilicity and solubility. The presence of a basic piperidine and an acidic carboxylic acid suggests that this molecule will exist as a zwitterion across a broad physiological pH range, a characteristic that often leads to favorable solubility while maintaining sufficient lipophilicity for membrane traversal.
The experimental protocols detailed herein provide a robust framework for the definitive characterization of this compound. Accurate, experimentally-derived data for pKa, logD, and thermodynamic solubility are indispensable. They empower medicinal chemists to build predictive structure-activity relationships, guide formulation scientists in developing effective delivery systems, and ultimately increase the probability of advancing a promising chemical entity toward clinical success.
References
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link] [Accessed January 19, 2026].
-
BioDuro. ADME Solubility Assay. Available from: [Link] [Accessed January 19, 2026].
-
ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link] [Accessed January 19, 2026].
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link] [Accessed January 19, 2026].
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].
-
ResearchGate. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link] [Accessed January 19, 2026].
-
PubMed. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link] [Accessed January 19, 2026].
-
Cambridge MedChem Consulting. LogP/D. Available from: [Link] [Accessed January 19, 2026].
-
IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link] [Accessed January 19, 2026].
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link] [Accessed January 19, 2026].
-
ResearchGate. The correlation of the Log P values obtained by the shake flask method.... Available from: [Link] [Accessed January 19, 2026].
-
ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link] [Accessed January 19, 2026].
Sources
- 1. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. ijirss.com [ijirss.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide on the Presumed Mechanism of Action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic Acid
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid (niacin or Vitamin B3). While specific pharmacological data for this particular compound is not extensively available in peer-reviewed literature, its structural similarity to nicotinic acid strongly suggests that it functions as an agonist for the G-protein coupled receptor GPR109A. This guide provides a detailed exploration of the presumed mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, based on the well-established pharmacology of its parent compound and its primary molecular target, GPR109A.
Nicotinic acid is a long-standing therapeutic agent used for the management of dyslipidemia, a major risk factor for cardiovascular diseases.[1][2][3] It favorably modulates the levels of various plasma lipids and lipoproteins.[1][2] The discovery of GPR109A as the specific receptor for nicotinic acid has significantly advanced our understanding of its therapeutic effects and its primary side effect, cutaneous flushing.[2][4] This guide will delve into the molecular signaling of GPR109A, its physiological consequences, and the experimental methodologies employed to characterize GPR109A agonists.
The Molecular Target: GPR109A Receptor
GPR109A, also known as Hydroxy-carboxylic acid receptor 2 (HCA2) or HM74A in humans, is a G-protein coupled receptor that plays a crucial role in mediating the effects of nicotinic acid.[5][]
-
Tissue Distribution: GPR109A is predominantly expressed in white and brown adipose tissue and on various immune cells, including macrophages and neutrophils.[5][][7] Its expression has also been identified in retinal pigment epithelial cells and Kupffer cells in the liver.[8][9]
-
Endogenous and Pharmacological Ligands: The endogenous ligand for GPR109A is the ketone body β-hydroxybutyrate, which activates the receptor at physiologically relevant concentrations during fasting.[7][8] Nicotinic acid is a high-affinity pharmacological agonist for GPR109A.[7]
Mechanism of Action: The GPR109A Signaling Cascade
Upon binding of an agonist such as 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, GPR109A undergoes a conformational change, initiating a cascade of intracellular signaling events.
The receptor is coupled to an inhibitory G-protein (Gi/Go).[5] Activation of the receptor leads to the dissociation of the G-protein into its α and βγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[5] The downstream effects of this signaling pathway are tissue-specific and are responsible for the pharmacological actions of GPR109A agonists.
Caption: GPR109A Signaling Pathway.
Pharmacological Effects of GPR109A Activation
The activation of GPR109A by agonists like nicotinic acid, and presumably its derivatives, leads to several key pharmacological effects:
Anti-lipolytic Effect in Adipocytes
In adipose tissue, the GPR109A-mediated decrease in cAMP and PKA activity leads to the inhibition of hormone-sensitive lipase (HSL).[3][5] HSL is a critical enzyme for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. The inhibition of HSL reduces the release of FFAs from adipocytes into the bloodstream.[5][] This reduction in circulating FFAs decreases their flux to the liver, which is a substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[5]
Cutaneous Vasodilation (Flushing)
A prominent and often limiting side effect of GPR109A agonists is cutaneous vasodilation, commonly known as flushing.[2][4] This effect is also mediated by GPR109A but occurs in immune cells of the skin, such as Langerhans cells and keratinocytes.[4][10] Activation of GPR109A in these cells stimulates the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, causing vasodilation and the characteristic flushing and sensation of heat.[4][10]
Caption: Mechanism of GPR109A-Mediated Flushing.
Anti-inflammatory Effects
GPR109A activation has been shown to exert anti-inflammatory effects. In colonic macrophages and dendritic cells, GPR109A signaling promotes anti-inflammatory properties and induces the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[11] Furthermore, GPR109A is essential for the butyrate-mediated induction of IL-18 in the colonic epithelium, which is protective against colitis and colon cancer.[11] These findings suggest a role for GPR109A agonists in modulating immune responses and inflammation.
Experimental Protocols for Characterizing GPR109A Agonists
The characterization of a novel compound like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as a GPR109A agonist would involve a series of in vitro and in vivo experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the GPR109A receptor.
Methodology:
-
Prepare cell membranes from a cell line stably overexpressing the human GPR109A receptor.[9]
-
Incubate the cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid).
-
Add increasing concentrations of the unlabeled test compound (5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) of the test compound by analyzing the competition binding curve.
cAMP Functional Assay
Objective: To assess the functional activity of the test compound as an agonist or antagonist of GPR109A.
Methodology:
-
Culture a cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).[5][9]
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Treat the cells with increasing concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).
-
Determine the EC50 (half-maximal effective concentration) of the test compound by plotting the dose-response curve.
In Vivo Assessment of Anti-lipolytic Activity
Objective: To evaluate the effect of the test compound on plasma free fatty acid levels in an animal model.
Methodology:
-
Use wild-type and GPR109A knockout mice for comparison.[7]
-
Administer the test compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Collect blood samples at various time points after administration.
-
Separate the plasma and measure the concentration of non-esterified fatty acids (NEFAs) using a colorimetric assay kit.
-
Compare the reduction in NEFA levels in wild-type versus knockout mice to confirm GPR109A-dependent activity.[7]
Illustrative Quantitative Data for a GPR109A Agonist
The following table presents hypothetical quantitative data for a compound like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, based on typical values for known GPR109A agonists.
| Parameter | Description | Illustrative Value |
| Ki (Binding Affinity) | Inhibitory constant from radioligand binding assay | 50 nM |
| EC50 (Functional Potency) | Half-maximal effective concentration in a cAMP assay | 100 nM |
| In Vivo FFA Lowering | Percentage reduction in plasma free fatty acids | 60% at 10 mg/kg |
Conclusion
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, by virtue of its chemical structure, is presumed to act as an agonist of the GPR109A receptor. Its mechanism of action is likely to mirror that of nicotinic acid, involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This signaling cascade is expected to produce therapeutic anti-lipolytic effects by reducing the release of free fatty acids from adipose tissue. Concurrently, activation of GPR109A in skin immune cells would likely induce the characteristic flushing side effect through the release of prostaglandins. The development of GPR109A agonists with an improved therapeutic window, potentially separating the anti-lipolytic effects from the flushing response, remains an active area of research in drug discovery. Further experimental characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is necessary to confirm its precise pharmacological profile.
References
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Graff, E. C., Smith, A. N., Kanke, M., & Gettys, T. W. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 6(4), 43. [Link]
-
Bhutia, Y. D., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging, 11(16), 5896–5897. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed, 48, 79–106. [Link]
-
Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 160(6), 1237–1250. [Link]
-
Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Jr, Harper, W. L., Toth, P. P., Favrot, L. K., & Kerzner, B. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640. [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Retrieved January 19, 2026, from [Link]
-
Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]
-
Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology, 126(12), 2637–2646. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 8. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]
- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the nicotinic acid scaffold, a cornerstone in the management of dyslipidemia, with the versatile piperidine moiety presents a compelling chemical space for the discovery of novel therapeutic agents. This technical guide delves into the biological significance, synthetic pathways, and potential therapeutic applications of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives. While direct and extensive literature on this specific subclass of compounds is emerging, their structural alerts strongly suggest a profound potential to modulate key biological targets, most notably the G-protein coupled receptor GPR109A. Furthermore, analogous structures have shown promise in the realm of epigenetics, particularly as inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a robust framework for the exploration and development of this promising class of molecules. We will dissect the established pharmacology of their likely targets, provide detailed synthetic and bioassay protocols based on analogous compounds, and chart a course for future structure-activity relationship (SAR) studies.
Introduction: The Strategic Amalgamation of Proven Pharmacophores
The design of novel bioactive molecules frequently leverages the strategic combination of well-established pharmacophores. The structure of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives is a testament to this principle, integrating three key structural features:
-
The Nicotinic Acid Core: A B-vitamin that has been a therapeutic staple for over half a century, nicotinic acid (niacin) is renowned for its beneficial effects on plasma lipoproteins. Its primary molecular target, the G-protein coupled receptor 109A (GPR109A), mediates not only its lipid-modifying properties but also a spectrum of pleiotropic effects, including potent anti-inflammatory actions.
-
The 5-Bromo Substituent: The introduction of a halogen, such as bromine, at the 5-position of the nicotinic acid ring is a common medicinal chemistry strategy. This modification can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, and can provide a vector for further chemical elaboration. 5-Bromonicotinic acid is a readily available and versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[1][2]
-
The 2-(Piperidin-4-ylmethoxy) Linker: The piperidine ring is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for interacting with biological targets. The ether linkage at the 2-position of the nicotinic acid core provides a flexible yet defined orientation for the piperidine moiety, allowing for diverse interactions within a receptor's binding pocket.
While the direct biological data for the title compounds remains largely proprietary or in early stages of investigation, the known pharmacology of their constituent parts provides a strong rationale for their exploration as modulators of critical therapeutic targets.
The Primary Target: GPR109A and its Multifaceted Signaling Cascades
GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/o-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of metabolic and inflammatory diseases.[3] Its activation by agonists such as nicotinic acid initiates a cascade of intracellular events with profound physiological consequences.
Canonical Gαi-Mediated Signaling
The classical signaling pathway of GPR109A involves its coupling to inhibitory G-proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipocytes, where reduced cAMP levels lead to the inhibition of hormone-sensitive lipase and a subsequent decrease in the release of free fatty acids into the circulation.
Sources
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. By leveraging structural-activity relationship (SAR) analysis, in silico modeling, and a review of established pharmacology for analogous compounds, we identify the G-protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), as the primary and most probable therapeutic target. This guide delves into the intricate signaling pathways associated with GPR109A activation, including both the canonical G-protein-mediated and non-canonical β-arrestin-mediated pathways, and their implications for metabolic and inflammatory diseases. Furthermore, we outline a detailed roadmap for the experimental validation of this predicted target interaction, encompassing binding affinity, functional, and target engagement assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic molecule featuring a nicotinic acid core structure, which is a well-established pharmacophore. Nicotinic acid, also known as niacin or vitamin B3, has been utilized for decades in the management of dyslipidemia.[1] Its therapeutic effects are primarily mediated through the activation of the GPR109A receptor.[2][3] The structural architecture of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, particularly the presence of the carboxylic acid group on the pyridine ring, strongly suggests its potential to interact with the same receptor. The addition of a bromo substituent and a piperidin-4-ylmethoxy group at positions 5 and 2, respectively, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic profile over existing nicotinic acid derivatives.
This guide will systematically explore the scientific rationale for targeting GPR109A with this compound, elucidate the downstream signaling cascades, and provide robust, field-proven methodologies for the experimental validation of its mechanism of action.
Primary Therapeutic Target: G-Protein-Coupled Receptor 109A (GPR109A/HCA₂)
Based on its structural homology to nicotinic acid and other known agonists, the primary therapeutic target of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is predicted to be GPR109A.[4][5] GPR109A is a member of the G-protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells, such as macrophages.[3][6] Its activation by endogenous ligands like β-hydroxybutyrate and pharmacological agents like niacin initiates a cascade of intracellular events with significant therapeutic implications.[2]
The Dual Signaling Pathways of GPR109A
Activation of GPR109A leads to downstream signaling through two distinct pathways: a canonical G-protein-mediated pathway and a non-canonical β-arrestin-mediated pathway. Understanding this dual signaling is critical, as each pathway is associated with different physiological outcomes.
-
Canonical Gαi/o-Mediated Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[7] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, thereby reducing the lipolysis of triglycerides and the subsequent release of free fatty acids into circulation.[3] This mechanism is central to the lipid-lowering effects of niacin and its derivatives.
-
Non-Canonical β-Arrestin-Mediated Pathway: Following activation, GPR109A can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins (primarily β-arrestin 1 and 2).[4][9] The GPR109A/β-arrestin complex can act as a signaling scaffold, initiating pathways independent of G-protein coupling. This pathway has been implicated in the anti-inflammatory effects of GPR109A activation, including the inhibition of NF-κB signaling.[4][5] However, the β-arrestin pathway is also associated with the common side effect of flushing caused by niacin, which involves the release of prostaglandins in skin cells.[4] The development of biased agonists that selectively activate the G-protein pathway over the β-arrestin pathway is a key strategy in modern drug discovery to mitigate this side effect.[10]
Therapeutic Implications of Targeting GPR109A
The activation of GPR109A by a selective agonist like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid presents several therapeutic opportunities:
-
Dyslipidemia and Cardiovascular Disease: By inhibiting lipolysis in adipose tissue, GPR109A agonists can reduce the levels of circulating free fatty acids, which in turn decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). This leads to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, a lipid profile associated with a reduced risk of atherosclerosis and cardiovascular disease.[4][5]
-
Inflammatory and Autoimmune Diseases: The anti-inflammatory effects mediated by GPR109A activation suggest its potential in treating a range of inflammatory conditions. Activation of GPR109A in macrophages and other immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][11] This has potential applications in diseases like atherosclerosis, inflammatory bowel disease, and neuroinflammatory disorders.[12][13]
-
Neuroprotection: Emerging evidence suggests that GPR109A is expressed in the central nervous system and its activation may have neuroprotective effects by modulating neuroinflammation.[13]
Experimental Validation of Therapeutic Targets
A rigorous and systematic approach is essential to experimentally validate that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid directly interacts with and modulates the function of GPR109A. The following experimental workflow outlines the key steps in this process.
Phase 1: Confirmation of Target Binding and Engagement
The initial phase focuses on demonstrating a direct physical interaction between the compound and the GPR109A receptor.
3.1.1. Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity of a test compound to its receptor.[14][15]
-
Objective: To determine the equilibrium dissociation constant (Ki) of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the human GPR109A receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound.
-
Separation and Detection: Separate the bound and free radioligand using rapid filtration. Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Table 1: Representative Data from a Radioligand Binding Assay
| Compound | IC₅₀ (nM) | Ki (nM) |
| Nicotinic Acid (Reference) | 150 | 75 |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | TBD | TBD |
| Negative Control | >10,000 | >10,000 |
TBD: To be determined experimentally.
3.1.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[16][17]
-
Objective: To demonstrate that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid binds to and stabilizes GPR109A in intact cells.
-
Methodology:
-
Cell Treatment: Treat cells expressing GPR109A with either vehicle or the test compound.
-
Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble GPR109A in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
-
Phase 2: Assessment of Functional Activity
This phase aims to characterize the functional consequences of the compound binding to GPR109A, including its potency and potential for biased agonism.
3.2.1. cAMP Accumulation Assay
This assay measures the functional activity of the Gαi/o-mediated pathway.[18]
-
Objective: To determine the EC₅₀ of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Use a GPR109A-expressing cell line.
-
Stimulation and Treatment: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-treat the cells with varying concentrations of the test compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the EC₅₀.
-
3.2.2. β-Arrestin Recruitment Assay
This assay assesses the activation of the non-canonical β-arrestin pathway.
-
Objective: To determine the EC₅₀ of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the recruitment of β-arrestin to GPR109A.
-
Methodology:
-
Assay System: Utilize a cell-based assay that measures the interaction between GPR109A and β-arrestin. Common formats include bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).
-
Cell Treatment: Treat the cells with varying concentrations of the test compound.
-
Signal Detection: Measure the assay-specific signal (e.g., BRET ratio or luminescence).
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC₅₀.
-
Table 2: Representative Data from Functional Assays
| Compound | cAMP Assay EC₅₀ (nM) | β-Arrestin Assay EC₅₀ (nM) | Bias Factor (vs. Reference) |
| Nicotinic Acid (Reference) | 50 | 200 | 1.0 |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | TBD | TBD | TBD |
TBD: To be determined experimentally.
Conclusion and Future Directions
The structural features of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid strongly support the hypothesis that its primary therapeutic target is the G-protein-coupled receptor GPR109A. The activation of this receptor holds significant promise for the treatment of dyslipidemia, cardiovascular disease, and a range of inflammatory conditions. The proposed experimental workflow provides a robust framework for validating this target and characterizing the compound's pharmacological profile. Future studies should focus on elucidating the potential for biased agonism to develop a therapeutic agent with an improved side-effect profile. Furthermore, in vivo studies in relevant animal models of disease are a critical next step to translate these in vitro findings into potential clinical applications.
References
-
Chai, J. T., et al. (2014). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 16(1), 375. [Link]
-
Kassab, A., et al. (2014). GPR109A and vascular inflammation. PubMed, 24263220. [Link]
-
Pro-Health. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
-
Gentry, P. R., et al. (2022). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. FEBS Letters, 596(19), 2515-2529. [Link]
-
Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience, 16, 1140135. [Link]
-
Wanders, D., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 229. [Link]
-
Psonis, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4945. [Link]
-
ResearchGate. (n.d.). Figure 6. Biased b-Arrestin/GPR109A axis activation in myeloid cells is... [Link]
-
Wanders, D. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. University of Arizona. [Link]
-
Soni, H., et al. (2014). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 289(18), 12694-12708. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
ResearchGate. (n.d.). (PDF) GPR109A and Vascular inflammation. [Link]
-
ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. [Link]
-
Eyles, D. W., et al. (2021). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry, 12, 694833. [Link]
-
Sharma, A., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 612042. [Link]
-
ResearchGate. (n.d.). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. [Link]
-
Peak Proteins. (n.d.). Biophysical methods for studying human GPCR ligand binding properties. [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(7), 1461-1473. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]
-
Eurofins CALIXAR. (2024, October 18). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs. YouTube. [Link]
-
Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(7), 4276-4284. [Link]
-
Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
Perceptive. (n.d.). Radioligand Binding Assay Services. [Link]
-
JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Novel role of GPR109A in thymic regulatory T cell development. [Link]
-
Rich, T. C., et al. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(6), 1334-1341. [Link]
-
ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and... [Link]
-
Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. [Link]
-
ResearchGate. (n.d.). GPR109A Expression in the Murine Min6 Pancreatic Beta Cell Line, and Its Relation with Glucose Metabolism and Inflammation. [Link]
-
Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed, 39483628. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. [Link]
-
Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(12), 2591-2599. [Link]
-
Semple, G., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426-5430. [Link]
-
Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366-4374. [Link]
-
Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. [Link]
-
Wang, Y., et al. (2016). Activation of the niacin receptor HCA2 reduces demyelination and neurofilament loss, and promotes functional recovery after spinal cord injury in mice. European Journal of Pharmacology, 791, 656-665. [Link]
-
Chen, Y., et al. (2017). Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization. Cellular & Molecular Immunology, 14(2), 209-220. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pathwaymap.com [pathwaymap.com]
- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 11. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
An In-Depth Technical Guide to Assessing the In Vitro Stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Foreword: The Critical Role of Early Stability Assessment in Drug Discovery
In the rigorous journey of drug development, the early characterization of a compound's stability profile is a cornerstone of a successful campaign. Promising pharmacological activity can be rendered irrelevant if a molecule is rapidly degraded by metabolic enzymes or is inherently unstable in physiological matrices. This guide provides a comprehensive framework for the in vitro assessment of the stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a molecule of interest in medicinal chemistry. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reproducible stability data, thereby enabling informed decision-making in the lead optimization process. Understanding a compound's susceptibility to biotransformation is paramount for selecting drug candidates with favorable pharmacokinetic properties.[1] This guide will delve into the essential assays that form the foundation of a thorough in vitro stability evaluation.
Foundational Concepts in In Vitro Stability Assessment
The in vitro stability of a drug candidate is a measure of its resistance to degradation when exposed to various biological and chemical environments. These assessments are crucial for predicting a compound's in vivo behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The primary objectives of these studies are to identify metabolic liabilities and to understand the chemical integrity of the molecule under physiological conditions.
Metabolic Stability: The Role of Drug-Metabolizing Enzymes
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[3] In vitro metabolic stability assays aim to mimic this process by incubating the test compound with liver-derived subcellular fractions or cells. The rate of disappearance of the parent compound is measured over time to calculate key parameters like intrinsic clearance (Clint) and half-life (t1/2).[1] These parameters are instrumental in predicting the hepatic clearance of a drug in vivo.
Plasma Stability: Integrity in Systemic Circulation
Once a drug enters the bloodstream, it is exposed to a variety of enzymes, such as esterases and proteases, that can potentially degrade it.[4][5] Compounds containing ester or amide linkages are particularly susceptible to hydrolysis in plasma.[4][6] Assessing plasma stability is therefore critical, as rapid degradation in this matrix can lead to low systemic exposure and diminished efficacy.[4]
Chemical Stability: Intrinsic Molecular Integrity
Beyond enzymatic degradation, the intrinsic chemical stability of a compound under physiological pH and temperature is a fundamental property that must be evaluated.[7][8] Instability in aqueous solutions can lead to the formation of degradation products that may be inactive or even toxic.[8] These studies are essential for ensuring the integrity of the compound during in vitro assays and for informing formulation development.[7][9]
Experimental Design and Protocols
A robust assessment of the in vitro stability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid requires a multi-faceted approach, incorporating metabolic, plasma, and chemical stability assays. The following sections provide detailed, step-by-step protocols for these key experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay primarily evaluates phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[10]
Objective: To determine the intrinsic clearance (Clint) and metabolic half-life (t1/2) of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid upon incubation with HLM.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
-
Positive control compounds (e.g., testosterone, verapamil)
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding pre-warmed HLM (final protein concentration of 0.5 mg/mL).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analytical Quantification:
Data Analysis: The metabolic half-life (t1/2) is calculated from the slope of the natural logarithm of the percent remaining of the test compound versus time. The intrinsic clearance (Clint) is then calculated using the following equation:
Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
Visualization of Metabolic Stability Workflow:
Caption: General workflow for the plasma stability assay.
Chemical Stability in Aqueous Buffer
This assay evaluates the intrinsic chemical stability of the test compound at a physiological pH. [7] Objective: To assess the degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in a buffered aqueous solution at pH 7.4.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Add the compound to PBS (pH 7.4) to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the solution at 37°C.
-
-
Time-Point Sampling:
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Directly analyze the samples by LC-MS/MS to quantify the parent compound.
-
Data Analysis: The percentage of the compound remaining is calculated at each time point relative to the initial concentration.
Data Interpretation and Reporting
The data generated from these assays should be compiled into a clear and concise format to facilitate interpretation.
Table 1: Summary of In Vitro Stability Data for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (Example Data)
| Assay | Species | Matrix | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) | % Remaining at 120 min |
| Metabolic Stability | Human | Liver Microsomes | > 60 | < 11.6 | > 95% |
| Plasma Stability | Human | Plasma | > 120 | N/A | > 98% |
| Chemical Stability | N/A | PBS (pH 7.4) | > 24 hours | N/A | > 99% |
Interpretation of Example Data:
-
High Metabolic Stability: A half-life of > 60 minutes in HLM suggests that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is not rapidly metabolized by phase I enzymes. This is often a desirable characteristic for a drug candidate, as it may lead to a longer in vivo half-life and lower clearance. [1]* High Plasma Stability: The compound is stable in human plasma, indicating a low risk of degradation in systemic circulation.
-
High Chemical Stability: The compound is chemically stable at physiological pH, ensuring its integrity during biological assays and suggesting good shelf-life potential. [9][14]
Regulatory Context and Further Steps
The in vitro stability data generated are a critical component of the preclinical data package submitted to regulatory agencies such as the FDA and EMA. [3][15][16][17][18][19]If a compound demonstrates significant metabolic instability, further studies may be warranted, including:
-
Metabolite Identification: To identify the specific metabolites formed and the enzymes responsible. [20]This can guide medicinal chemistry efforts to block the sites of metabolism.
-
Reaction Phenotyping: To determine which specific CYP isozymes are responsible for the metabolism of the compound. [21]* Hepatocyte Stability Assays: To assess the contribution of both phase I and phase II metabolic pathways. [10]
Conclusion
The systematic in vitro evaluation of metabolic, plasma, and chemical stability is an indispensable part of modern drug discovery. The protocols and frameworks presented in this guide provide a robust foundation for characterizing the stability profile of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. By generating high-quality stability data early in the discovery process, research teams can de-risk their projects, prioritize the most promising candidates, and ultimately increase the probability of success in developing safe and effective medicines.
References
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. EMA/CHMP/ICH/652460/2022. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
-
Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?[Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
de Jong, A. P., & van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis, 4(19), 2391–2399. [Link]
-
Frontage Laboratories. Metabolic Stability. [Link]
-
Microtrac. Chemical vs. Physical Stability of Formulations. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Evotec. Plasma Stability. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. CPMP/EWP/560/95/Rev. 1 Corr. 2**. [Link]
-
IQVIA. Small and Large Molecule LC-MS. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
-
Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. [Link]
-
Domainex. Plasma Stability Assay. [Link]
-
BioIVT. (2020, April 9). In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]
-
BioDuro. ADME Plasma Stability Assay. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. synergybioscience.com [synergybioscience.com]
- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 10. bioivt.com [bioivt.com]
- 11. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. japsonline.com [japsonline.com]
- 15. eptri.eu [eptri.eu]
- 16. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 17. fda.gov [fda.gov]
- 18. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. bioivt.com [bioivt.com]
An In-depth Technical Guide to the Structural Analogs of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid: A New Frontier in GPR109A Agonism
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a potent scaffold for the development of G protein-coupled receptor 109A (GPR109A) agonists. GPR109A, also known as the nicotinic acid receptor, is a key therapeutic target for dyslipidemia and various inflammatory conditions. This document delves into the medicinal chemistry, structure-activity relationships (SAR), and synthetic methodologies surrounding this compound class. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to enable researchers to accelerate their drug discovery efforts. The narrative emphasizes the causal relationships behind experimental design and the principles of self-validating protocols, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction: The Significance of GPR109A and the Promise of a Novel Scaffold
Nicotinic acid (Niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A)[1][2]. GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells[3]. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis in adipose tissue[3].
Beyond its role in lipid metabolism, GPR109A has emerged as a critical regulator of inflammatory responses. Activation of GPR109A on immune cells, such as macrophages and neutrophils, has been shown to exert potent anti-inflammatory effects[2]. This dual functionality has spurred significant interest in the development of novel GPR109A agonists with improved therapeutic profiles, particularly those that can mitigate the common flushing side-effect associated with niacin treatment, which is mediated by prostaglandin D2 release in the skin.
The 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid scaffold represents a promising starting point for the design of such next-generation GPR109A agonists. Its unique architecture, combining a halogenated nicotinic acid core with a flexible piperidinylmethoxy side chain, offers multiple avenues for structural modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the key structural motifs of this scaffold and their impact on biological activity.
The Core Scaffold: Understanding the Key Pharmacophoric Elements
The 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid molecule can be dissected into three key pharmacophoric regions, each contributing to its interaction with the GPR109A receptor and its overall pharmacological profile.
Caption: General synthetic route to the target compounds.
Step-by-Step Protocol for the Synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid:
-
Synthesis of 5-Bromo-2-hydroxynicotinic acid: 5-Bromonicotinic acid is converted to 5-bromo-2-hydroxynicotinic acid via diazotization followed by hydrolysis.
-
Esterification: The carboxylic acid of 5-bromo-2-hydroxynicotinic acid is protected as a methyl or ethyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).
-
Williamson Ether Synthesis: The protected 5-bromo-2-hydroxynicotinic acid ester is reacted with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate in the presence of a base such as potassium carbonate in a suitable solvent like DMF to afford the ether-linked product.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide or sodium hydroxide.
-
Deprotection: The Boc protecting group on the piperidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Biological Evaluation Protocols
The biological activity of the synthesized analogs is assessed using a combination of in vitro binding and functional assays.
4.2.1. GPR109A Radioligand Binding Assay
This assay measures the affinity of the test compounds for the GPR109A receptor.
-
Principle: Competition binding assay using a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) and membranes prepared from cells expressing human GPR109A.
-
Protocol:
-
Prepare cell membranes from HEK293 cells transiently or stably expressing human GPR109A.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nicotinic Acid and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
4.2.2. GPR109A cAMP Functional Assay
This assay determines the functional activity of the compounds as agonists or antagonists of GPR109A.
-
Principle: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels. This assay measures the ability of test compounds to inhibit forskolin-stimulated cAMP production.
-
Protocol:
-
Seed CHO or HEK293 cells expressing human GPR109A in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Calculate the EC₅₀ value for each agonist, which is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Caption: Workflow for synthesis and biological evaluation.
Future Directions and Conclusion
The 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid scaffold continues to be a fertile ground for the discovery of novel GPR109A agonists. Future research in this area will likely focus on:
-
Fine-tuning the ADME properties: Optimizing the pharmacokinetic profile of lead compounds to achieve desirable oral bioavailability and metabolic stability.
-
Developing biased agonists: Designing ligands that selectively activate the Gi pathway over the β-arrestin pathway, which is implicated in the flushing response.
-
Exploring novel therapeutic applications: Investigating the potential of these agonists in treating a wider range of inflammatory diseases, neurodegenerative disorders, and certain types of cancer.
References
-
PubMed. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. [Link]
-
PubMed. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). [Link]
-
ResearchGate. Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Link]
-
PubMed. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. [Link]
-
PubMed. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. [Link]
Sources
The Two Faces of Pyridine-3-Carboxylic Acid: A Technical Guide to the Discovery and Therapeutic Evolution of Nicotinic Acid Derivatives
Abstract
Nicotinic acid, a simple pyridine derivative, holds a unique position in the annals of pharmacology, transitioning from a fundamental vitamin to a potent dyslipidemic agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of nicotinic acid and its derivatives. We will traverse its initial synthesis and the pivotal elucidation of its role as vitamin B3 in combating pellagra. The narrative will then shift to its second, equally significant identity as a broad-spectrum lipid-modifying drug. This guide will dissect the intricate mechanisms of action, primarily mediated by the G protein-coupled receptor GPR109A, and the subsequent signaling cascades that govern its therapeutic effects. Furthermore, we will delve into the synthetic strategies employed to generate derivatives with improved tolerability and diverse pharmacological activities, moving beyond dyslipidemia to explore their potential as anti-inflammatory and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource grounded in scientific literature, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this remarkable molecule and its enduring legacy in medicine.
Part 1: From Obscurity to Essential Vitamin: The Early History of Nicotinic Acid
The journey of nicotinic acid begins not in the realm of biology, but in the nascent field of organic chemistry. In 1867, the Austrian chemist Hugo Weidel, while investigating the oxidation of nicotine, serendipitously synthesized a novel compound he named "Nicotinsäure" (nicotinic acid).[1] For decades, this discovery remained a chemical curiosity, its profound biological significance yet to be unveiled.
The turn of the 20th century saw the devastating impact of pellagra, a disease characterized by the "three Ds": dermatitis, diarrhea, and dementia.[1] Widespread in regions heavily reliant on maize-based diets, its etiology was a medical mystery. It was the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the early 1900s that established pellagra as a dietary deficiency disease.[1] However, the specific "pellagra-preventing" (P-P) factor remained elusive.
The crucial breakthrough arrived in 1937 when American biochemist Conrad Elvehjem and his team at the University of Wisconsin isolated a substance from liver extracts that cured "black tongue," the canine equivalent of pellagra.[1] This substance was identified as nicotinic acid.[1] This seminal discovery solidified nicotinic acid's status as an essential nutrient, subsequently named niacin (from ni cotinic ac id vitamin ) or vitamin B3, leading to the fortification of flour and the near eradication of pellagra in many parts of the world.[2]
Part 2: A New Identity: Nicotinic Acid as a Dyslipidemic Agent
Decades after its establishment as a vitamin, nicotinic acid revealed its second pharmacological persona. In 1955, Canadian pathologist Rudolf Altschul and his colleagues made the groundbreaking observation that gram-doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[3] This discovery ushered in a new era for nicotinic acid as the first orally administered lipid-lowering drug, predating the advent of statins by several decades.
Nicotinic acid's appeal as a dyslipidemic agent lies in its broad-spectrum activity. It favorably modulates a range of lipoproteins, including:
-
Reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[4]
-
Increasing high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol."[4]
This multifaceted action made it a valuable tool in the management of dyslipidemia and the prevention of cardiovascular disease. However, its clinical utility was often hampered by a significant side effect: cutaneous flushing, a sensation of warmth and redness of the skin. This prompted extensive research into its mechanism of action and the development of derivatives with improved tolerability.
Part 3: Unraveling the Mechanism: The GPR109A Receptor and Downstream Signaling
For many years, the precise molecular mechanism underlying nicotinic acid's therapeutic effects and its characteristic flushing side effect remained unclear. A pivotal moment in understanding its action came with the discovery of the G protein-coupled receptor GPR109A (also known as HM74A in humans) as the high-affinity receptor for nicotinic acid.[5] This discovery provided a molecular framework for both its lipid-modifying and vasodilatory effects.
Lipid-Modifying Effects
The primary mechanism for nicotinic acid's lipid-lowering effects is initiated by the activation of GPR109A on adipocytes. This triggers a cascade of intracellular events:
-
Activation of Gαi: Nicotinic acid binding to GPR109A leads to the activation of the inhibitory G protein, Gαi.
-
Inhibition of Adenylyl Cyclase: Activated Gαi inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Reduced Lipolysis: The reduction in cAMP levels leads to decreased activation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs) in adipose tissue.
-
Decreased Hepatic VLDL Production: The diminished release of FFAs from adipocytes reduces their availability to the liver, which is the primary site of VLDL synthesis. This substrate limitation leads to decreased production and secretion of VLDL and, consequently, LDL particles.[4]
The increase in HDL cholesterol is a more complex process. It is thought to be partly due to a decrease in the activity of cholesterol ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to VLDL. By reducing VLDL levels, nicotinic acid indirectly reduces this transfer, leading to an increase in HDL cholesterol.[6] Additionally, nicotinic acid has been shown to decrease the hepatic uptake and catabolism of apolipoprotein A-I, the major protein component of HDL.[2][4]
The Flushing Mechanism
The flushing effect of nicotinic acid is also mediated by GPR109A, but in different cell types. Activation of GPR109A on Langerhans cells in the skin and on dermal dendritic cells leads to the rapid synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[7] These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of warmth.[7]
Signaling Pathway Diagram
Caption: Signaling pathways of nicotinic acid in adipocytes and Langerhans cells.
Part 4: The Next Generation: Development of Nicotinic Acid Derivatives
The primary driver for the development of nicotinic acid derivatives has been the mitigation of the flushing side effect to improve patient compliance. This has led to two main strategies: formulation modifications and the synthesis of novel chemical entities.
Formulation Strategies
-
Extended-Release (ER) Formulations: These formulations are designed to slow the rate of nicotinic acid absorption, thereby reducing the peak plasma concentrations that are associated with the intensity of flushing.[7][8]
-
Co-administration with Prostaglandin Synthesis Inhibitors: The use of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, taken 30 minutes prior to nicotinic acid, can effectively blunt the flushing response by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.[7][9]
-
DP1 Receptor Antagonists: Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1), which is a key mediator of the flushing response.[7] While combination products of extended-release niacin and laropiprant showed reduced flushing, large clinical trials like HPS2-THRIVE did not demonstrate a significant reduction in cardiovascular events and raised concerns about other side effects, leading to their withdrawal from the market.[10][11][12]
Synthetic Derivatives
Beyond formulation changes, medicinal chemists have synthesized a variety of nicotinic acid derivatives with the aim of improving efficacy, tolerability, and exploring new therapeutic applications.
| Derivative | Chemical Modification | Therapeutic Application/Advantage |
| Nicotinamide | Amide at the 3-position | Vitamin B3 activity; does not cause flushing but lacks lipid-lowering effects.[13] |
| Acipimox | Pyrazine ring modification | Potent antilipolytic agent; reduced flushing compared to immediate-release niacin.[2][14] |
| 2-Arylnicotinic Acids | Aryl group at the 2-position | Investigated for anti-inflammatory and analgesic properties.[15][16] |
| Nicotinic Acid Esters | Esterification of the carboxylic acid | Prodrugs to improve pharmacokinetics or for topical applications.[17] |
| 2-Chloronicotinic Acid Derivatives | Chlorine at the 2-position | Intermediates for the synthesis of various pharmaceuticals.[5][13][18] |
Synthetic Workflow Diagram
Caption: Synthetic pathways to key nicotinic acid derivatives.
Part 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of nicotinic acid derivatives.
Synthesis of 2-(Arylamino)nicotinic Acids via Ullmann Condensation
This protocol is adapted from methods described for the synthesis of 2-anilinonicotinic acid derivatives.[19][20][21]
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder or copper(I) iodide (optional, catalyst)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF to the flask to create a stirrable suspension.
-
If using a catalyst, add copper powder (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water and stir.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(arylamino)nicotinic acid derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
In Vitro Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the assessment of the anti-inflammatory potential of nicotinic acid derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nicotinic acid derivative to be tested
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivative for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
-
It is also recommended to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[1][22]
-
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[7][15][23][24][25]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Nicotinic acid derivative to be tested, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (receives vehicle)
-
Group 3: Reference drug + Carrageenan
-
Groups 4-n: Test compound (different doses) + Carrageenan
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except the vehicle control group, which receives saline).
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The story of nicotinic acid is a compelling example of a single molecule's multifaceted journey through the landscape of science and medicine. From its humble beginnings as a synthetic curiosity to its vital role as a vitamin and its subsequent rise as a cornerstone of dyslipidemia therapy, nicotinic acid has consistently proven its therapeutic worth. The discovery of the GPR109A receptor has not only demystified its mechanisms of action but has also paved the way for the rational design of novel derivatives. While the challenge of mitigating its flushing side effect remains an active area of research, the exploration of nicotinic acid derivatives continues to expand into new therapeutic arenas, including inflammation and oncology. This enduring legacy underscores the importance of continued investigation into the vast potential of even the simplest of molecules. As our understanding of its complex pharmacology deepens, the future of nicotinic acid and its derivatives promises to be as dynamic and impactful as its storied past.
References
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338.
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]
-
Multichem R&D. (n.d.). How can the Niacin-flush be minimized or even prevented in formulating a cosmetic product with Nicomenthyl 20? Retrieved from [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). RSC Advances, 7(84), 53537-53542. [Link]
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
The British Journal of Cardiology. (2006). Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. The British Journal of Cardiology, 13(2), 99-103. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2018). BioMed research international, 2018, 9538574. [Link]
-
Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 63(9), 1369–1377. [Link]
-
Kamat, J., & Mahajan, A. (2007). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 151(5), 579–585. [Link]
-
Grundy, S. M., Vega, G. L., & McGovern, M. E. (2002). Mechanism of action of niacin. The American journal of cardiology, 90(8A), 39J–45J. [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link]
-
Guyton, J. R., & Bays, H. E. (2007). A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. The American journal of cardiology, 99(6A), 28S–35S. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 153 Suppl 1(Suppl 1), S67–S80. [Link]
-
Dr. Oracle. (2025). What major studies showed no benefit with niacin (Nicotinic acid) therapy? Retrieved from [Link]
-
GPnotebook. (2021). Nicotinic acid plus laropiprant. Retrieved from [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link]
-
European Medicines Agency. (2013). Substances related to nicotinic acid - referral. Retrieved from [Link]
-
Cardiovascular Business. (2013). HPS2-THRIVE data prompt EMA review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. US2993051A - Process for making nicotinamide - Google Patents [patents.google.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. US4681946A - Preparation of nicotinamide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. inotiv.com [inotiv.com]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" in vitro assay protocol
An Application Note and In Vitro Protocol for the Functional Characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid (niacin, Vitamin B3). Nicotinic acid and its analogues are of significant pharmacological interest due to their interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor.[1][2][3] GPR109A is a Gαi-protein coupled receptor (GPCR) predominantly expressed in adipocytes and various immune cells, including macrophages.[1][4] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agonists like niacin, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][6]
This signaling pathway is responsible for both the therapeutic and some of the undesirable effects of niacin. In adipocytes, GPR109A activation leads to the inhibition of lipolysis, contributing to the lipid-modifying effects of niacin, such as reduced plasma free fatty acids and triglycerides.[1][7] In immune cells like skin Langerhans cells, receptor activation stimulates the release of prostaglandins, causing the characteristic cutaneous vasodilation known as the "niacin flush," a primary reason for patient non-compliance.[1][2][7] Furthermore, GPR109A activation has demonstrated potent anti-inflammatory effects in various tissues, making it a target for conditions beyond dyslipidemia, including atherosclerosis, neuroinflammation, and certain cancers.[8][9][10]
The development of novel GPR109A agonists such as 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid aims to harness the therapeutic benefits while potentially minimizing side effects. A robust and reproducible in vitro assay is essential for characterizing the potency and efficacy of such compounds. This guide provides a detailed protocol for a cell-based functional assay to quantify the activity of this compound by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.
Scientific Principle: GPR109A Signaling Pathway
GPR109A is a member of the Gαi-coupled receptor family. The canonical signaling pathway proceeds as follows:
-
Ligand Binding: An agonist, such as nicotinic acid or the test compound, binds to the extracellular domain of the GPR109A receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi).
-
G-Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: The inhibition of adenylyl cyclase reduces the rate of conversion of ATP to cyclic AMP (cAMP). This leads to a measurable decrease in the intracellular concentration of this critical second messenger.
This inhibitory effect on cAMP production forms the basis of the functional assay described herein.
Caption: GPR109A Gαi-mediated signaling pathway.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| hGPR109A-CHO-K1 Cell Line | ATCC, Eurofins | Host system for the assay |
| F-12K Medium | ATCC, Gibco | Cell culture base medium |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco, Sigma-Aldrich | Antibiotic to prevent contamination |
| Geneticin (G418) | Gibco, Thermo Fisher | Selection agent for stable cell line |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | Custom Synthesis/Vendor | Test Compound |
| Nicotinic Acid | Sigma-Aldrich | Positive Control Agonist |
| Forskolin | Sigma-Aldrich, Tocris | Adenylyl cyclase activator |
| DMSO (Cell Culture Grade) | Sigma-Aldrich, ATCC | Solvent for compounds |
| 0.25% Trypsin-EDTA | Gibco, Sigma-Aldrich | Cell detachment agent |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Gibco, Sigma-Aldrich | Washing buffer |
| 384-well white solid-bottom assay plates | Corning, Greiner | Assay plates for luminescent/fluorescent readout |
| cAMP Detection Kit (e.g., Cisbio HTRF, PerkinElmer AlphaLISA) | Cisbio, PerkinElmer | Quantification of intracellular cAMP |
| Multichannel pipettes, sterile reservoirs | Various | Liquid handling |
| Humidified CO₂ Incubator (37°C, 5% CO₂) | Various | Cell incubation |
| Plate reader compatible with detection kit | BMG Labtech, PerkinElmer | Signal detection |
Experimental Protocol: cAMP Inhibition Assay
This protocol is designed for a 384-well plate format using a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP detection kit. Adjustments may be necessary for other formats or detection technologies.
Part 1: Cell Culture and Maintenance
-
Culture Conditions: Maintain the CHO-K1 cells stably expressing human GPR109A (hGPR109A-CHO-K1) in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418.
-
Incubation: Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA to detach cells. Do not allow cells to become over-confluent as this can affect receptor expression and assay performance.
Part 2: Compound Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of the test compound, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, and the positive control, Nicotinic Acid, in 100% DMSO. Store at -20°C.
-
Serial Dilution: On the day of the assay, perform a serial dilution of the test and control compounds.
-
Create an initial 100X concentrated dilution series in DMSO. For a final top concentration of 10 µM, this would start at 1 mM. A typical 10-point, 1:3 serial dilution is recommended.
-
Further dilute this 100X series to a 4X final assay concentration in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
The final DMSO concentration in the well should be kept constant and low (≤ 0.1%) to avoid solvent effects.
-
Part 3: Assay Procedure
Caption: Step-by-step workflow for the cAMP inhibition assay.
-
Cell Seeding:
-
Harvest hGPR109A-CHO-K1 cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cells, resuspend in fresh medium, and count them.
-
Dilute the cell suspension to a final density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Assay Execution:
-
The next day, carefully remove the culture medium from the wells.
-
Compound Addition: Add 10 µL of the 4X compound dilutions to the appropriate wells. Include wells for "vehicle control" (assay buffer with DMSO only) and "positive control" (a known concentration of Nicotinic Acid).
-
Forskolin Stimulation: Add 10 µL of a 4X forskolin solution (e.g., final concentration of 3 µM) to all wells except those designated as the "no stimulation" control. This step stimulates adenylyl cyclase to produce a high basal level of cAMP, against which inhibition can be measured.
-
Incubation: Gently mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP Dynamic 2 kit). This typically involves mixing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor in lysis buffer.
-
Add 20 µL of the detection reagent mix to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Convert Ratio to cAMP Concentration: Using a standard curve (if performed as per kit instructions), convert the ratio values to cAMP concentrations (nM). Alternatively, use the ratio directly for normalization.
-
Normalization and % Inhibition:
-
The "no stimulation" control (cells + vehicle, no forskolin) represents the basal cAMP level (0% activity).
-
The "forskolin-stimulated" control (cells + vehicle + forskolin) represents the maximum signal (0% inhibition).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])
-
-
Dose-Response Curve:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software like GraphPad Prism or R.
-
From this curve, determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the compound. Also, determine the maximum inhibition (Emax).
-
Expected Results Table
| Compound | EC₅₀ (nM) | Emax (% Inhibition) |
| Nicotinic Acid (Control) | 50 - 300 | 95 - 100% |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | To be determined | To be determined |
| Vehicle | N/A | 0% |
Assay Validation and Quality Control
To ensure the reliability and robustness of the assay, the following quality control metrics should be monitored:
-
Positive Control: The EC₅₀ of the reference agonist (Nicotinic Acid) should be consistent across experiments and fall within a predefined acceptable range based on historical data.[8][11]
-
Z'-factor: This statistical parameter assesses the quality of the assay by comparing the dynamic range of the signal to the data variation. A Z'-factor is calculated from the maximum (0% inhibition) and minimum (100% inhibition, using a saturating concentration of Nicotinic Acid) signal controls.
-
Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.
-
References
- Vertex AI Search Grounding API. GPR109A (Niacin Receptor) - Pathway Map.
- Thangaraju, M. et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC - NIH.
- Ahmed, K. et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI.
- Chen, G. et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central.
- Ganapathy, V. et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals.
- Plaisance, E. P. et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. PubMed.
- Singh, N. et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.
- Digby, J. E. et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC - NIH.
- Boden, G. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed.
- Jacobson, K. A. et al. (2006). Nicotinic acid receptor subtypes and their ligands. PubMed.
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid receptor subtypes and their ligands [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin or Vitamin B3). While research on this specific molecule is emerging, its structural similarity to well-characterized nicotinic acid analogs suggests its potential as a modulator of key cellular signaling pathways. Nicotinic acid and its derivatives are known to exert their effects primarily through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][] Activation of this receptor is linked to a variety of cellular responses, including anti-inflammatory effects and the induction of apoptosis in certain cancer cell lines.[1][4][5][6]
These application notes provide a comprehensive guide for the utilization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in a cell culture setting. We will delve into its presumed mechanism of action, offer detailed protocols for its preparation and application, and provide insights into data interpretation and troubleshooting. The information presented herein is designed to empower researchers to explore the therapeutic and biological potential of this compound with scientific rigor.
Part 1: Unraveling the Mechanism of Action - A Focus on GPR109A
Based on its chemical structure, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is hypothesized to function as a GPR109A agonist. GPR109A is a Gi-coupled receptor, and its activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can have profound effects on downstream cellular processes.
Key Cellular Consequences of GPR109A Activation:
-
Anti-inflammatory Effects: In immune and epithelial cells, GPR109A activation has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-6 and Ccl2, which are often induced by inflammatory stimuli like TNF-α.[1]
-
Tumor Suppression: GPR109A is considered a tumor suppressor in certain cancers, particularly colon cancer.[5] Its activation by agonists can trigger apoptosis (programmed cell death) in cancer cells.[][4][6]
-
Regulation of Neuroinflammation: GPR109A is expressed in glial cells and neurons and plays a role in modulating neuroinflammatory responses.[7]
The following diagram illustrates the proposed signaling pathway for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Caption: Proposed GPR109A signaling pathway.
Part 2: Experimental Protocols
A. Compound Handling and Stock Solution Preparation
Prior to use, it is imperative to consult the Safety Data Sheet (SDS) for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid and related compounds.[8][9][10] As a precaution, handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
Protocol:
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is 301.14 g/mol .
-
Dissolution: In a sterile conical tube, add the calculated mass of the compound. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: While DMSO at high concentrations is self-sterilizing, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
B. Determining Optimal Working Concentration: A Dose-Response Study
It is crucial to determine the optimal, non-toxic working concentration range of the compound for your specific cell line and assay. A dose-response study using a cell viability assay is recommended.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilutions: Prepare a series of dilutions of the 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) and the non-toxic concentration range.
Caption: Workflow for a dose-response study.
C. Protocol for Assessing Anti-inflammatory Activity
This protocol provides a framework for evaluating the ability of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid to suppress the production of pro-inflammatory cytokines in response to a stimulus.
Materials:
-
A suitable cell line (e.g., macrophages like RAW 264.7, or epithelial cells)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid stock solution
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Cell lysis buffer and reagents for RNA extraction and qRT-PCR (optional)
Protocol:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate and allow them to reach approximately 80% confluency.
-
Pre-treatment: Pre-treat the cells with a non-toxic concentration of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (determined from the dose-response study) for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL or TNF-α at 10 ng/mL) to the wells, both with and without the compound.
-
Incubation: Incubate the cells for a period known to induce robust cytokine production (typically 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for subsequent cytokine analysis.
-
Cytokine Quantification: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit, following the manufacturer's protocol.
-
(Optional) Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the mRNA expression levels of the target cytokine and other inflammatory genes.
Part 3: Data Interpretation and Troubleshooting
| Parameter | Recommended Range/Value | Rationale |
| Stock Solution Concentration | 10-50 mM in DMSO | A high concentration minimizes the volume of DMSO added to the cell culture medium, reducing potential solvent toxicity. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. |
| Working Compound Concentration | 0.1 - 100 µM (to be optimized) | This range is a common starting point for in vitro studies with small molecules. The optimal concentration will be cell-type and assay-dependent. |
| Cell Seeding Density | Cell-line dependent | Should be optimized to ensure cells are in the logarithmic growth phase during the experiment. |
| Incubation Time | 24 - 72 hours | Dependent on the biological question. Shorter times may be suitable for signaling studies, while longer times are needed for viability or apoptosis assays. |
Troubleshooting Common Issues:
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous media, try preparing intermediate dilutions in a co-solvent or using a lower working concentration.
-
High Background in Assays: Ensure complete washing of cells and plates as per the assay protocol. Check for potential interference of the compound with the assay reagents.
-
No Observed Effect: The chosen cell line may not express GPR109A. Verify receptor expression using techniques like qRT-PCR or Western blotting. The compound may also have a different mechanism of action. Consider alternative pathway analyses.
-
Inconsistent Results: Ensure consistent cell passage number, seeding density, and incubation times. Prepare fresh dilutions of the compound for each experiment.
References
- Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (2025). MDPI.
- Martin, P. M., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.
- Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. (2021). MDPI.
- Chen, J., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology.
- Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
- Nicotinic acetylcholine receptors and cancer (Review). (2016).
- α9-Containing Nicotinic Receptors in Cancer. (2022). Frontiers.
- Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy. (2011). AACR Journals.
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a)
- Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. Cancer Research.
- 5-Bromonicotinic acid Safety D
- 5-Bromo-2-methyl-nicotinic acid MSDS. ChemSrc.
- Nicotinic acid: pharmacological effects and mechanisms of action. (2007). PubMed.
- 5-Bromonicotinic acid Safety D
- GPR109A Inhibitors, Agonists and Modul
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007).
- GPR109A and Vascular Inflammation. (2014).
- Mechanism of action of niacin. (2008). The American Journal of Cardiology.
- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011). Trends in Pharmacological Sciences.
- Nicotinic acid BioReagent, suitable for cell culture. Sigma-Aldrich.
- Nicotinic Acid Product Inform
- Niacin or Nicotinic Acid or Vitamin B3 Manufacturers. Muby Chemicals.
- Niacin requirement for growth of axenic Entamoeba histolytica. (1976). PubMed.
Sources
- 1. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. aksci.com [aksci.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Nicotinic Acid Analog for Dyslipidemia and Atherosclerosis
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a novel structural analog of nicotinic acid (niacin). For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary mechanism of nicotinic acid involves the activation of the G-protein coupled receptor 109A (GPR109A), predominantly expressed on adipocytes and immune cells.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver. This, in turn, decreases hepatic triglyceride synthesis and the production of very-low-density lipoprotein (VLDL), a precursor to LDL.[4][5]
Given its structural similarity to nicotinic acid, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is hypothesized to act as a GPR109A agonist, offering a promising therapeutic strategy for dyslipidemia and the mitigation of atherosclerosis, a chronic inflammatory disease driven by lipid accumulation in the arterial wall.[6][7] These application notes provide a comprehensive guide to the preclinical evaluation of this compound's efficacy using established and validated animal models of dyslipidemia and atherosclerosis.
Guiding Principles for Model Selection
The choice of an appropriate animal model is paramount for obtaining translatable data in preclinical drug development.[8] For a compound targeting lipid metabolism and atherosclerosis, the ideal model should replicate key aspects of the human pathophysiology. This includes a lipid profile characterized by elevated LDL cholesterol and triglycerides, and the progressive development of atherosclerotic plaques. Both diet-induced and genetically modified rodent models are widely used and offer distinct advantages for investigating the therapeutic potential of novel compounds.[9]
Part 1: High-Fat Diet-Induced Dyslipidemia in Rodents
This model is particularly relevant for studying compounds aimed at treating dyslipidemia associated with modern dietary habits. A high-fat diet (HFD) induces obesity, hyperlipidemia, and insulin resistance in rodents, mimicking key features of the metabolic syndrome in humans.[10][11]
Protocol 1: Induction and Efficacy Testing in HFD-Fed Mice or Rats
1. Animal Selection and Acclimation:
-
Species: C57BL/6J mice or Sprague-Dawley/Wistar rats.
-
Age: 6-8 weeks at the start of the study.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
2. Diet-Induced Dyslipidemia:
-
Control Group (n=10-12): Fed a standard chow diet (e.g., ~5% fat content).
-
HFD Group (n=30-36): Fed a high-fat diet. A common composition is 40-60% of calories from fat (e.g., a mixture of lard and soybean oil).[12][13]
-
Duration: Maintain the respective diets for 8-12 weeks to establish a stable dyslipidemic phenotype.
3. Experimental Groups and Treatment:
-
At the end of the diet induction period, randomly allocate the HFD-fed animals into the following groups (n=10-12 per group):
-
Vehicle Control: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Test Compound: HFD + 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered orally once daily).
-
Positive Control 1 (Nicotinic Acid): HFD + Nicotinic Acid (e.g., 100 mg/kg, oral, once daily).[14]
-
Positive Control 2 (Atorvastatin): HFD + Atorvastatin (e.g., 10 mg/kg, oral, once daily).[15]
-
-
Treatment Duration: 4-8 weeks.
4. Efficacy Assessment:
-
Body Weight and Food Intake: Monitor weekly.
-
Biochemical Analysis (at baseline and termination):
-
Oral Glucose Tolerance Test (OGTT) (optional, at termination): To assess insulin sensitivity.
-
Tissue Collection (at termination):
-
Euthanize animals and collect liver and adipose tissue for weight measurement and further analysis (e.g., lipid content, gene expression).
-
Data Presentation: Expected Outcomes in HFD Model
| Parameter | Normal Chow | HFD + Vehicle | HFD + Test Compound | HFD + Positive Control |
| Body Weight | Normal | Increased | Dose-dependent reduction | Variable |
| Plasma TC | Normal | Elevated | Dose-dependent reduction | Reduced |
| Plasma TG | Normal | Elevated | Dose-dependent reduction | Reduced |
| Plasma LDL-C | Normal | Elevated | Dose-dependent reduction | Reduced |
| Plasma HDL-C | Normal | Reduced/Unchanged | Dose-dependent increase | Increased |
| Liver Weight | Normal | Increased (steatosis) | Reduced | Reduced |
Part 2: Genetically Modified Mouse Models of Atherosclerosis
For direct evaluation of anti-atherosclerotic efficacy, genetically predisposed mouse models are invaluable. The most commonly used are the Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice. These models develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.
Protocol 2: Atherosclerosis Efficacy in ApoE-/- or LDLR-/- Mice
1. Animal Selection and Diet:
-
Strain: ApoE-/- or LDLR-/- mice on a C57BL/6J background.
-
Age: 8-10 weeks.
-
Diet: Feed a Western-type diet (high in fat and cholesterol, e.g., 21% fat, 0.15% cholesterol) to accelerate lesion development.
2. Experimental Design and Treatment:
-
Groups (n=12-15 per group):
-
Treatment Duration: 12-16 weeks.
3. Efficacy Assessment:
-
Biochemical Analysis: Perform lipid profiling as described in Protocol 1 at regular intervals (e.g., every 4 weeks) and at termination.
-
Histological Analysis of Atherosclerosis (at termination):
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta and the heart.
-
En Face Analysis of the Aorta:
-
Aortic Root Sectioning and Staining:
-
Embed the upper portion of the heart in OCT medium and prepare serial cryosections of the aortic root.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize overall plaque morphology and cellularity.[21][24][25][26][27]
-
Stain adjacent sections with Oil Red O to quantify lipid deposition within the plaques.[28][29]
-
Quantify lesion area in the aortic sinus.
-
-
Visualization of Experimental Workflow
Caption: Workflow for Atherosclerosis Efficacy Study.
Mechanistic Insights: Signaling Pathways
The anticipated mechanism of action for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid centers on the GPR109A signaling pathway, leading to reduced lipolysis and subsequent anti-atherogenic effects.
GPR109A Signaling Cascade
Caption: GPR109A-mediated inhibition of lipolysis.
Pathogenesis of Atherosclerosis
Caption: Key events in atherosclerosis development.
References
- Mallya, R., & Lewis, V. (2024). Selecting an Appropriate Animal Model for Dyslipidemia. Indian Journal of Pharmaceutical Education and Research, 58(3(Suppl)), S687-S697.
- Chapman, M. J. (2006). How does nicotinic acid modify the lipid profile? Ovid.
- Digby, J. E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Kamanna, V. S., & Kashyap, M. L. (2008). The Therapeutic Role of Niacin in Dyslipidemia Management.
- Pike, N. B. (2005).
- Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?.
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
- Al-Mohaissen, M. A. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. PMC.
- Daugherty, A., & Whitman, S. C. (2004). Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root.
- Udomkasemsab, A., et al. (2018). High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats. Clínica e Investigación en Arteriosclerosis (English Edition).
- Forbes, J. C. (1931). Determination of cholesterol and triglycerides in rat plasma.
- Carlson, L. A., & Nye, E. R. (1986).
- U.S. Food and Drug Administration. (n.d.). LIPITOR (atorvastatin calcium) tablets, for oral use.
- Rafieian-Kopaei, M., et al. (2014).
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH.
- Johnston, W. F., et al. (2022). Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model. PubMed Central.
- Daugherty, A., & Whitman, S. C. (2005). Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root. PubMed.
- Chen, Q., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
- Fitzgibbons, T. (n.d.).
- Srinivasan, K., et al. (2005). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. PMC.
- Khan, M. I., et al. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. NIH.
- Mayo Clinic. (2024).
- Grefhorst, A., et al. (2021).
- Igal, R. A., et al. (2005). A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue. PubMed.
- Medscape. (2025). Atherosclerosis Pathology: Definition, Etiology, Epidemiology.
- Khan, M. I., et al. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. NIH.
- Martins, F. F., et al. (2021). Human-equivalent Dose of Atorvastatin Can Reduce Non-alcoholic Fatty Liver Disease in Two Mice Models with No Impact on. eSciRes.
- Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices.
- Levin, B. E., & Dunn-Meynell, A. A. (2002). Composition of high fat diet and normal rat chow diet.
- National Center for Biotechnology Information. (2023). Atherosclerosis.
- van den Hoek, A. M., et al. (2023).
- Journal of Chemical Health Risks. (2025). Preparation of High Fat Diets and their Impact on the Development of Obesity, Hyperlipidemia an.
- Kamanna, V. S., & Kashyap, M. L. (2008). The Therapeutic Role of Niacin in Dyslipidemia Management.
- Nsonwu, A. C., et al. (2011). Triglycerides, total cholesterol, high density lipoprotein cholesterol and low density lipoprotein cholesterol in rats exposed to premium motor spirit fumes. PubMed Central.
- Mallya, R., & Lewis, V. (2024). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar.
- National Center for Biotechnology Information. (2023). Atherosclerosis.
- Digby, J. E., et al. (2009).
- The Mycetoma Research Center. (n.d.).
- Levin, B. E., & Dunn-Meynell, A. A. (2002). Composition of high fat diet and normal rat chow diet.
- protocols.io. (2019).
- ResearchGate. (2016). How can I measure cholesterol and triglycerides level in mouse liver?.
- ResearchGate. (n.d.). Examples of hematoxylin and eosin-stained aortic sections.
- Johnston, W. F., et al. (2022). Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model. JoVE.
- Cell Biolabs, Inc. (n.d.).
Sources
- 1. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ovid.com [ovid.com]
- 6. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 7. Arteriosclerosis / atherosclerosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escires.com [escires.com]
- 16. researchgate.net [researchgate.net]
- 17. Triglycerides, total cholesterol, high density lipoprotein cholesterol and low density lipoprotein cholesterol in rats exposed to premium motor spirit fumes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Atorvastatin Modulates Bile Acid Homeostasis in Mice with Diet-Induced Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. umassmed.edu [umassmed.edu]
- 24. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 26. mycetoma.edu.sd [mycetoma.edu.sd]
- 27. researchgate.net [researchgate.net]
- 28. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 29. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
Application Notes & Protocols: Characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as a GPR109A Receptor Agonist
Introduction: The Therapeutic Promise of GPR109A
The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant interest as a therapeutic target.[1][2] It is activated by the vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[3][4][5] Activation of GPR109A initiates a cascade of physiological responses with broad therapeutic potential. In adipocytes, GPR109A activation inhibits lipolysis, contributing to the lipid-lowering effects of niacin.[1][3] In various immune cells, including macrophages and microglia, the receptor's activation exerts potent anti-inflammatory effects.[5][6][7][8] These "pleiotropic" effects make GPR109A a compelling target for treating dyslipidemia, atherosclerosis, and a range of inflammatory and neuroinflammatory diseases.[1][9]
The development of novel, selective GPR109A agonists is a key objective in leveraging this therapeutic potential while potentially mitigating side effects like the niacin-induced skin flush.[3][10] This document provides a detailed guide for the in vitro characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid , a synthetic compound designed for potent and selective GPR109A agonism. The following protocols are designed to rigorously assess its potency, efficacy, and signaling profile at the human GPR109A receptor.
Compound Profile: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
A thorough understanding of a compound's physical and chemical properties is foundational to its experimental application.
| Property | Value | Source |
| CAS Number | 1216435-59-4 | [11] |
| Molecular Formula | C₁₂H₁₅BrN₂O₃ | [11] |
| Molecular Weight | 315.16 g/mol | [11] |
| Structure | O=C(O)C1=C(OCC2CCNCC2)N=CC(Br)=C1 | [11] |
| Class | Heterocyclic Building Block, Carboxylic Acid | [11] |
GPR109A Signaling: A Dual Pathway Mechanism
Upon agonist binding, GPR109A transduces signals through two primary pathways. Understanding these pathways is critical for interpreting experimental data and elucidating the compound's mechanism of action.
-
Gαi-Protein Pathway: GPR109A canonically couples to inhibitory G-proteins of the Gαi subfamily.[12][13] This coupling leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is believed to mediate the receptor's anti-lipolytic effects.[1][14]
-
β-Arrestin Recruitment: Like many GPCRs, agonist-activated GPR109A can also recruit β-arrestin proteins.[1][13] This process is involved in receptor desensitization and internalization, but can also initiate G-protein-independent signaling cascades.[15] The characterization of β-arrestin recruitment is crucial for identifying "biased agonists"—ligands that preferentially activate one pathway over the other, which may offer therapeutic advantages.[16]
Experimental Protocols: In Vitro Pharmacological Characterization
The following protocols provide step-by-step methodologies for quantifying the activity of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid at the human GPR109A receptor.
Protocol 1: Gαi Pathway Activity via cAMP Inhibition Assay
Scientific Rationale: This assay quantifies the functional consequence of Gαi activation. Cells expressing GPR109A are stimulated with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels. A GPR109A agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. This allows for the determination of the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A in appropriate growth medium.
-
Harvest cells at ~80% confluency.[17]
-
Plate cells into a 384-well solid white assay plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight at 37°C with 5% CO₂.[18]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) to create a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions for controls: vehicle (DMSO in assay buffer), positive control (niacin), and basal control (assay buffer only).
-
-
Assay Execution:
-
Carefully remove the growth medium from the cell plate.
-
Add 10 µL of the diluted test compound, niacin, or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer. The final concentration should be optimized to produce a submaximal cAMP response (e.g., 1-10 µM).
-
Add 10 µL of the forskolin solution to all wells except for the basal control wells, to which 10 µL of assay buffer is added.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA) following the manufacturer’s instructions.[19] For an HTRF assay, this typically involves adding the two detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer.[19]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader compatible with the chosen detection technology (e.g., an HTRF-compatible reader).
-
Protocol 2: β-Arrestin 2 Recruitment Assay
Scientific Rationale: This assay directly measures the recruitment of β-arrestin to the activated GPR109A receptor. Technologies like the DiscoverX PathHunter® assay are based on enzyme fragment complementation.[15] The receptor is tagged with one enzyme fragment and β-arrestin with the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal, which is proportional to the extent of recruitment.[15][20]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays, such as a PathHunter® cell line co-expressing GPR109A tagged with ProLink™ (PK) and β-arrestin 2 tagged with Enzyme Acceptor (EA).[15][16]
-
Plate cells into a 384-well white, clear-bottom assay plate at the density recommended by the manufacturer.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid and controls (vehicle, positive control) as described in Protocol 4.1.
-
-
Assay Execution:
-
Add 5 µL of the diluted test compound or controls to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C with 5% CO₂. This allows for receptor activation and subsequent β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the PathHunter® detection reagent cocktail to all wells according to the manufacturer's protocol.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis and Interpretation
For both assays, the raw data should be normalized and analyzed to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Normalization:
-
The response from the vehicle control represents the 0% activity level (or 100% for the cAMP inhibition assay).
-
The response from a saturating concentration of a known full agonist (e.g., niacin) represents the 100% activity level.
-
Normalize the data from the test compound as a percentage of the control response.[21]
-
-
Curve Fitting:
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).
-
Hypothetical Data Summary:
| Assay | Parameter | Niacin (Positive Control) | 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid |
| cAMP Inhibition | EC₅₀ (nM) | 300 | 50 |
| Eₘₐₓ (%) | 100 | 105 | |
| β-Arrestin Recruitment | EC₅₀ (nM) | 800 | 450 |
| Eₘₐₓ (%) | 100 | 95 |
Interpretation of Results:
-
Potency (EC₅₀): A lower EC₅₀ value indicates higher potency. In the hypothetical data, the test compound is more potent than niacin in both pathways.
-
Efficacy (Eₘₐₓ): An Eₘₐₓ near 100% relative to a known full agonist indicates the compound is also a full agonist. An Eₘₐₓ significantly below 100% would classify it as a partial agonist.
-
Biased Agonism: Compare the relative potencies and efficacies between the two pathways. A significant difference in the EC₅₀ or Eₘₐₓ values between the G-protein and β-arrestin pathways could indicate biased signaling, a property that may be exploited for developing drugs with improved therapeutic profiles.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial pharmacological characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as a GPR109A agonist. By quantifying its potency and efficacy in both Gαi-dependent and β-arrestin-dependent signaling pathways, researchers can build a comprehensive profile of its activity. Successful characterization as a potent and efficacious agonist would warrant further investigation, including selectivity profiling against other HCA receptors (HCA1 and HCA3) and subsequent evaluation in in vivo models of dyslipidemia or inflammation to establish its therapeutic potential.
References
- GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Google Cloud.
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(3), 204–212.
- Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
- Jadeja, R. N., Martin, P. M., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging, 11(19), 7935–7937.
- Martin, P. M., et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv.
- Feingold, K. R., Moser, A., Shigenaga, J. K., & Grunfeld, C. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(12), 2591–2599.
- Offermanns, S. (n.d.). Hydroxycarboxylic acid receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
- Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2.
- Shen, H. C., et al. (2012). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. ACS Medicinal Chemistry Letters, 3(10), 831–836.
- Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4806–4810.
- Zandi-Nejad, K., Takakura, A., Jurewicz, M., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366–4378.
- MedchemExpress.com. (n.d.). GPR109A | Agonists.
-
Richman, J. G., Kanemitsu-Parks, M., Gaidarov, I., & Connolly, D. T. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028–18036. Retrieved January 19, 2026, from [Link]
- Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 27(11), 4366–4378.
- Rojas-Castañeda, J., et al. (2020). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. Endocrinology, 161(10), bqaa135.
- BLDpharm. (n.d.). 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
- van der Mee, L., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 2165, 137–150.
- ChemicalBook. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid Property.
- BenchChem. (2025). Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Acifran.
- Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid.
- Wang, T. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
- Wang, T. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- van der Mee, L., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2299, 165–178.
- Viatchenko-Karpinski, V., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(5), 985–992.
- PubChem. (n.d.). 5-Bromonicotinic acid.
- Ge, H., & Che, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217.
-
Wang, T. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved January 19, 2026, from [Link]
- PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid.
- Wdowiak, K., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 26(21), 6439.
- JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube.
- Tunaru, S., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3291–3293.
- Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
- Burkhard, A., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5552–5555.
- Chen, Y., et al. (2018). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Cellular Physiology and Biochemistry, 44(6), 2137–2148.
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. pathwaymap.com [pathwaymap.com]
- 4. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment | bioRxiv [biorxiv.org]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages [escholarship.org]
- 8. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 12. Hydroxycarboxylic acid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for In Vivo Studies
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound featuring a nicotinic acid core, a piperidine moiety, and a bromine atom.[1][2] This unique structure presents a significant formulation challenge characteristic of many modern drug candidates: the presence of both acidic (carboxylic acid) and basic (piperidine) functional groups, coupled with potential low aqueous solubility.[3][4] Such zwitterionic-like molecules often exhibit complex pH-solubility profiles, making the development of a stable and bioavailable formulation for in vivo studies a critical, non-trivial step.[4]
Poor aqueous solubility is a primary obstacle in drug development, often leading to limited bioavailability and therapeutic efficacy.[5][6] The objective of this guide is to provide a comprehensive, scientifically-grounded framework for researchers to develop a viable parenteral or oral formulation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This document moves beyond a simple recitation of steps to explain the underlying physicochemical principles, empowering scientists to make informed decisions and troubleshoot formulation challenges. Every protocol herein is designed as a self-validating system, emphasizing characterization and quality control to ensure reproducible and reliable in vivo outcomes.
Part 1: Foundational Pre-Formulation Characterization
Before any formulation work begins, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount. This stage is non-negotiable and provides the essential data to guide all subsequent development decisions. The goal is to understand the molecule's intrinsic properties to rationally select excipients and a suitable vehicle system.
Physicochemical Property Assessment
A core understanding of the API's solubility, ionization constants (pKa), and lipophilicity (LogP) is the starting point.
-
Aqueous Solubility Profile: The solubility of a molecule with ionizable groups is highly dependent on pH.
-
Protocol: Determine the solubility of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid across a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10) at a controlled temperature (e.g., 25°C). This is typically done using the shake-flask method, followed by a concentration measurement of the supernatant via a validated HPLC-UV method.
-
Rationale: The nicotinic acid moiety (a pyridinecarboxylic acid) is acidic, while the piperidine group is basic. The molecule will likely have its lowest solubility near its isoelectric point (pI) and higher solubility at low pH (where the piperidine is protonated) and high pH (where the carboxylic acid is deprotonated). The resulting pH-solubility curve is the single most important dataset for initial formulation strategy.
-
-
pKa Determination: The pKa values dictate the ionization state of the molecule at a given pH.
-
Methodology: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination.
-
Expert Insight: For 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, expect two pKa values: one for the carboxylic acid (likely in the range of 3-5, similar to nicotinic acid) and one for the piperidine nitrogen (likely in the range of 9-11).[3] This knowledge is critical for calculating the amount of acid or base needed for pH adjustment and salt formation.
-
-
Lipophilicity (LogP/LogD): This parameter predicts the compound's partitioning behavior between lipidic and aqueous environments, influencing absorption and distribution.
-
Methodology: The octanol-water partition coefficient (LogP) can be determined experimentally or estimated using computational models. LogD (the distribution coefficient at a specific pH) is more physiologically relevant for ionizable compounds and should be measured at pH 7.4.
-
Solid-State Characterization
The solid form of the API can significantly impact its stability and dissolution rate.
-
Microscopy: Initial visual examination can reveal basic properties like particle size and shape.
-
X-Ray Powder Diffraction (XRPD): This technique determines if the API is crystalline or amorphous. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect potential polymorphisms (different crystalline forms), which can have different solubilities and stabilities.
Part 2: Formulation Strategy and Vehicle Selection
The data from Part 1 directly informs the selection of a formulation strategy. The primary goal is to achieve a stable, homogenous solution or suspension that is safe for administration and delivers the required dose.[8][9]
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the API's properties.
Caption: Formulation strategy selection workflow.
Common Vehicle Systems for In Vivo Studies
The choice of excipients must prioritize safety and compatibility.[10][11] All excipients used for parenteral routes must be sterile and of high purity, meeting compendial standards (e.g., USP, EP).[10]
| Vehicle Type | Key Excipients | Advantages | Disadvantages & Considerations |
| Aqueous (pH-Adjusted) | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), HCl, NaOH | Simple, physiologically compatible, low toxicity. | Limited solubilizing power, risk of precipitation upon injection if pH buffer capacity is overcome. |
| Co-solvent | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol | Significantly increases solubility of lipophilic compounds. | Potential for toxicity (hemolysis, pain on injection), precipitation upon dilution in bloodstream. Must be used within established concentration limits.[12] |
| Surfactant (Micellar) | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Effective for very poorly soluble compounds by forming micelles. | Can cause hypersensitivity reactions (especially Cremophor®), potential for cell lysis at high concentrations, may interact with biological processes.[13] |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Forms inclusion complexes to increase solubility, generally well-tolerated, can improve stability.[14][15] | High concentrations can increase viscosity and osmolality; potential for nephrotoxicity with unmodified β-cyclodextrin. |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for preparing formulations based on the strategies outlined above. Note: All procedures for parenteral administration must be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment and reagents.
Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation
This is the preferred starting point if the API shows sufficient solubility at a physiologically tolerable pH (typically pH 4-9 for parenteral routes).
Objective: To prepare a 10 mg/mL solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in 0.9% saline, adjusted to pH 4.5.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid API
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Sterile 1 N Sodium Hydroxide (NaOH)
-
Sterile vials, magnetic stir bar, calibrated pH meter
Procedure:
-
Weigh API: Accurately weigh the required amount of API. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Dispersion: Add approximately 8 mL (80% of the final volume) of sterile 0.9% saline to a sterile vial containing a stir bar. Add the weighed API to the saline while stirring. The mixture will likely be a slurry or suspension.
-
pH Adjustment: Begin adding 1 N HCl dropwise while monitoring the pH. The API should start to dissolve as the piperidine nitrogen becomes protonated. Continue adding acid until all the solid has dissolved and the pH is slightly below the target (e.g., pH 4.0).
-
Final pH & Volume Adjustment: If necessary, back-titrate with 1 N NaOH to reach the final target pH of 4.5. Be cautious, as precipitation may occur if the pH goes too high.
-
QS to Volume: Once the API is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add sterile 0.9% saline to reach the final volume of 10 mL.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.
-
Quality Control: Visually inspect the final solution for particulates. Confirm the final pH and measure the drug concentration using a validated HPLC method.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This approach is excellent for poorly soluble, non-ionizable compounds or when pH adjustment fails to provide sufficient solubility or stability.[14]
Objective: To prepare a 5 mg/mL solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid using 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid API
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD), parenteral grade
-
Sterile Water for Injection (WFI)
-
Sterile vials, magnetic stir bar
Procedure:
-
Prepare Vehicle: Weigh 2.0 g of HP-β-CD. In a sterile vial, add it to approximately 8 mL of WFI. Stir until the cyclodextrin is fully dissolved. This may require gentle warming or sonication.
-
Add API: Accurately weigh 50 mg of the API and add it to the cyclodextrin solution while stirring.
-
Facilitate Complexation: Cap the vial and continue to stir (or sonicate/vortex) for several hours (e.g., 4-24 hours) at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
QS to Volume: Transfer the solution to a 10 mL volumetric flask and add WFI to reach the final volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter. Note: High concentrations of cyclodextrin can increase viscosity, so a filter with a larger surface area (e.g., a 25 mm filter) may be necessary.
-
Quality Control: Perform visual inspection, confirm pH (it should be near neutral), and assay the final concentration by HPLC.
Part 4: Formulation Characterization & Final Checks
A prepared formulation is not ready for in vivo use until it has been properly characterized. This is a critical quality control step.[8]
Caption: Quality control workflow for in vivo formulations.
-
Appearance: The solution must be clear, colorless (or as expected), and free of visible particulates.
-
pH: The final pH must be within a physiologically tolerable range for the intended route of administration.
-
Concentration: The measured concentration must be within an acceptable range of the target concentration (e.g., ±10%).
-
Osmolality: For parenteral formulations, especially those for intravenous injection, the osmolality should be measured to ensure it is close to isotonic (approx. 280-300 mOsm/kg) to minimize pain and tissue damage.
-
Stability: A short-term stability study (e.g., 24-48 hours at room temperature and 4°C) should be conducted to ensure the drug remains in solution and does not degrade before administration.
-
Endotoxin Testing: For parenteral formulations, endotoxin levels must be below the acceptable limit to prevent pyrogenic responses.
By following this structured, data-driven approach, researchers can systematically overcome the challenges posed by complex molecules like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, leading to the development of safe, stable, and effective formulations for successful in vivo evaluation.
References
-
BioPharm International. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]
- Apte, S. P. (n.d.).
- Singh, S., et al. (2013). Excipient Selection In Parenteral Formulation Development. American Pharmaceutical Review.
-
ResearchGate. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
- Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- Anand, B. S., et al. (2022). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
- Covance. (n.d.). How Do I Get My Compound into Phase I?.
- Jouyban, A. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Tran, D. L., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. Retrieved from [Link]
- Mota, F. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Retrieved from [Link]
- CycloLab. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?.
-
National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem Compound Database. Retrieved from [Link]
- Semantic Scholar. (2020).
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Purdue University. (n.d.).
-
ResearchGate. (2020). Cyclodextrins in Parenteral Formulations. Retrieved from [Link]
- Wiggers, F., et al. (2023).
- ResearchGate. (n.d.).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems.
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 2. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid using UHPLC-MS/MS
Abstract
This application note presents a detailed, robust, and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in bulk drug substance and plasma matrices. The described protocols are designed for researchers, scientists, and drug development professionals requiring accurate analytical data for pharmacokinetic studies, quality control, and formulation development. The methodologies adhere to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures, ensuring data integrity and reliability.[1][2][3][4][5]
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural relation to nicotinic acid derivatives, which are known to exhibit a range of biological activities. Accurate and precise quantification of this molecule is paramount for its development as a potential therapeutic agent. This document provides a comprehensive guide to the analytical workflow, from sample preparation to data analysis, offering insights into the rationale behind the chosen experimental parameters. The inherent polarity of the target analyte presents unique challenges in chromatographic retention and sample extraction, which are addressed in the detailed protocols that follow.[6][7]
Chemical Structure:
-
IUPAC Name: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
-
Molecular Formula: C₁₁H₁₃BrN₂O₃[8]
-
Molecular Weight: 301.14 g/mol [8]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, incorporating streamlined sample preparation and a rapid, sensitive UHPLC-MS/MS analysis.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated nicotinic acid derivative).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
UHPLC-MS/MS Instrumentation and Conditions
The polarity of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid necessitates careful selection of chromatographic conditions to achieve adequate retention and separation from matrix components. A reversed-phase separation with an acidic mobile phase is employed to promote analyte retention and ensure reproducible ionization.
Liquid Chromatography
| Parameter | Condition | Rationale |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high resolution and sensitivity required for complex matrices. |
| Column | Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm or equivalent | C18 stationary phase offers good retention for moderately polar compounds. The particle size allows for high-efficiency separations at lower backpressures.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte, enhancing retention on the C18 phase and improving ionization efficiency in positive ESI mode.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B | A gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures timely elution of the target compound.[6] |
| Flow Rate | 0.5 mL/min | A moderate flow rate is suitable for the column dimensions and particle size, providing a balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Mass Spectrometry
| Parameter | Condition | Rationale |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole mass spectrometer | Provides the sensitivity and selectivity required for trace-level quantification in biological matrices.[10] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The presence of nitrogen atoms in the piperidine and pyridine rings makes the molecule amenable to protonation and detection in positive ESI mode.[9] |
| MRM Transitions | To be determined by infusion of the reference standard. Example: Analyte: m/z 301.0 -> 124.0; IS: (To be determined) | Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas, aids in the formation of a fine spray. |
| Ion Source Gas 2 | 60 psi | Turbo gas, assists in desolvation of the droplets. |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | 8 (arbitrary units) | Nitrogen is used to induce fragmentation of the precursor ion in the collision cell. |
| IonSpray Voltage | 5500 V | The high voltage applied to the ESI needle facilitates the formation of charged droplets. |
| Temperature | 550 °C | The temperature of the heated nebulizer aids in the desolvation process. |
Standard and Sample Preparation Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Protocol 2: Sample Preparation from Plasma
Due to the complexity of the plasma matrix, a combination of protein precipitation followed by solid-phase extraction is recommended for robust and reproducible sample cleanup.[6][11][12][13]
Caption: Step-by-step plasma sample preparation workflow.
Detailed SPE Protocol (Mixed-mode Cation Exchange):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.
Method Validation
The analytical method should be validated according to the ICH Q2(R1) guideline to ensure its suitability for the intended purpose.[1][2][3][5] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five non-zero standards, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6 at each level), with the mean value within ±15% of the nominal value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is expressed as the relative standard deviation (RSD) and should be ≤15% for QC samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. The LOQ is the lowest standard on the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Peak Area RSD | ≤ 15% (n=6 injections of a mid-level QC) |
| Retention Time RSD | ≤ 2% (n=6 injections of a mid-level QC) |
| Signal-to-Noise (S/N) Ratio | >10 for the LOQ standard |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Conclusion
The UHPLC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the quantification of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in bulk drug substance and plasma. The detailed protocols for sample preparation and analysis, along with the guidelines for method validation, ensure the generation of high-quality, reliable data to support drug development activities. The principles and techniques outlined herein can be adapted for the analysis of other polar heterocyclic compounds in various matrices.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Schappler, J. (2016). Sample preparation for polar metabolites in bioanalysis. Analyst, 141(19), 5472-5479. [Link]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. [Link]
-
Mueller, A. (1951). Determination of nicotinic acid in pharmaceutical products. Journal of the American Pharmaceutical Association, 40(10), 523-525. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Mitrevski, B. (2008). Sample preparation in analysis of pharmaceuticals. In Comprehensive Analytical Chemistry (Vol. 52, pp. 1-36). Elsevier. [Link]
-
ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
-
Ma, B., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. BioMed Research International, 2014, 856957. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
Phenomenex. (n.d.). Rapid and Sensitive LC-MS/MS Analysis of Nicotinic Acid and Nicotinamide in Human Plasma. [Link]
-
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 117-124. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Notes and Protocols for High-Throughput Screening of Nicotinic Acid Derivatives
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives and the Imperative for High-Throughput Screening
Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor.[1][2] Beyond its effects on lipids, GPR109A activation has been linked to a range of other physiological processes, including anti-inflammatory responses and potential roles in metabolic and neurodegenerative diseases.[3][4] This has spurred significant interest in the discovery and development of novel nicotinic acid derivatives with improved therapeutic profiles, such as reduced side effects like the characteristic "niacin flush."[1]
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds that modulate GPR109A activity.[5][6] This guide provides detailed application notes and protocols for state-of-the-art HTS assays tailored for the discovery of nicotinic acid derivatives, focusing on the key signaling pathways of GPR109A. As a Gi-coupled receptor, GPR109A activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Additionally, like many GPCRs, GPR109A can also signal through a G protein-independent pathway involving β-arrestin recruitment, which can mediate receptor desensitization and internalization.[3][7]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical execution, and data interpretation of HTS assays for nicotinic acid derivatives. We will delve into the intricacies of cAMP measurement, intracellular calcium mobilization, and β-arrestin recruitment assays, offering step-by-step protocols and explaining the scientific rationale behind each experimental choice.
GPR109A Signaling Pathways: A Dual Mechanism of Action
A thorough understanding of the signaling cascades initiated by GPR109A is fundamental to designing effective HTS assays. The binding of nicotinic acid or its derivatives to GPR109A triggers two primary signaling pathways:
-
Gαi-Mediated Pathway: Upon ligand binding, GPR109A couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels mediates many of the therapeutic effects of nicotinic acid, such as the inhibition of lipolysis in adipocytes.[2][3]
-
β-Arrestin-Mediated Pathway: GPR109A activation also promotes the recruitment of β-arrestin proteins. This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct downstream signaling events. The β-arrestin pathway has been implicated in some of the side effects of niacin, such as the prostaglandin-mediated flushing response.[3][7]
The dual nature of GPR109A signaling offers a unique opportunity for biased agonism, where novel derivatives could be designed to selectively activate one pathway over the other, potentially separating therapeutic benefits from unwanted side effects.
GPR109A Signaling Cascade
High-Throughput Screening Assays for Nicotinic Acid Derivatives
The choice of HTS assay depends on which aspect of GPR109A signaling is of interest. Below are detailed protocols for three robust and widely used HTS assays suitable for screening nicotinic acid derivatives.
cAMP Assay (Gαi Pathway)
This assay directly measures the functional consequence of Gαi activation by quantifying the decrease in intracellular cAMP levels. Homogeneous time-resolved fluorescence (HTRF) is a commonly employed detection method due to its high sensitivity and low background.[8]
Principle: The HTRF cAMP assay is a competitive immunoassay. A europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. In the absence of cellular cAMP, these two components are in close proximity, resulting in a high FRET signal. When cellular cAMP is produced, it competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cellular cAMP.
cAMP HTS Assay Workflow
Experimental Protocol:
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in a suitable growth medium.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer to the desired density.[9]
-
-
Compound Plating:
-
Prepare serial dilutions of the nicotinic acid derivative library in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compounds into a 384-well assay plate.
-
Include positive controls (e.g., nicotinic acid) and negative controls (DMSO vehicle).
-
-
Assay Procedure:
-
Dispense the GPR109A-expressing cells into the compound-containing assay plate.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce a high level of cAMP. The final concentration of forskolin should be predetermined to elicit a submaximal (EC80) response.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Plot the percent inhibition against the log of the compound concentration to generate dose-response curves and determine the IC50 values for active compounds.
-
Data Interpretation:
| Parameter | Description |
| IC50 | The concentration of a compound that inhibits 50% of the forskolin-stimulated cAMP production. A lower IC50 value indicates a more potent agonist. |
| Z'-factor | A statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
| Hit Criteria | Typically defined as a compound that produces a statistically significant inhibition of the cAMP signal (e.g., >3 standard deviations from the mean of the negative controls). |
Intracellular Calcium Mobilization Assay (Gαi/Gq Chimera)
While GPR109A is primarily a Gi-coupled receptor and does not directly signal through calcium, this limitation can be overcome by co-expressing a chimeric G protein, such as Gαqi5 or Gαqo5. These chimeras redirect the Gi signal to the Gq pathway, which results in the activation of phospholipase C and a subsequent increase in intracellular calcium.[10] This provides a robust and readily detectable signal for HTS.
Principle: Cells expressing GPR109A and a chimeric G protein are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). Upon agonist binding to GPR109A, the chimeric G protein is activated, leading to an increase in intracellular calcium. This calcium binds to the fluorescent dye, causing a significant increase in its fluorescence intensity, which can be measured in real-time.[11]
Calcium Flux HTS Assay Workflow
Experimental Protocol:
-
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR109A and a chimeric G protein (e.g., Gαqi5).
-
Plate the cells in a 384-well, black-walled, clear-bottom assay plate and allow them to adhere overnight.[11]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.[12]
-
-
Compound Plating:
-
Prepare serial dilutions of the nicotinic acid derivative library in an appropriate assay buffer.
-
Include positive controls (e.g., nicotinic acid) and negative controls (buffer vehicle).
-
-
Assay Procedure and Data Acquisition:
-
Place the cell plate and the compound plate into a kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well, typically as the maximum signal minus the baseline signal (ΔF) or as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the log of the compound concentration to generate dose-response curves and determine the EC50 values for active compounds.
-
Data Interpretation:
| Parameter | Description |
| EC50 | The concentration of a compound that produces 50% of the maximal response. A lower EC50 value indicates a more potent agonist. |
| Emax | The maximum response produced by a compound, often expressed as a percentage of the response to a reference agonist. |
| Hit Criteria | A compound that elicits a statistically significant increase in fluorescence intensity compared to the negative control. |
β-Arrestin Recruitment Assay
This assay provides a direct measure of the interaction between GPR109A and β-arrestin, which is a key event in a G protein-independent signaling pathway. Several technologies are available for monitoring this interaction in a high-throughput format, with enzyme fragment complementation (EFC) being a widely used method.[13][14]
Principle: In the EFC-based β-arrestin recruitment assay, GPR109A is fused to a small, inactive fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the larger, complementary fragment of the same enzyme. When an agonist binds to GPR109A, it induces a conformational change that promotes the binding of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme. The activity of the reconstituted enzyme is then measured using a chemiluminescent substrate.[13]
β-Arrestin Recruitment HTS Assay Workflow
Experimental Protocol:
-
Cell Preparation:
-
Use a commercially available cell line or develop a stable cell line co-expressing GPR109A fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of the nicotinic acid derivative library in 100% DMSO.
-
Dispense the compounds into a 384-well assay plate.
-
Include positive controls (e.g., nicotinic acid) and negative controls (DMSO vehicle).
-
-
Assay Procedure:
-
Dispense the engineered cells into the compound-containing assay plate.
-
Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
-
Add the detection reagent, which contains the chemiluminescent substrate and a lysis buffer.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized luminescence (Relative Light Units, RLU) against the log of the compound concentration to generate dose-response curves and determine the EC50 values for active compounds.
-
Data Interpretation:
| Parameter | Description |
| EC50 | The concentration of a compound that produces 50% of the maximal β-arrestin recruitment. A lower EC50 value indicates a more potent agonist. |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is indicative of a robust assay. |
| Hit Criteria | A compound that induces a statistically significant increase in the luminescent signal. |
Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary HTS should be subjected to a series of secondary assays to confirm their activity and further characterize their pharmacological properties. This is a critical step to eliminate false positives and prioritize the most promising candidates for lead optimization.[5]
Orthogonal Assays: It is essential to confirm the activity of hits using an assay that relies on a different technology or measures a different endpoint. For example, if the primary screen was a cAMP assay, a β-arrestin recruitment assay could be used as an orthogonal confirmation step.
Selectivity Profiling: Active compounds should be tested against other related GPCRs to assess their selectivity. This is particularly important for avoiding off-target effects.
Mechanism of Action Studies: Further experiments can be conducted to determine if the compounds are agonists, antagonists, or allosteric modulators. For example, to identify antagonists, the assay can be run in the presence of a known agonist, and the ability of the test compound to inhibit the agonist's response is measured.
Conclusion
The high-throughput screening assays detailed in this guide provide a robust and versatile toolkit for the discovery of novel nicotinic acid derivatives targeting GPR109A. By leveraging assays that probe both the Gαi-mediated and β-arrestin-mediated signaling pathways, researchers can gain a comprehensive understanding of the pharmacological profiles of their compounds. The careful selection of assay format, rigorous validation, and a well-defined hit confirmation strategy are paramount to the success of any HTS campaign. The protocols and insights provided herein are intended to empower researchers to accelerate the discovery of the next generation of GPR109A modulators with enhanced therapeutic potential.
References
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. GPCR β-Arrestin Product Solutions [discoverx.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. agilent.com [agilent.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bms.kr [bms.kr]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
"5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" for neuroscience research applications
An In-depth Guide to 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for Neuroscience Research
Application Notes & Protocols
Introduction: Unveiling a Novel Modulator for Neuroinflammation
In the intricate landscape of neuroscience, the modulation of neuroinflammatory pathways presents a compelling therapeutic strategy for a host of debilitating neurological disorders. 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a novel research compound whose structural architecture, featuring a nicotinic acid core, suggests a potent interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).
GPR109A has emerged as a critical regulator of inflammation, particularly within the central nervous system (CNS).[1][2] It is expressed on various cells, including microglia, the resident immune cells of the brain.[3] Activation of GPR109A in these cells has been shown to exert potent anti-inflammatory effects, making it a high-value target for conditions underpinned by chronic neuroinflammation, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain.[1][3]
This guide provides a comprehensive framework for researchers to investigate the neuropharmacological properties of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. We will proceed under the well-founded hypothesis that this compound acts as a GPR109A agonist. The following sections detail its putative mechanism of action and provide robust, step-by-step protocols for its characterization and application in both in vitro and in vivo neuroscience models.
Hypothesized Mechanism of Action: GPR109A-Mediated Neuro-Immune Modulation
GPR109A is a Gi/o-coupled receptor, and its activation initiates a signaling cascade that primarily serves to dampen inflammatory responses.[2][4] The rationale for investigating 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is based on this established pathway:
-
Agonist Binding: The compound is predicted to bind to the GPR109A receptor on the surface of microglial cells.
-
Gi/o Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular cyclic AMP (cAMP) levels.[4]
-
Suppression of Pro-inflammatory Signaling: The reduction in cAMP and other downstream events culminate in the inhibition of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3]
-
Reduced Cytokine Production: By suppressing NF-κB activation, the receptor effectively downregulates the expression and release of pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[3][5]
This cascade ultimately shifts microglia from a pro-inflammatory to an anti-inflammatory or homeostatic state, representing a powerful mechanism for controlling neuroinflammation.
Caption: Putative signaling pathway of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid via the GPR109A receptor in microglia.
Part 1: In Vitro Characterization & Validation Protocols
The initial step for any novel compound is rigorous in vitro characterization to confirm its activity at the intended target and quantify its potency. The following protocols provide a workflow to validate 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid as a GPR109A agonist.
Caption: Experimental workflow for the in vitro characterization of the target compound.
Protocol 1: GPR109A Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for the human GPR109A receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR109A.
-
[³H]-Nicotinic acid (Radioligand).
-
Test Compound: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
-
Nicotinic acid (unlabeled, for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL Assay Buffer (for total binding).
-
OR 50 µL of 10 µM unlabeled nicotinic acid (for non-specific binding).
-
OR 50 µL of test compound dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]-Nicotinic acid (at a final concentration equal to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of GPR109A-expressing cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold Assay Buffer.
-
Quantification: Allow the filters to dry. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Functional Assay
Objective: To measure the functional potency (EC50) of the compound by quantifying its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Forskolin (Adenylyl cyclase activator).
-
Test Compound.
-
Assay medium: Serum-free DMEM/F12.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Plating: Seed GPR109A-CHO cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay medium.
-
Cell Treatment: Aspirate the culture medium and add 50 µL of the diluted test compound to the cells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 50 µL of forskolin (final concentration of 5-10 µM) to all wells to stimulate cAMP production. Incubate for another 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal (no forskolin) level. Plot the percent inhibition against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Microglial Anti-inflammatory Activity Assay
Objective: To assess the efficacy of the compound in suppressing a pro-inflammatory response in a relevant immune cell type.
Materials:
-
BV-2 microglial cell line.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test Compound.
-
Culture Medium: DMEM with 10% FBS.
-
ELISA kit for mouse TNF-α or IL-6.
Methodology:
-
Cell Plating: Seed BV-2 cells in a 24-well plate at 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add the test compound at various concentrations (e.g., 10 nM to 10 µM) and incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours (for TNF-α) or 24 hours (for IL-6) at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using the appropriate ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-only treated group.
Expected In Vitro Data Summary
The following table illustrates the type of quantitative data expected from the characterization protocols, which is crucial for comparing the compound to reference agonists like nicotinic acid.
| Parameter | 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | Nicotinic Acid (Reference) |
| Binding Affinity (Ki, nM) | To be determined | ~150 nM |
| Functional Potency (EC50, nM) | To be determined | ~300 nM |
| Max TNF-α Inhibition (%) | To be determined | >80% at 10 µM |
Part 2: In Vivo Neuroscience Application Protocols
Following successful in vitro validation, the next stage is to evaluate the compound's effects in living organisms. These protocols focus on pharmacokinetics and a common model of neuroinflammation.
Protocol 4: Rodent Pharmacokinetic (PK) Study
Objective: To determine the bioavailability, half-life, and brain penetration (Blood-Brain Barrier permeability) of the compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in a suitable vehicle (e.g., 20% Solutol in saline).
-
Equipment for intravenous (IV) and intraperitoneal (IP) injections.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Dosing: Divide mice into two groups.
-
IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).
-
IP Group: Administer the compound via intraperitoneal injection (e.g., 5 mg/kg).
-
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via submandibular or saphenous vein bleed.
-
Terminal Brain Collection: At each time point, euthanize a subset of animals (n=3 per time point) and immediately harvest the brains. Flash-freeze brain tissue in liquid nitrogen.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
Perform protein precipitation on plasma and brain homogenates.
-
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and the brain-to-plasma concentration ratio.[6][7]
Protocol 5: LPS-Induced Neuroinflammation Model
Objective: To evaluate the compound's ability to suppress the inflammatory response in the brain following a systemic inflammatory challenge.
Materials:
-
Male C57BL/6 mice.
-
Test compound in vehicle.
-
LPS from E. coli.
-
Saline (control).
-
Reagents for brain tissue homogenization and qPCR or ELISA analysis.
Methodology:
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Test Compound (e.g., 10 mg/kg, IP) + LPS
-
-
Dosing: Administer the test compound or vehicle via IP injection.
-
LPS Challenge: 60 minutes after the initial injection, administer LPS (e.g., 1 mg/kg, IP) or saline.
-
Tissue Harvest: 4 hours after the LPS injection, euthanize the mice. Perfuse with ice-cold PBS and harvest the brains. Dissect specific regions like the hippocampus and cortex.
-
Endpoint Analysis:
-
qPCR: Homogenize brain tissue, extract RNA, and perform qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b).
-
ELISA: Alternatively, homogenize tissue and measure protein levels of the corresponding cytokines using ELISA.
-
-
Data Analysis: Compare the expression levels of inflammatory markers between the treatment groups. Use an appropriate statistical test (e.g., one-way ANOVA with post-hoc test) to determine significance.
Safety & Toxicological Considerations
A primary concern with potent nicotinic acid receptor agonists is the induction of cutaneous vasodilation, commonly known as "flushing."[8] This is a prostaglandin-mediated effect that, while generally harmless, can cause significant discomfort.[9] Researchers should monitor animals for signs of flushing (e.g., reddening of the ears).
Furthermore, high doses of nicotinic acid have been associated with hepatotoxicity.[9] It is imperative to conduct a preliminary dose-range finding study to identify a well-tolerated dose of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid before proceeding with large-scale efficacy studies.
Conclusion and Future Directions
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid represents a promising chemical tool for exploring the role of GPR109A in the central nervous system. The protocols outlined in this guide provide a clear path for its validation as a GPR109A agonist and its subsequent application in preclinical models of neurological disease.
Successful characterization could pave the way for its use in more complex and chronic disease models where neuroinflammation is a key pathological driver, including:
-
Parkinson's Disease Models: (e.g., MPTP or 6-OHDA models) to assess its neuroprotective effects.[3]
-
Alzheimer's Disease Models: To investigate its impact on amyloid-beta-induced microglial activation.[1]
-
Chronic Pain Models: To further explore the role of GPR109A in attenuating neuropathic pain signaling.[1]
By systematically applying these methodologies, researchers can effectively elucidate the therapeutic potential of this novel compound and contribute to the growing understanding of GPR109A as a major regulator of brain health and disease.
References
-
Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(4), 763-768. [Link][1]
-
(2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed. [Link][2]
-
El-Mas, M. M., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(1), 15-25. [Link][10]
-
Lundy, D. P., et al. (2020). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. Endocrinology, 161(9). [Link]
-
Wakade, C., & Chong, R. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells, 8(9), 1058. [Link][3]
-
(2021). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. ResearchGate. [Link][6]
-
Shi, T., et al. (2021). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. PubMed Central. [Link][11]
-
Niacin Research Directory. (n.d.). GPR109A. Niacin Research Directory. [Link]
-
Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 56(1), 116-125. [Link][4]
-
Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. [Link][12]
-
Le, F., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology, 14, 1272049. [Link][7]
-
Husted, A. S., et al. (2017). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 22(11), 1965. [Link][5]
-
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15. [Link][8]
-
Stratford, M. R., & Dennis, M. F. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152-155. [Link][13]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Amerigo Scientific. [Link]
-
Feingold, K. R. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 427. [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. [Link]
-
Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]
-
D'Andrea, G., et al. (2020). Niacin Toxicity. StatPearls. [Link][9]
-
Knopp, R. H., et al. (2005). The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903]. BMC Medicine, 3, 4. [Link][14]
Sources
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Techniques for Radiolabeling 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Introduction
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a heterocyclic compound featuring a bromo-substituted pyridine core linked to a piperidine moiety via an ether bridge.[1] The structural motifs present—a reactive aryl bromide, a secondary amine within the piperidine ring, and an aromatic system—make this molecule an excellent candidate for radiolabeling. The introduction of a radionuclide allows researchers to non-invasively study the molecule's behavior in biological systems.[2] Radiolabeled isotopologues are indispensable tools in drug discovery and development, facilitating critical investigations such as absorption, distribution, metabolism, and excretion (ADME) studies, as well as enabling in vivo imaging techniques like Positron Emission Tomography (PET).[2][3]
This guide provides detailed protocols and the underlying scientific rationale for labeling this molecule with three of the most pertinent isotopes in biomedical research: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). The methodologies have been designed to offer strategic options for researchers depending on their specific experimental needs, from high-resolution PET imaging to metabolic stability studies.
Molecular Analysis for Radiolabeling Strategy
The structure of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid offers several strategic points for radioisotope incorporation. Our selection of labeling strategies is based on an analysis of these functional groups:
-
Aryl Bromide: The C-Br bond on the nicotinic acid ring is the most versatile handle. It is an excellent leaving group for nucleophilic substitution reactions to introduce [¹⁸F]. It is also a prime target for catalytic reactions, including palladium-catalyzed tritiodehalogenation ([³H]) or advanced cross-coupling reactions to introduce a [¹¹C]-methyl group.[4][5][6]
-
Piperidine Nitrogen: The secondary amine (N-H) of the piperidine ring is an ideal site for N-alkylation. This position is highly suitable for methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, one of the most robust and widely used reactions in PET chemistry.[4][7]
-
Aromatic C-H Bonds: While direct C-H activation for labeling is an emerging field, a more established and specific approach is to leverage the existing functional groups.[8] Therefore, our primary strategies will focus on the more predictable and higher-yielding transformations at the C-Br and N-H positions.
Section 1: Carbon-11 Labeling Strategies
Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require repeat scanning on the same day.[4] We present two distinct methods for incorporating [¹¹C] into the target structure.
Method 1A: N-[¹¹C]-Methylation of the Piperidine Moiety
This is the most direct and often highest-yielding approach for labeling molecules containing a secondary amine. The strategy involves the synthesis of a des-bromo precursor (to avoid competing reactions at the C-Br bond under basic conditions) and subsequent methylation with a high-specific-activity [¹¹C]-methylating agent.
Causality and Experimental Choice: The choice of [¹¹C]methyl iodide ([¹¹C]CH₃I) is based on its high reactivity and the routine availability of automated synthesis modules for its production from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄.[5] The reaction is a straightforward nucleophilic substitution where the piperidine nitrogen acts as the nucleophile. A non-nucleophilic base, such as proton sponge or DIPEA, is recommended to deprotonate the carboxylic acid without competing in the methylation reaction.
Precursor Synthesis: The required precursor, 2-(piperidin-4-ylmethoxy)nicotinic acid, can be synthesized from 2-chloronicotinic acid and piperidin-4-ylmethanol.
Experimental Protocol: N-[¹¹C]-Methylation
-
Precursor Preparation: Dissolve 1-2 mg of the precursor, 2-(piperidin-4-ylmethoxy)nicotinic acid, in 300 µL of anhydrous DMF in a 1 mL V-vial. Add 1.2 equivalents of a suitable non-nucleophilic base (e.g., DIPEA).
-
[¹¹C]CH₃I Delivery: Transfer cyclotron-produced [¹¹C]CO₂ to an automated synthesis module (e.g., Synthra MeIplus) to produce [¹¹C]CH₃I. Bubble the gaseous [¹¹C]CH₃I through the reaction vial at room temperature.
-
Reaction: After trapping the [¹¹C]CH₃I, seal the vial and heat at 80-100 °C for 3-5 minutes.
-
Quenching & Purification: Cool the reaction mixture and quench with 500 µL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) for purification.
-
Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the final product in a sterile solution (e.g., saline with 5-10% ethanol) for in vivo use.
Data Presentation: Expected Outcomes for N-[¹¹C]-Methylation
| Parameter | Expected Value | Notes |
| Radiochemical Yield (RCY) | 35-50% (decay-corrected) | Based on starting [¹¹C]CH₃I. |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) | At the end of synthesis. |
| Radiochemical Purity | > 98% | Determined by analytical HPLC. |
| Synthesis Time | 25-30 minutes | From end of [¹¹C]CO₂ delivery. |
Visualization: N-[¹¹C]-Methylation Workflow
Caption: Automated workflow for N-[¹¹C]-methylation.
Method 1B: [¹¹C]-Methylation via Metallaphotoredox Cross-Coupling
This advanced technique allows for the direct conversion of the aryl bromide to a [¹¹C]-methyl group, offering an alternative labeling position. This method is particularly valuable if the piperidine nitrogen is essential for biological activity and cannot be modified.
Causality and Experimental Choice: This reaction leverages the power of metallaphotoredox catalysis to form a C-C bond under mild conditions.[9] An iridium photocatalyst absorbs light and engages in an electron transfer cycle with a nickel catalyst, which in turn facilitates the cross-coupling of the aryl bromide with [¹¹C]CH₃I.[4][10] This avoids the harsh conditions or sensitive organometallic reagents of traditional cross-coupling methods.
Experimental Protocol: Metallaphotoredox [¹¹C]-Methylation
-
Reagent Preparation: In a nitrogen-filled glovebox, add 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (1-2 mg), NiCl₂·glyme (10 mol%), dtbbpy ligand (12 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) to a reaction vial.
-
Solvent Addition: Add 300 µL of anhydrous DMA to the vial and seal it.
-
[¹¹C]CH₃I Delivery: Transfer [¹¹C]CH₃I into the sealed reaction vial at room temperature.
-
Photoreaction: Place the vial in a photoreactor equipped with a 450 nm LED light source and stir at room temperature for 10 minutes.
-
Purification & Formulation: Follow steps 4 and 5 as described in Method 1A.
Data Presentation: Expected Outcomes for Metallaphotoredox [¹¹C]-Methylation
| Parameter | Expected Value | Notes |
| Radiochemical Yield (RCY) | 15-30% (decay-corrected) | Highly substrate-dependent.[10] |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) | At the end of synthesis. |
| Radiochemical Purity | > 95% | Determined by analytical HPLC. |
| Synthesis Time | 30-35 minutes | Includes reaction and purification. |
Section 2: Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 min) and low positron energy, which results in high-resolution images.[11] Labeling is achieved by replacing the bromo group with [¹⁸F]fluoride via a nucleophilic aromatic substitution (SₙAr) reaction.
Causality and Experimental Choice: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the aromatic ring towards nucleophilic attack, making the bromo-substituent a suitable leaving group. [¹⁸F]Fluoride is typically produced as an aqueous solution and must be dried and activated. This is achieved by forming a complex with a potassium ion and a cryptand, Kryptofix 2.2.2 (K₂₂₂), which enhances the nucleophilicity of the fluoride ion in aprotic polar solvents like DMSO or DMF.[11]
Experimental Protocol: [¹⁸F]-Radiofluorination
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]KF/K₂₂₂ complex by heating under a stream of nitrogen to remove the solvent. Repeat with additions of anhydrous acetonitrile until completely dry.
-
Reaction: Dissolve the dried [¹⁸F]KF/K₂₂₂ in 500 µL of anhydrous DMSO. Add a solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (2-3 mg) in 200 µL of DMSO. Seal the vial and heat at 130-160 °C for 15-20 minutes.
-
Purification & Formulation: Follow steps 4 and 5 as described in Method 1A. The separation of the fluorinated product from the bromo-precursor is typically straightforward on a C18 HPLC column.
Data Presentation: Expected Outcomes for [¹⁸F]-Radiofluorination
| Parameter | Expected Value | Notes |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected) | Highly dependent on precursor amount and reaction temperature. |
| Molar Activity (Aₘ) | > 74 GBq/µmol (> 2 Ci/µmol) | At the end of synthesis. |
| Radiochemical Purity | > 99% | Determined by analytical HPLC. |
| Synthesis Time | 50-60 minutes | Includes drying, reaction, and purification. |
Visualization: [¹⁸F]-Radiofluorination Workflow
Caption: Workflow for nucleophilic [¹⁸F]-fluorination.
Section 3: Tritium Labeling via Catalytic Tritiodehalogenation
Tritium ([³H]) is a beta-emitter with a long half-life (12.3 years), making it the gold standard for in vitro assays and ADME studies where long-term sample analysis is required.[3][6] Catalytic tritiodehalogenation is a highly efficient method to introduce tritium at a specific position with very high specific activity.
Causality and Experimental Choice: This reaction involves the hydrogenolysis of the C-Br bond using tritium gas (T₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The palladium surface activates both the tritium gas and the C-Br bond, facilitating the reductive displacement of bromine with tritium. A base, such as triethylamine (TEA) or sodium acetate, is added to neutralize the HBr byproduct, which can otherwise poison the catalyst.
Experimental Protocol: [³H]-Tritiodehalogenation
-
Reaction Setup: In a specialized tritiation reaction vessel, dissolve 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (1-2 mg) in a suitable solvent (e.g., methanol or DMF, 1-2 mL). Add a catalytic amount of 10% Pd/C (approx. 10% by weight of substrate) and a stoichiometric amount of base (e.g., triethylamine).
-
Atmosphere Exchange: Freeze the reaction mixture with liquid nitrogen, evacuate the vessel, and backfill with tritium gas (T₂) to a pressure of approximately 1 atmosphere.
-
Reaction: Thaw the mixture and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by HPLC analysis of a small aliquot.
-
Workup: Upon completion, freeze the reaction mixture again and carefully remove the excess tritium gas using a specialized manifold. Filter the reaction mixture through a syringe filter (e.g., Celite) to remove the Pd/C catalyst.
-
Purification: Purify the crude product using semi-preparative HPLC to separate the tritiated product from any remaining starting material and non-radioactive byproducts.
-
Analysis: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and by UV quantification.
Data Presentation: Expected Outcomes for [³H]-Tritiodehalogenation
| Parameter | Expected Value | Notes |
| Radiochemical Yield (RCY) | 50-80% | Based on the limiting reagent (substrate). |
| Molar Activity (Aₘ) | 740-1073 GBq/mmol (20-29 Ci/mmol) | Per tritium atom incorporated. |
| Radiochemical Purity | > 98% | Determined by analytical HPLC. |
| Synthesis Time | 4-6 hours | Includes reaction, workup, and purification. |
Visualization: [³H]-Tritiodehalogenation Reaction Scheme
Caption: General scheme for catalytic tritiodehalogenation.
Quality Control (QC)
For all labeling procedures, rigorous quality control is mandatory to ensure the identity, purity, and specific activity of the final radiolabeled compound.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system equipped with a UV detector and an in-line radioactivity detector is the primary tool for QC. Co-injection of the radiolabeled product with a non-radioactive, authenticated reference standard is required to confirm its chemical identity. The radiochemical purity is determined by the ratio of the radioactivity peak area of the product to the total radioactivity detected.
-
Thin-Layer Chromatography (TLC): TLC can be used as a rapid, complementary method to HPLC for assessing radiochemical purity.
-
Molar Activity (Aₘ): This is calculated by measuring the total radioactivity in the final product solution (using a dose calibrator for PET isotopes or a liquid scintillation counter for tritium) and dividing it by the molar quantity of the compound, which is determined from a standard curve using the UV signal from HPLC.
Conclusion
This document provides a comprehensive guide with three distinct, high-fidelity strategies for radiolabeling 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. The choice between [¹¹C], [¹⁸F], and [³H] labeling will be dictated by the intended application. N-[¹¹C]-methylation offers a rapid and efficient route for PET imaging. [¹⁸F]-fluorination provides a longer-lived PET tracer suitable for more complex biological studies. Finally, [³H]-tritiodehalogenation yields a high-specific-activity product ideal for in vitro binding assays and metabolic profiling. Each protocol is built on established and reliable radiochemical transformations, ensuring a high probability of success for researchers in the field of drug development.
References
-
Pipal, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Available at: [Link]
-
Pipal, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]
-
Pipal, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]
-
Atzrodt, J., et al. (2018). Tritium labelling of pharmaceuticals. ResearchGate. Available at: [Link]
-
MacMillan, D. W. C., et al. (2020). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. ResearchGate. Available at: [Link]
-
Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566. Available at: [Link]
-
Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6390-6457. Available at: [Link]
-
Salvadore, M., et al. (2021). Synthetic Tritium Labeling: Reagents and Methodologies. ResearchGate. Available at: [Link]
-
Li, G., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(2), 195-212. Available at: [Link]
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Nuclear Medicine and Biology, 45, 1-13. Available at: [Link]
-
Li, D., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4109. Available at: [Link]
-
Mossine, A. V. (2018). Development of new chemistry for fluorine-18 radiolabeling. ERA - University of Alberta. Available at: [Link]
-
Li, D., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. PubMed. Available at: [Link]
-
Coenen, H. H. (2007). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. PubMed. Available at: [Link]
-
Manook, S., & Gouverneur, V. (2022). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 8(7), 921-933. Available at: [Link]
-
Pretze, M., et al. (2019). Scheme for [11C]niacin radiolabeling and diagram of the automated... ResearchGate. Available at: [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2599-2609. Available at: [Link]
-
Moravek, Inc. (2019). What Exactly Is Radiolabeling? Moravek, Inc.. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Amerigo Scientific. Available at: [Link]
-
Singh, V. K. (2016). Radiolabeling technique. Slideshare. Available at: [Link]
-
MOLBASE. (n.d.). 5-bromo-2-(4-methoxyphenoxy)nicotinic acid. MOLBASE. Available at: [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. Available at: [Link]
-
Wang, Y., et al. (2024). The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. Molecules, 29(11), 2596. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7596. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid. PubChem. Available at: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. moravek.com [moravek.com]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. psec.uchicago.edu [psec.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
A Guide to Overcoming Solubility Challenges for Preclinical Research
Introduction: Understanding the Solubility Profile of a Zwitterionic Compound
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid presents a classic pharmaceutical development challenge: poor aqueous solubility. An initial analysis of its molecular structure reveals the core reasons for this behavior. The molecule is zwitterionic , containing both a weakly acidic carboxylic acid group on the nicotinic acid ring and a basic secondary amine within the piperidine moiety.[1]
Zwitterionic compounds exist in solution as a mixture of anionic, cationic, neutral, and charged (zwitterionic) forms.[1] Their solubility is highly dependent on pH, typically exhibiting a "U-shaped" curve where the point of minimum solubility corresponds to the isoelectric point (pI)—the pH at which the net charge of the molecule is zero.[2][3] Away from the pI, the molecule becomes predominantly charged (either as a cation at low pH or an anion at high pH), which enhances its interaction with polar water molecules and increases solubility.[4] The presence of the lipophilic bromo-substituent further contributes to its low affinity for aqueous media.
This guide provides researchers, scientists, and drug development professionals with a structured approach to systematically investigate and overcome the solubility limitations of this compound, ensuring reliable and reproducible results in preclinical studies.[5][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Initial Observations & Problems
Q1: My compound precipitated out of my aqueous buffer after initial dissolution. What is the most likely cause?
A: The most probable cause is that the pH of your buffer is too close to the compound's isoelectric point (pI). At or near the pI, the zwitterionic form dominates, which is the least soluble species. A slight shift in pH during preparation or upon standing can trigger precipitation. Your first step should always be to measure and confirm the final pH of the solution.
Q2: I'm seeing inconsistent solubility results between experiments, even when I think I'm using the same protocol. Why?
A: This often points to un-controlled variables. The most common culprits are:
-
pH Fluctuation: Small, un-measured variations in the pH of your water or stock buffer solutions can lead to significant differences in solubility.
-
Temperature: Solubility is temperature-dependent. Ensure all experiments are run at a consistent, recorded temperature.
-
Equilibration Time: Insufficient time for the solid to equilibrate with the solvent will lead to an underestimation of the true solubility. Ensure vigorous mixing for a sufficient period (often 24-48 hours for kinetic solubility studies).[5]
-
Purity of Material: Impurities in your compound batch can affect its solubility characteristics.
Strategic Solutions & Methodologies
Q3: What is the most effective first step to systematically improve the solubility of this compound?
A: Determine the pH-solubility profile. This is the most critical initial experiment.[4] By measuring the compound's solubility across a wide pH range (e.g., pH 2 to 10), you can identify the pH values where the compound is maximally soluble as a cation (low pH) and an anion (high pH). This data-driven approach moves you from trial-and-error to a rational formulation strategy.[7]
Q4: My downstream experiment is pH-sensitive and I cannot adjust the pH significantly. What are my other options?
A: If pH modification is not feasible, you have several orthogonal strategies:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.[8][9] This is a simple and rapid technique for preclinical formulations.[10][11] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][10]
-
Excipients/Solubilizers: Certain pharmaceutical excipients can enhance solubility. These include surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) which form micelles to encapsulate the drug, or complexing agents like cyclodextrins.[12][13][14]
-
Salt Formation: For a zwitterionic compound, forming a salt is a highly effective and common strategy to lock the molecule in its charged, more soluble state.[15][16][17] This involves reacting the compound with a strong acid (to form a salt with the piperidine nitrogen) or a strong base (to form a salt with the carboxylic acid). Approximately 50% of all APIs on the market are formulated as salts for this reason.[16][18]
Q5: Is it better to form an acid-addition salt or a base-addition salt for this molecule?
A: Both are possible. An acid-addition salt (e.g., a hydrochloride or mesylate salt) will protonate the basic piperidine nitrogen, creating a net positive charge. A base-addition salt (e.g., a sodium or potassium salt) will deprotonate the acidic carboxylic acid, creating a net negative charge. The choice depends on several factors:
-
Desired pH: An acid-addition salt will create an acidic solution, while a base-addition salt will be alkaline.
-
Stability: One salt form may be more crystalline and chemically stable than the other.
-
Toxicity: The chosen counter-ion must be pharmaceutically acceptable and non-toxic for your experimental model.
A salt screening study is the standard industry practice to determine the optimal salt form.[18]
Experimental Protocols & Methodologies
Protocol 1: Determination of the pH-Solubility Profile
This protocol provides a step-by-step guide to understanding the fundamental solubility behavior of your compound.
Objective: To quantify the equilibrium solubility of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid across a physiological and chemical pH range.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
-
A series of buffers (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10)
-
Calibrated pH meter
-
Analytical balance
-
HPLC with a suitable column and validated analytical method for the compound
-
Thermostatically controlled shaker/incubator
-
Centrifuge and/or 0.22 µm syringe filters
Procedure:
-
Preparation: Prepare a series of buffers covering the desired pH range (e.g., at 1 pH unit intervals from pH 2 to 10).
-
Sample Addition: To a series of vials, add an excess amount of the solid compound (enough to ensure saturation, visually confirmed by undissolved solid at the end of the experiment).
-
Solvent Addition: Add a precise volume of each buffer to the corresponding vial.
-
Equilibration: Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Shake vigorously for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand briefly. Separate the solid from the supernatant by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter compatible with your buffer.
-
pH Measurement: Accurately measure the final pH of the supernatant from each vial. This is the equilibrium pH.
-
Quantification: Dilute the clear supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final measured pH on the x-axis.
Data Presentation: Expected pH-Solubility Profile
The resulting plot should resemble a "U" shape, characteristic of a zwitterionic compound.
| pH Range | Dominant Species | Expected Relative Solubility | Rationale |
| < 4 | Cationic (Protonated Piperidine) | High | The molecule carries a net positive charge, enhancing interaction with water. |
| 4 - 7 | Zwitterionic (Isoelectric Region) | Low | The net charge is near zero, minimizing polarity and leading to precipitation. |
| > 7 | Anionic (Deprotonated Carboxylic Acid) | High | The molecule carries a net negative charge, enhancing interaction with water. |
Visualization of Key Concepts
Protocol 2: Rapid Co-solvent Screening
Objective: To quickly identify effective co-solvents for enhancing solubility.
Materials:
-
Compound stock solution in a pure organic solvent (e.g., 10 mg/mL in DMSO)
-
Co-solvents: Propylene Glycol (PG), Ethanol (EtOH), PEG 400
-
Aqueous buffer at a fixed, relevant pH (e.g., PBS pH 7.4)
Procedure:
-
Prepare Co-solvent Mixtures: In a 96-well plate or microcentrifuge tubes, prepare various blends of co-solvent and aqueous buffer. For example: 10% PG in PBS, 20% PG in PBS, 10% EtOH in PBS, etc.
-
Spike with Compound: Add a small, fixed volume of the DMSO stock solution to each co-solvent blend.
-
Observe for Precipitation: Mix well and observe immediately and after a set time (e.g., 1 hour, 4 hours) for any signs of precipitation (cloudiness, visible particles).
-
Rank Performance: Rank the co-solvent systems based on their ability to keep the compound in solution at the target concentration. The best systems can then be selected for more detailed quantitative solubility studies as described in Protocol 1.
References
-
Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Dubey, S. K., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Aksorn, P. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. Available at: [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available at: [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Zwitterionics Surfactants. Available at: [Link]
-
Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem. Available at: [Link]
-
Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy. Available at: [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
Al-Kasmi, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fuguet, E., et al. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy. Available at: [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available at: [Link]
-
IRIS-AperTO. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Available at: [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
MDPI. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
-
Journal of Medicinal Chemistry. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2025). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Available at: [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Preclinical Drug Development?. Available at: [Link]
-
ResearchGate. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]
-
Scribd. (n.d.). Zwitterion and PH Dependent Solubilty. Available at: [Link]
-
MOLBASE. (n.d.). 5-bromo-2-(4-methoxyphenoxy)nicotinic acid. Available at: [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. Available at: [Link]
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Zwitterions and pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. senpharma.vn [senpharma.vn]
- 15. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
"5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" stability issues in solution
Welcome to the technical support center for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered when working with this compound in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid solution over time. What could be causing this instability?
A1: A decline in concentration, often observed as a decreasing peak area in HPLC analysis, strongly suggests that the molecule is degrading under your specific storage or experimental conditions.[1] This compound possesses several functional groups that can be susceptible to degradation: an ether linkage, a piperidine ring, and a bromo-substituted pyridine ring.[1][2] The most common culprits are hydrolysis, oxidation, and photodegradation. It is crucial to systematically investigate these possibilities using a forced degradation study to understand the compound's liabilities.[3][4]
Q2: What are the most likely chemical degradation pathways for this molecule in solution?
A2: Based on its structure, we can anticipate several potential degradation pathways. Understanding these helps in identifying unknown peaks in your analysis and in designing stable formulations.
-
Hydrolytic Cleavage: The ether bond connecting the piperidinemethoxy group to the nicotinic acid ring is a primary site of potential hydrolysis. Under acidic or, in some cases, basic conditions, this bond can cleave to yield 5-bromo-2-hydroxynicotinic acid and 4-(hydroxymethyl)piperidine. The rate of hydrolysis for similar compounds is known to be pH-dependent.[5]
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation.[1][2] This can occur from dissolved atmospheric oxygen or exposure to oxidizing agents, leading to the formation of an N-oxide derivative or, in more aggressive conditions, ring-opened byproducts.
-
Photodegradation: Aromatic halides and nicotinic acid derivatives can be sensitive to light, particularly UV radiation.[6][7] Energy from light can initiate radical reactions, potentially leading to debromination or other complex rearrangements. It is a standard practice to evaluate photostability according to guidelines like ICH Q1B.[8]
Below is a diagram illustrating these primary degradation routes.
Caption: Potential degradation pathways for the target molecule.
Q3: How does pH impact the stability of my solutions?
A3: The pH of your solution is a critical factor. The stability of nicotinic acid derivatives is often pH-dependent.[5]
-
Acidic pH (pH < 4): In acidic conditions, the piperidine nitrogen will be protonated, forming a salt and generally increasing aqueous solubility. However, strong acidic conditions can accelerate the hydrolysis of the ether linkage.
-
Neutral pH (pH 6-8): Many compounds exhibit maximum stability in the neutral pH range. However, this is not a universal rule and must be confirmed experimentally.
-
Basic pH (pH > 8): In basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt. While this can increase solubility, high pH can also catalyze the hydrolysis of the ether bond.[5] For some related compounds, degradation increases significantly at pH values from 7.4 to 10.0.[5]
Q4: How should I properly prepare and store my stock and working solutions to maximize stability?
A4: Proper handling is key to preventing degradation.
-
Solvent Choice: Use high-purity, anhydrous solvents when preparing stock solutions if possible, such as DMSO or anhydrous ethanol. For aqueous buffers, use freshly prepared buffers and consider degassing them to remove oxygen.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[5] Aliquot the stock solution to minimize freeze-thaw cycles. Working solutions for daily use should be kept at 4°C and protected from light.[9][10]
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[5]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
Troubleshooting Guide & Optimization
This section provides a structured approach to diagnosing and resolving stability problems.
Issue: Inconsistent analytical results (e.g., decreasing peak area, appearance of new peaks in HPLC/LC-MS).
Potential Causes & Recommended Actions:
-
Chemical Degradation: The compound is breaking down in solution.
-
Improper Solution Handling/Storage: The way solutions are prepared or stored is contributing to degradation.
-
Action: Immediately analyze a freshly prepared sample to use as a baseline (T=0). Re-evaluate your storage conditions against the recommendations in FAQ Q4 . Ensure solutions are not left at room temperature or on a benchtop exposed to light for extended periods.
-
-
Solvent Contamination: Impurities in the solvent (e.g., water, peroxides in older ethers, acidic/basic contaminants) are reacting with your compound.
-
Action: Use fresh, high-purity, or HPLC-grade solvents. If using solvents like THF or dioxane that can form peroxides, test for their presence before use.
-
The following workflow can guide your troubleshooting process:
Caption: A workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study intentionally subjects the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][3]
Objective: To determine the stability profile of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of the solvent.
-
Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][8] Keep a control sample wrapped in foil in the same chamber to serve as a dark control.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze all stressed samples, the unstressed control, and a T=0 sample using a suitable stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid).[4][11]
-
Data Interpretation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks in the stressed samples relative to the control indicate degradation.
Summary of Expected Outcomes (Hypothetical Data)
| Stress Condition | Incubation | % Degradation (Parent) | Major Degradation Products Observed |
| 0.1 M HCl | 60°C, 24h | ~15% | Peak corresponding to 5-bromo-2-hydroxynicotinic acid |
| 0.1 M NaOH | RT, 8h | ~10% | Peak corresponding to 5-bromo-2-hydroxynicotinic acid |
| 3% H₂O₂ | RT, 24h | ~25% | Peak with M+16 (N-oxide derivative) |
| Heat | 80°C, 48h | < 5% | Minor, unidentified peaks |
| Light (ICH Q1B) | Per guideline | ~8% | Peak corresponding to debrominated parent molecule |
| Control | RT, 48h | < 2% | N/A |
References
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. (2025). ResearchGate. Available from: [Link]
-
Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. (2022). PubMed Central. Available from: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Available from: [Link]
-
Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. (2012). PubMed. Available from: [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (n.d.). BMC Research Notes. Available from: [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed. Available from: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. Available from: [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PMC. Available from: [Link]
- Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (n.d.). MDPI. Available from: [Link]
-
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. (n.d.). Amerigo Scientific. Available from: [Link]
-
Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. (n.d.). PubMed. Available from: [Link]
-
Benzoic acid. (n.d.). Wikipedia. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Available from: [Link]
-
5-Bromonicotinic acid. (n.d.). PubChem. Available from: [Link]
-
Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine). (n.d.). International Science Community Association. Available from: [Link]
-
Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (2025). ResearchGate. Available from: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available from: [Link]
- Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
-
(PDF) Evaluation on the analytical method - Niacin. (2015). ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Kinase Inhibitor Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and troubleshoot unexpected results when working with small molecule kinase inhibitors. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your experiments. This is a living document, structured in a question-and-answer format to directly address the complex challenges you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address some of the most common and perplexing issues encountered during kinase inhibitor assays. Each section provides a potential diagnosis, explains the underlying mechanism, and offers a step-by-step guide to troubleshoot the problem.
Scenario 1: My compound is a potent hit in the primary screen, but the dose-response curve is unusually steep.
Question: I've identified a kinase inhibitor with a low nanomolar IC50 in my primary biochemical assay. However, the dose-response curve is unusually steep, with a Hill slope significantly greater than 1.5. What could be causing this, and how can I investigate it?
Expert Analysis: A steep dose-response curve is often a red flag for non-specific inhibition mechanisms rather than a classic 1:1 binding interaction with the target kinase.[1][2][3] The most common culprit is compound aggregation, where the inhibitor forms colloidal particles at higher concentrations.[2][4][5] These aggregates can sequester and non-specifically inhibit the enzyme, leading to a sharp drop in activity once a critical aggregation concentration (CAC) is reached.[4] Another possibility, especially with highly potent inhibitors, is stoichiometric (or tight-binding) inhibition, where the concentration of the enzyme in the assay is comparable to or greater than the inhibitor's dissociation constant (Kd).[1]
This workflow will help you systematically determine if your compound is an aggregator.
Caption: Troubleshooting workflow for steep dose-response curves.
This assay is a critical first step to identify aggregation-based inhibitors.[5]
-
Objective: To determine if the inhibitory activity of the compound is sensitive to the presence of a non-ionic detergent.
-
Materials:
-
Your kinase, substrate, and buffer system.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Triton X-100 (10% stock solution).
-
Assay plates and detection reagents.
-
-
Procedure:
-
Prepare two sets of assay plates.
-
In "Plate A" (No Detergent), prepare serial dilutions of your inhibitor in the standard assay buffer.
-
In "Plate B" (With Detergent), prepare identical serial dilutions of your inhibitor in assay buffer that has been supplemented with Triton X-100 to a final concentration of 0.01% (v/v).[4][5]
-
Add the kinase and substrate to all wells as per your standard protocol.
-
Incubate and measure the kinase activity.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
-
-
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| Significant rightward shift in IC50 (>2-fold) with detergent | The compound is likely an aggregator. The detergent disrupts the formation of colloidal aggregates, thus reducing the non-specific inhibition.[5] | Consider this compound a likely false positive. Perform a β-lactamase counter-screen for confirmation. |
| No significant change in IC50 with detergent | Aggregation is not the primary mechanism of inhibition. | The compound may be a genuine hit. Proceed to investigate other potential issues like tight-binding or assay interference. |
Scenario 2: My inhibitor is potent in the biochemical assay, but shows weak or no activity in cell-based assays.
Question: I have a potent kinase inhibitor with a confirmed mechanism of action in my biochemical assay (IC50 = 50 nM). However, when I test it in a cell-based assay measuring downstream signaling (e.g., phosphorylation of a substrate via Western blot), I see little to no effect, even at 10 µM. What's going on?
Expert Analysis: This is a very common and frustrating issue in drug discovery. The discrepancy between biochemical potency and cellular efficacy can stem from several factors.[2] The primary considerations are the compound's physicochemical properties, which affect its ability to reach the target in a cellular environment, and the specific conditions of the cellular assay itself.
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular kinase target.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in a cell is typically in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays.[6] This high level of competition can lead to a significant decrease in the apparent potency of the inhibitor in a cellular context.[7]
-
Compound Instability/Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
Caption: Workflow for troubleshooting biochemical vs. cellular activity discrepancies.
Poor solubility is a frequent cause of poor cellular activity. This assay provides a quick assessment.[8][9][10]
-
Objective: To determine the solubility of the compound when a DMSO stock is diluted into an aqueous buffer, mimicking assay conditions.
-
Materials:
-
Test inhibitor stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear-bottom plates.
-
Plate reader capable of measuring absorbance or nephelometry.
-
-
Procedure:
-
Prepare a series of dilutions of your compound stock in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution.
-
Rapidly add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentrations.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.[8][11]
-
Measure the turbidity of the solutions by reading light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a nephelometer or a plate reader in absorbance mode.
-
-
Interpretation of Results: An increase in light scattering or absorbance with increasing compound concentration indicates that the compound is precipitating out of solution. The concentration at which this occurs is the kinetic solubility limit. If this limit is below the concentration required for a cellular effect, solubility is a likely issue.
This is the gold standard for confirming on-target activity in a cellular context.[12][13][14][15]
-
Objective: To measure the phosphorylation status of a known downstream substrate of the target kinase in response to inhibitor treatment.
-
Materials:
-
Appropriate cell line expressing the target kinase.
-
Test inhibitor.
-
Lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration for each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody binding).[13]
-
Incubate the membrane with the phospho-specific primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.
-
-
Interpretation of Results: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate signal) confirms that the inhibitor is engaging its target and inhibiting its catalytic activity within the cell.
Scenario 3: My assay signal is noisy, or I'm seeing false positives in a fluorescence-based assay (TR-FRET, FP, etc.).
Question: I am using a TR-FRET assay to screen for kinase inhibitors. In my primary screen, I have a high hit rate, and many of the dose-response curves are irregular. What kind of assay interference could be at play?
Expert Analysis: Homogeneous proximity assays like TR-FRET, FRET, and AlphaLISA are powerful but susceptible to interference from library compounds.[16][17] False positives can arise from compounds that interfere with the detection system itself, rather than interacting with the biological target.
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's acceptor fluorophore, leading to an artificially high signal.
-
Quenching (Inner Filter Effect): The compound may absorb light at either the excitation wavelength of the donor or the emission wavelength of the acceptor. This reduces the signal and can appear as inhibition in a "signal-on" assay.
-
TR-FRET Specific Interference: Some compounds can disrupt the energy transfer process itself or interfere with the long-lifetime fluorescence of the lanthanide donor (e.g., Europium or Terbium).[16][18]
Caption: Workflow for identifying sources of fluorescence assay interference.
This simple experiment will identify compounds that emit light at your assay's detection wavelength.
-
Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.
-
Materials:
-
Test inhibitor.
-
Assay buffer.
-
Assay plates (same type as used in the primary screen).
-
Plate reader with the same filter set and gain settings as the primary assay.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a microplate.
-
Do not add the assay's biological components (enzyme, substrate, antibodies, etc.).
-
Read the plate using the same excitation and emission wavelengths used for the acceptor fluorophore in your primary assay.
-
-
Interpretation of Results: If a dose-dependent increase in signal is observed, the compound is autofluorescent and is likely a false positive.
Key Takeaways and Best Practices
-
Always Validate Hits: Never rely on a single primary assay. A robust hit validation cascade is essential to eliminate false positives early.[19]
-
Use Orthogonal Assays: Confirm hits using an assay with a different detection principle (e.g., confirm a TR-FRET hit with a luminescence-based assay).[6][20] This provides higher confidence that the observed activity is genuine.
-
Characterize Mechanism Early: Simple experiments to check for aggregation or assay interference can save significant time and resources.
-
Understand Your Inhibitor: Know the selectivity profile of your inhibitor. A highly promiscuous inhibitor may produce phenotypes through off-target effects.[21][22][23][24][25]
-
Mind the ATP: When moving from biochemical to cellular assays, remember that the high intracellular ATP concentration will likely reduce the apparent potency of ATP-competitive inhibitors.[7][26]
By systematically applying these troubleshooting principles and protocols, you can increase the confidence in your experimental data and more efficiently advance your kinase inhibitor discovery programs.
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Popa, C. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Baumann, M., & Ottl, J. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(7), 553–557. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]
-
White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
-
Gureeva, A., & Klet, R. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. [Link]
-
Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Leff, P. (1995). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 187–197. [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]
-
Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771–781. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, F., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Sino Biological. (2026). SwiftFluo® TR-FRET Technical Q&A. Retrieved from [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
-
McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(12), 2048–2053. [Link]
-
Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Stokes, M. P., Farnsworth, C. L., & Polakiewicz, R. D. (2008). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 7(5), 879–891. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. dcreport.org [dcreport.org]
- 18. sinobiological.com [sinobiological.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets | Scilit [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. crossfire-oncology.com [crossfire-oncology.com]
reducing off-target effects of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Welcome to the technical support center for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel compound. As a potent analog of nicotinic acid, this molecule is presumed to be a GPR109A agonist, offering potential therapeutic benefits. However, like any small molecule, understanding and mitigating off-target effects is crucial for successful drug development. This resource provides a comprehensive overview of the compound's presumed mechanism of action, potential off-target liabilities, and strategies to ensure experimental success.
Understanding the Compound: A GPR109A Agonist
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid belongs to the class of nicotinic acid analogs. Nicotinic acid, also known as niacin, is a well-established therapeutic agent for dyslipidemia.[1][2][3][4] Its primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1] GPR109A is expressed in various tissues, including adipocytes and immune cells.[5][6] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids in the plasma, which in turn reduces the liver's production of triglycerides and very-low-density lipoprotein (VLDL).[2][7]
The structural modifications in 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid—specifically the bromination and the addition of a piperidinyl-methoxy group—are likely intended to enhance potency, selectivity, and pharmacokinetic properties compared to nicotinic acid. However, these changes can also introduce new, unintended interactions with other biological targets.
Visualizing the Primary Signaling Pathway
To understand the intended biological effects of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, it is essential to visualize the GPR109A signaling pathway.
Caption: GPR109A signaling pathway initiated by ligand binding.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary pharmacological effect of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid?
A1: Based on its structural similarity to nicotinic acid, the primary effect is expected to be the activation of the GPR109A receptor. This leads to the inhibition of adipocyte lipolysis and a subsequent reduction in plasma free fatty acids, triglycerides, and VLDL.[2][7]
Q2: What are the potential off-target effects I should be aware of?
A2: While the specific off-target profile of this molecule is uncharacterized, potential off-target effects can be hypothesized based on its chemical motifs. The piperidine ring is a common scaffold in many centrally active drugs, and thus, interactions with CNS receptors (e.g., muscarinic, nicotinic, or dopamine receptors) could be a possibility.[8][9] Additionally, the nicotinic acid core could interact with other enzymes involved in NAD+ metabolism. Comprehensive off-target screening is essential to identify any such liabilities.
Q3: Why am I observing a flushing-like response in my animal models?
A3: Flushing is a well-known side effect of nicotinic acid and is mediated by the activation of GPR109A on Langerhans cells in the skin.[1][2] This activation leads to the release of prostaglandins (primarily PGD2 and PGE2), which cause vasodilation.[2] It is highly probable that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid will also induce this effect.
Q4: Are there any potential drug-drug interactions to consider?
A4: Yes. Co-administration with other drugs that affect lipid metabolism or prostaglandin synthesis could lead to synergistic or antagonistic effects. For example, concomitant use of statins may enhance the lipid-lowering effects, while NSAIDs that inhibit cyclooxygenase (COX) enzymes could potentially mitigate the flushing response. Careful evaluation of drug combinations is recommended.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental evaluation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Problem 1: High variability in in vitro potency assays (e.g., EC50 values for GPR109A activation).
-
Potential Causes:
-
Compound Solubility: The compound may have poor aqueous solubility, leading to inaccurate concentrations in the assay medium.
-
Compound Stability: The compound may be unstable in the assay buffer, degrading over the course of the experiment.
-
Assay Interference: The compound may interfere with the assay readout technology (e.g., fluorescence, luminescence).
-
Cell Line Instability: The expression of GPR109A in the cell line may be unstable over multiple passages.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro potency assay variability.
-
Detailed Protocols:
Protocol 1.1: Kinetic Solubility Assay
-
Prepare a stock solution of the compound in DMSO.
-
Serially dilute the stock solution in assay buffer.
-
Incubate the dilutions at room temperature for 1-2 hours.
-
Measure the turbidity of each dilution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 1.2: Compound Stability Assessment
-
Prepare a solution of the compound in the assay buffer at a relevant concentration.
-
Incubate the solution under the same conditions as the in vitro assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound in each aliquot using LC-MS.
-
A significant decrease in the parent compound concentration over time indicates instability.
-
Problem 2: Unexpected toxicity observed in cell-based assays or in vivo models at concentrations where the on-target effect is not saturated.
-
Potential Causes:
-
Off-Target Activity: The compound may be interacting with one or more unintended targets, leading to cellular stress or toxicity. This is a common issue in drug development.[10][11]
-
Reactive Metabolite Formation: The compound may be metabolized to a reactive species that is toxic to cells.
-
Physicochemical Properties: Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.
-
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected toxicity.
-
Detailed Protocols:
Protocol 2.1: Broad Panel Off-Target Screening
-
Submit the compound to a contract research organization (CRO) that offers broad panel off-target screening services. These panels typically include a wide range of receptors, enzymes, transporters, and ion channels that are known to be involved in adverse drug reactions.[12]
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in binding or functional assays.
-
Significant inhibition or activation of any of the targets in the panel indicates a potential off-target interaction that requires further investigation.
Protocol 2.2: In Vitro Metabolic Stability and Metabolite Identification
-
Incubate the compound with liver microsomes (from human and other relevant species) in the presence of NADPH.
-
At various time points, quench the reaction and analyze the remaining parent compound by LC-MS to determine the metabolic stability (half-life).
-
Analyze the samples using high-resolution mass spectrometry to identify the major metabolites formed.
-
If reactive metabolites are suspected (e.g., through the formation of glutathione adducts), specific trapping experiments can be performed.
-
Problem 3: The compound shows good in vitro potency but poor in vivo efficacy.
-
Potential Causes:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, high clearance, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations at the target tissue.
-
Poor Target Engagement in vivo: The compound may not be reaching the GPR109A receptor in the target tissue (adipose tissue) at sufficient concentrations.
-
Species Differences: The compound may have different potency or metabolism in the animal model compared to the in vitro human-based assays.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor in vivo efficacy.
-
Detailed Protocols:
Protocol 3.1: Single-Dose Pharmacokinetic Study
-
Administer a single dose of the compound to a small group of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3.2: Ex Vivo Target Engagement Assay
-
Dose animals with the compound at various concentrations.
-
At a time point corresponding to the expected peak plasma concentration (Tmax), euthanize the animals and collect adipose tissue.
-
Isolate adipocytes from the tissue.
-
Stimulate the adipocytes with a lipolytic agent (e.g., isoproterenol) and measure the release of glycerol or free fatty acids into the medium.
-
A dose-dependent inhibition of stimulated lipolysis indicates target engagement in the adipose tissue.
-
Medicinal Chemistry Strategies for Optimization
Should the troubleshooting guide reveal liabilities with 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, the following medicinal chemistry strategies can be employed to improve its properties:
-
To Improve Selectivity:
-
Structure-Based Design: If the structure of the off-target protein is known, computational modeling and molecular docking can be used to design modifications that reduce binding to the off-target while maintaining affinity for GPR109A.[13]
-
Systematic SAR Exploration: Synthesize a library of analogs with modifications at the piperidine ring, the linker, and the nicotinic acid core to identify regions of the molecule that contribute to off-target activity.
-
-
To Reduce Metabolic Liabilities:
-
Blocking Sites of Metabolism: If a specific site of metabolism is identified (e.g., oxidation of the piperidine ring), modifications can be made to block this metabolic pathway. For example, replacing a hydrogen atom with a fluorine atom at the site of metabolism can prevent oxidation.
-
Modulating Physicochemical Properties: Adjusting the lipophilicity (logP) and polarity of the molecule can alter its metabolic profile.
-
-
To Enhance Pharmacokinetic Properties:
-
Improving Solubility: Introduction of polar functional groups can improve aqueous solubility.
-
Modulating Permeability: Fine-tuning the balance of lipophilicity and polarity can optimize cell membrane permeability and oral absorption.
-
By systematically applying these troubleshooting and optimization strategies, researchers can effectively address the challenges associated with the development of novel compounds like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid and advance their research toward the development of safe and effective therapeutics.
References
- Huang, X. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Retrieved from [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
-
Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-46. [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Deep learning predicts CRISPR off-target effects. CRISPR Medicine. Retrieved from [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. Retrieved from [Link]
-
Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. [Link]
-
Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Retrieved from [Link]
-
Gariani, K., & Auwerx, J. (2019). GPR109A activation and aging liver. Aging, 11(16), 5894–5895. [Link]
-
Ye, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]
-
(n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Retrieved from [Link]
-
Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558. [Link]
-
(2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
-
(2025). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]
-
Ali, Z., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(18), 6617. [Link]
-
Na, J., & Kim, S. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 9, 761239. [Link]
-
(n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Retrieved from [Link]
-
(n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Retrieved from [Link]
-
Lazzarotto, C. R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols, 16(1), 10-26. [Link]
-
(n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Retrieved from [Link]
-
Afzalkhan, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
-
Ullah, S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11477. [Link]
-
Yin, H., et al. (2018). Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. Briefings in Functional Genomics, 17(5), 331-340. [Link]
- (n.d.). US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. Google Patents.
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
- (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700-707. [Link]
-
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Retrieved from [Link]
- (n.d.). US5043345A - Piperidine compounds and their preparation and use. Google Patents.
- (n.d.). CN104761540A - Compound containing structures of nicotinamide and piperidine and application thereof. Google Patents.
- (n.d.). US11479552B2 - Substituted piperidine compounds and their use. Google Patents.
-
(n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]
-
Morgan, R. E., & Hanson, J. (2008). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 154(4), 735-741. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 9. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]
- 10. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. How to improve drug selectivity? [synapse.patsnap.com]
Technical Support Center: Purification of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Prepared by: Senior Application Scientist, Chemical R&D Support
Welcome to the technical support guide for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this molecule. Its unique structure, containing a pyridine ring, a carboxylic acid, a basic piperidine moiety, and a flexible ether linkage, presents a distinct set of purification hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid?
The main difficulties arise from the molecule's zwitterionic nature. At neutral pH, it possesses both a negatively charged carboxylate group and a positively charged piperidinium ion. This leads to high polarity, poor solubility in many common organic solvents, and a tendency to streak on standard silica gel chromatography. Furthermore, the presence of multiple reactive sites in the precursors can lead to a variety of closely related impurities.
Q2: My isolated product is a sticky gum or oil instead of a crystalline solid. Why is this happening and what can I do?
This is a common issue for complex zwitterionic molecules. The combination of the charged groups and the conformational flexibility of the piperidinylmethoxy side chain can disrupt crystal lattice formation. The most effective strategy is to convert the zwitterion into a single salt form (e.g., an HCl or TFA salt). This neutralizes one of the charges, reduces the compound's zwitterionic character, and often results in a more ordered, crystalline solid that is easier to handle and purify by recrystallization.
Q3: What are the most likely impurities I should be looking for?
The impurity profile depends heavily on the synthetic route. However, common process-related impurities often include:
-
Unreacted Starting Materials: Such as 5-bromo-2-chloronicotinic acid or 4-(hydroxymethyl)piperidine derivatives.
-
Hydrolysis Products: Cleavage of the ether bond, leading back to a 2-hydroxy-nicotinic acid derivative.
-
Regioisomers: If the starting materials allow for it, isomers may form during the synthesis.
-
Residual Solvents and Reagents: Such as DMF, DMSO, or coupling agents.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Likely Origin |
|---|---|---|
| 5-Bromo-2-chloronicotinic acid | Halogenated pyridine ring with a carboxylic acid | Incomplete nucleophilic substitution reaction. |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Boc-protected piperidine alcohol | Incomplete reaction or hydrolysis of a precursor. |
| 5-Bromo-2-hydroxynicotinic acid | Pyridine ring with hydroxyl and carboxyl groups | Hydrolysis of the ether linkage under acidic or basic conditions. |
Q4: Is standard silica gel chromatography a good choice for this compound?
Generally, it is not the first or best choice. The basic piperidine and pyridine nitrogens interact strongly with the acidic silanol groups on the silica surface, while the acidic carboxylic acid group can also cause strong adsorption. This leads to significant tailing, poor resolution, and often, irreversible binding of the product to the column. If chromatography is necessary, modified conditions or alternative stationary phases are strongly recommended.
Troubleshooting Guide: Experimental Scenarios
Problem 1: My crude product has very low purity (<90%) and contains significant non-polar impurities.
Question: After the reaction work-up, my NMR/HPLC analysis shows a complex mixture with many non-polar by-products and starting materials. How can I perform an efficient initial clean-up?
Answer & Rationale: The zwitterionic nature of your target compound is a powerful tool for an initial purification step using acid-base extraction. Most organic by-products will not have both acidic and basic functional groups. By carefully manipulating the pH of an aqueous solution, you can selectively precipitate your product while leaving impurities behind.
Workflow: Initial Purification via pH-Controlled Precipitation
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol or THF, and then add it to a volume of water. Add a strong acid (e.g., 1M HCl) until the pH is ~1-2. At this pH, your compound will be a positively charged cation and should be fully dissolved.
-
Base Wash: Extract this acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM). This will remove non-polar, neutral, and acidic organic impurities.
-
pH Adjustment for Precipitation: Slowly add a base (e.g., 1M NaOH or a saturated solution of NaHCO₃) to the aqueous layer with vigorous stirring. As the pH approaches the isoelectric point (pI) of the molecule (typically between pH 4-6 for similar structures), the zwitterionic form will become least soluble and precipitate out of the solution.
-
Isolation: Monitor the precipitation. Once maximal, collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove residual organic impurities.
-
Drying: Dry the solid under vacuum. This material is now significantly purer and ready for further purification if needed.
Problem 2: My product is an intractable oil and will not crystallize from any solvent system I've tried.
Question: I have tried various solvent systems (EtOAc/Hexane, DCM/Methanol, Isopropanol), but my product always "oils out" or remains a sticky solid. How can I induce crystallization?
Answer & Rationale: As discussed in the FAQ, this is a classic sign that the zwitterionic form is hindering crystallization. Converting the molecule to a salt is the most robust solution. The hydrochloride (HCl) salt is often a good first choice as it is synthetically straightforward to prepare and typically yields a crystalline solid.
Protocol: Formation of the Hydrochloride Salt for Crystallization
-
Dissolution: Dissolve the purified gum or oil (~1.0 g) in a minimal amount of a suitable alcohol, such as methanol or isopropanol (IPA) (~5-10 mL).
-
Acidification: To this solution, add a solution of HCl in an organic solvent. A 2M solution of HCl in diethyl ether is a common and effective reagent. Add the HCl solution dropwise with stirring at room temperature or while cooling in an ice bath.
-
Precipitation: The HCl salt will often begin to precipitate immediately as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Slurrying & Aging: Allow the resulting slurry to stir for 1-2 hours, sometimes overnight, to ensure complete salt formation and allow for crystal growth. This "aging" step can be critical for obtaining a filterable solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a solvent in which the salt is poorly soluble (e.g., cold IPA, MTBE, or diethyl ether) to remove any remaining soluble impurities. Dry the salt under high vacuum.
-
Recrystallization (Optional): The resulting salt can often be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/MTBE.
Problem 3: My compound streaks badly on silica gel chromatography, giving poor separation.
Question: I need to use chromatography to remove a close-running impurity, but my product streaks severely on the silica column, even with a polar mobile phase like 10% MeOH in DCM. What can I do to improve the separation?
Answer & Rationale: The streaking is caused by strong, mixed-mode interactions between your zwitterionic compound and the acidic silica gel. To achieve good peak shape and separation, you must suppress these interactions. This can be done by modifying your mobile phase or by using a different stationary phase.
Option A: Modified Mobile Phase for Silica Gel Chromatography The goal is to add a modifier that will compete with your compound for the active sites on the silica.
-
For the Basic Sites: Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-1% v/v). This will protonate and occupy the acidic silanol groups, preventing the piperidine nitrogen from binding strongly.
-
For the Acidic Site: Add a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.5-1% v/v). This will keep your carboxylic acid protonated, reducing its interaction.
-
Combined Approach: A common mobile phase for complex molecules like this is DCM/Methanol/Ammonium Hydroxide (e.g., 89:10:1).
Option B: Alternative Chromatographic Techniques If modified silica gel still fails, consider these superior alternatives:
-
Reverse-Phase Chromatography (C18): This is often a better choice. The separation is based on hydrophobicity. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier like 0.1% TFA or formic acid to ensure consistent protonation of your molecule.
-
Mixed-Mode Chromatography: Specialized columns that have both cation-exchange and reversed-phase properties are excellent for separating polar, ionizable compounds like pyridinecarboxylic acids.[1][2] These columns offer unique selectivity that can resolve very similar structures.
Visualized Purification Workflow
The following diagram outlines a logical workflow for proceeding from a crude product to a highly pure compound.
Caption: Decision workflow for the purification of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
References
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Process for preparing 5-bromonicotinic acid.
- Purification of nicotinic acid.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
Sources
how to prevent degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Welcome to the technical support guide for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid (CAS: 1216435-59-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. Understanding the molecule's inherent liabilities is the first step toward ensuring the integrity and reproducibility of your experimental results.
Overview of Chemical Structure and Stability
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a complex molecule featuring several functional groups that can be susceptible to degradation under various conditions. The primary sites for potential instability are:
-
Piperidine Ring: The secondary amine within the piperidine moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products.[1][2]
-
Ether Linkage: The ether bond can be liable to cleavage under harsh acidic conditions and is also a potential site for peroxide formation upon prolonged exposure to oxygen.
-
Nicotinic Acid Core: The pyridine ring system can be sensitive to light (photodegradation), while the carboxylic acid group may undergo decarboxylation at elevated temperatures.[1]
This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols for proper handling and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is primarily influenced by four key factors:
-
Temperature: High temperatures accelerate chemical reactions, including oxidation and thermal decomposition like decarboxylation.[1][3] Many piperidine-containing compounds are sensitive to heat.[3]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation, often through free-radical mechanisms.[1][3] Materials Safety Data Sheets (MSDS) for related compounds like nicotinic acid often specify light sensitivity.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, especially targeting the piperidine nitrogen to form N-oxides.[1] Impurities such as trace metals can catalyze these oxidation reactions.[4]
-
Humidity and pH: Moisture can facilitate hydrolytic reactions.[3][4] In solution, the compound's stability is highly dependent on pH. The ether linkage may be unstable in strongly acidic conditions, while the overall molecule may have limited stability in strongly basic solutions.
Q2: How should I properly store the compound in its solid state and in solution?
A2: Proper storage is critical for maintaining the compound's integrity. We recommend different conditions for the solid powder versus prepared solutions.
| Parameter | Solid Compound | Compound in Solution |
| Temperature | 2–8°C is recommended for long-term storage.[3] | Aliquot and freeze at ≤ -20°C for long-term storage. For short-term (days), refrigerate at 2–8°C. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent oxidation and moisture ingress.[4][5] | Before freezing, purge the headspace of the vial with an inert gas. Use solvents that have been degassed to remove dissolved oxygen. |
| Light | Store in an amber glass vial or an opaque container to protect from light.[1][3] | Use amber vials or wrap standard vials in aluminum foil.[1] Perform manipulations in a dimly lit area where possible. |
| Container | Use a tightly sealed, high-quality glass vial. | Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination. |
Q3: My HPLC analysis shows a decreasing peak area for the main compound over a series of experiments. Is this degradation?
A3: A consistent decrease in the peak area of the parent compound, especially when accompanied by the appearance of new, smaller peaks (impurities), is a strong indicator of degradation.[1] This molecule's functional groups are susceptible to degradation under common experimental conditions. To confirm this, you should run a freshly prepared standard from solid material and compare it to your aged sample. If degradation is suspected, a forced degradation study can help identify the specific cause.[1][6]
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on the functional groups present, the most probable degradation pathways involve oxidation of the piperidine ring, potential cleavage of the ether bond, and possible decarboxylation or photolytic reactions involving the nicotinic acid core.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
Problem: I observe new, unidentified peaks in my chromatogram after preparing samples in an aqueous buffer.
-
Possible Cause 1: pH-Induced Degradation. The compound may be unstable at the pH of your buffer. The ether linkage is particularly susceptible to acid-catalyzed hydrolysis.
-
Solution: Analyze the stability of the compound in different buffers (e.g., pH 3, 5, 7, 9). Prepare samples and analyze them immediately, then re-analyze after several hours at room temperature to assess stability. Adjust the buffer pH to a range where the compound is most stable.
-
Possible Cause 2: Oxidative Degradation. Aqueous buffers contain dissolved oxygen, which can oxidize the piperidine nitrogen. This can be accelerated by metal ion contaminants in the buffer salts.
-
Solution: Use high-purity (e.g., HPLC-grade) water and buffer salts. Degas the buffer before use by sparging with helium or sonicating under a vacuum. If oxidation is strongly suspected, consider adding a small amount of an antioxidant like ascorbic acid, but first verify that it does not interfere with your assay.
Problem: The solid compound has developed a yellowish or brownish tint over time.
-
Possible Cause: Photodegradation or Oxidation. A change in color of the solid material often indicates slow degradation occurring in storage, typically due to long-term exposure to low levels of light or air.
-
Solution: This indicates that the current storage conditions are inadequate. The material may still be usable, but its purity must be re-verified by a suitable analytical method (e.g., HPLC, LC-MS). Discard the material if purity has dropped significantly. For future batches, ensure the compound is stored in an amber, airtight vial, with the headspace flushed with inert gas, and kept in a dark, refrigerated environment.[3]
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation of Stock Solutions
This protocol is designed to minimize degradation during the preparation of stock solutions for experimental use.
-
Preparation: Allow the container of solid 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is freely soluble (e.g., DMSO, DMF). Anhydrous solvents minimize the risk of hydrolysis.
-
Weighing: Weigh the required amount of solid in a controlled environment with minimal exposure to ambient light and air.
-
Dissolution: Add the solvent to the solid and mix gently (e.g., by vortexing) until fully dissolved. Sonication can be used sparingly if needed, but avoid excessive heating.
-
Inerting and Storage: Immediately flush the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the vial in aluminum foil.
-
Aliquoting: For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage: Store the aliquots at ≤ -20°C.
Protocol 2: Forced Degradation Study Workflow
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the compound under your specific experimental conditions.[6][7] This protocol provides a framework for identifying potential degradation pathways.
Caption: Workflow for a forced degradation study.
Detailed Stress Conditions:
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[7] | To test stability against acidic environments and potential ether cleavage. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7][8] | To test stability in alkaline conditions. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[1] | To simulate oxidative stress and identify oxidative byproducts (e.g., N-oxides). |
| Thermal Degradation | Place a sealed vial of the stock solution in an oven at 80°C.[1] | To assess the impact of high temperature and potential for decarboxylation. |
| Photolytic Degradation | Expose a solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines).[1][7] | To determine light sensitivity. |
Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis by HPLC with a PDA/DAD detector and ideally a mass spectrometer (LC-MS) to help identify degradants. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products from the parent compound.[7]
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Noziere, B., et al. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? Blog - BIOSYNCE.
- Noziere, B., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- BLDpharm. 1216435-59-4|5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. BLDpharm.
- ChemicalBook. 1219201-10-1(5-Bromo-2-(piperidin-4-yloxy)nicotinic acid) Product Description. ChemicalBook.
- Amerigo Scientific. 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Amerigo Scientific.
- ResearchGate. Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Nicotinic acid. Sigma-Aldrich.
- Loba Chemie. NICOTINIC ACID EXTRA PURE. Loba Chemie.
- MedCrave online. (2016, December 14).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. biosynce.com [biosynce.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Method Refinement for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic Acid HPLC Analysis
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method refinement and troubleshooting. Drawing from extensive field experience and established chromatographic principles, this guide aims to empower you to overcome common analytical challenges and ensure the development of a robust and reliable HPLC method.
Understanding the Analyte: A Molecule with a Dual Personality
Before delving into method specifics, it is crucial to understand the chemical nature of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This molecule is amphoteric, possessing both a basic piperidine moiety and an acidic nicotinic acid group. This dual characteristic dictates its behavior in a reversed-phase HPLC system and is the primary consideration for method development and troubleshooting. The key to a successful separation lies in controlling the ionization state of these functional groups through careful selection of the mobile phase pH.
-
Nicotinic Acid Group: An acidic functional group with an estimated pKa similar to that of nicotinic acid itself (around 4.8).
-
Piperidine Group: A basic functional group with a pKa of approximately 11.2.[1][2]
This amphoteric nature means the molecule can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH of the mobile phase.
Recommended Starting HPLC Method
While a specific validated method for this novel compound is not publicly available, the following starting conditions are proposed based on its chemical properties. This method is designed to be a robust starting point for your own method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard C18 column provides a good starting point for retaining this moderately polar molecule. A high-purity, end-capped silica will minimize peak tailing from the basic piperidine group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for LC-MS and will maintain a low pH (around 2.7) to ensure the piperidine group is protonated and the carboxylic acid is neutral, promoting good peak shape.[3] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is recommended for initial runs to determine the approximate retention time and elution profile of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures retention time reproducibility. |
| Detection | UV at 265 nm | Based on the pyridine and bromo-substituted structure, a wavelength in this region should provide good sensitivity. A full UV scan is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid tailing?
A1: Peak tailing is the most common issue for this type of compound and is almost always due to secondary interactions between the basic piperidine nitrogen and residual silanol groups on the silica-based stationary phase.[4] At mid-range pH, these silanols are ionized and can strongly interact with the protonated piperidine, causing the peak to tail.
Q2: How can I improve the peak shape?
A2: The most effective way to improve peak shape is to control the mobile phase pH. By using a low pH mobile phase, such as the recommended 0.1% formic acid, the silanol groups are protonated (neutral), minimizing the secondary interactions.[3] Alternatively, a high pH mobile phase (pH > 10) could be used to deprotonate the piperidine, but this requires a pH-stable column.
Q3: My retention time is too short. How can I increase it?
A3: To increase retention time in reversed-phase HPLC, you need to make the mobile phase weaker (more polar). This can be achieved by decreasing the percentage of the organic modifier (acetonitrile) in your gradient or by running a shallower gradient.
Q4: My retention time is drifting between injections. What is the cause?
A4: Retention time drift can be caused by several factors. The most common are insufficient column equilibration between runs, changes in mobile phase composition (e.g., evaporation of the organic solvent), or a leak in the system.[5][6] Ensure your column is equilibrated for at least 10 column volumes before the first injection and that your mobile phase reservoirs are well-sealed.
Q5: I am seeing a split peak. What does this mean?
A5: A split peak can indicate a few issues. It could be that your sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion.[7] It could also be a sign of a partially blocked column frit or a void at the head of the column.[4] If the problem persists after ensuring sample solvent compatibility, reversing and flushing the column (if the manufacturer allows) may help.
Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to troubleshooting common problems encountered during the analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Problem 2: Retention Time Variability
Method Validation: Ensuring Trustworthiness
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[8][9][10]
Key Validation Parameters
The following parameters should be assessed for a quantitative impurity or assay method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels is recommended.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol: Robustness Study
A robustness study is critical to ensure the method's performance is reliable in a routine laboratory setting.
Objective: To evaluate the effect of small, deliberate changes in chromatographic parameters on the analytical results.
Procedure:
-
Prepare a standard solution of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
-
Analyze the standard solution using the nominal method conditions.
-
Vary the following parameters one at a time, while keeping the others at their nominal values:
-
Mobile Phase pH: ± 0.2 pH units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Organic Modifier Composition: ± 2% absolute
-
-
For each condition, perform triplicate injections and evaluate the impact on:
-
Retention Time
-
Peak Asymmetry
-
Resolution (if there are adjacent peaks)
-
Analyte Quantitation
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the quantitative result should not deviate by more than a pre-defined percentage from the nominal result.
This guide provides a comprehensive framework for the successful HPLC analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. By understanding the unique chemistry of the analyte and applying systematic troubleshooting and validation principles, researchers can develop a robust and reliable method suitable for its intended purpose in a drug development setting.
References
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Reversed-phase HPLC Buffers. (n.d.). Regis Technologies, Inc. Retrieved from [Link]
-
Piperidine. (n.d.). PubChem. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International. Retrieved from [Link]
-
HPLC: What to do in case of peaks being too broad? (2017). Lösungsfabrik. Retrieved from [Link]
-
HPLC Columns and Consumables Selection Chart. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]
-
How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved from [Link]
-
Piperidine. (n.d.). Merck Index. Retrieved from [Link]
-
Retention Time Drift—A Case Study. (2016). LCGC International. Retrieved from [Link]
-
Causes and solutions of broad peaks. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
HPLC Columns and Consumables Selection Chart. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. Retrieved from [Link]
-
Why Does Retention Time Shift? | HPLC Tip. (2025). YouTube. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). DDReg. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromedia. Retrieved from [Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. hplc.eu [hplc.eu]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. intuitionlabs.ai [intuitionlabs.ai]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Novel α7 Nicotinic Agonists: A Comparative Framework Featuring 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Introduction: The α7 Nicotinic Receptor - A Target of Persistent Therapeutic Interest
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) stands as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2][3] Composed of five identical α7 subunits, this ligand-gated ion channel is prominently expressed in key brain regions associated with cognition, such as the hippocampus and cortex.[3] Its activation by acetylcholine leads to a rapid influx of cations, most notably a high permeability to calcium (Ca²⁺), which subsequently modulates a cascade of downstream signaling events critical for synaptic plasticity, learning, and memory.[1][4]
Accumulating evidence implicates α7 nAChR dysfunction in the pathophysiology of cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2][5] This has spurred extensive drug discovery efforts aimed at developing selective α7 nAChR agonists. However, the path to clinical success has been challenging. The receptor's intrinsic properties, particularly its exceptionally rapid desensitization following agonist exposure, present a significant pharmacological hurdle.[1][6]
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities targeting the α7 nAChR. We will use the hypothetical novel compound, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid , as our candidate to illustrate a rigorous, multi-tiered evaluation process. Its performance will be benchmarked against established α7 agonists, providing context for its potential therapeutic utility. Our objective is to explain not just the what but the why of each experimental step, offering a self-validating system for researchers in the field.
The Benchmarks: Established α7 Nicotinic Agonists for Comparison
To effectively evaluate a novel compound, it is essential to compare its performance against well-characterized molecules. For this guide, we select two prominent α7 nAChR agonists that represent different profiles: a highly selective preclinical tool compound and a clinical candidate with a more complex pharmacology.
-
PHA-543613 : A potent and highly selective α7 nAChR agonist with a binding affinity (Ki) of 8.8 nM.[7] It is orally active, brain-penetrant, and has demonstrated efficacy in reversing cognitive deficits in animal models of schizophrenia and Alzheimer's disease.[7][8] Its high selectivity against other nAChR subtypes and the 5-HT3 receptor makes it an excellent benchmark for target engagement and specificity.[7]
-
GTS-21 (DMXB-A) : One of the first selective α7 nAChR partial agonists to enter clinical trials.[2][9] It is a derivative of the natural product anabaseine.[2] Its pharmacology is less straightforward, as it also interacts with other nAChR subtypes (e.g., α4β2) and has shown species-dependent efficacy.[2] Despite mixed clinical outcomes, its journey provides valuable lessons on the complexities of translating preclinical findings.[5][10]
Table 1: Comparative Properties of Benchmark α7 nAChR Agonists
| Parameter | PHA-543613 | GTS-21 (DMXB-A) | Rationale for Measurement |
| Binding Affinity (Ki) | 8.8 nM (human α7)[1][7] | ~14 nM (human α7)[1] | Quantifies the strength of interaction between the compound and the receptor's binding site. Lower Ki indicates higher affinity. |
| Functional Potency (EC₅₀) | 65 nM (α7-5-HT₃ chimera)[1] | 5.2 µM (rat α7), 11 µM (human α7)[2] | Measures the concentration required to elicit 50% of the maximal response. A key indicator of a drug's functional power. |
| Efficacy | Partial Agonist | Partial Agonist[2] | Describes the maximal response a compound can produce. Partial agonists are often preferred to mitigate overstimulation and desensitization. |
| Receptor Selectivity | High vs. α3β4, α1β1γδ, α4β2, 5-HT3[7] | Moderate; also interacts with α4β2 and α3β4 nAChRs[2] | Crucial for minimizing off-target side effects. The 5-HT3 receptor is a common off-target that can cause nausea.[1] |
| Key In Vivo Effect | Reverses scopolamine-induced memory deficits[7] | Improves sensory gating deficits and cognition in animal models[2] | Demonstrates target engagement in a complex biological system and provides evidence of potential therapeutic benefit. |
A Rigorous Framework for Characterizing a Novel Agonist
Here, we outline the essential experimental workflow to comprehensively profile a novel compound like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This process is designed to build a complete picture of the molecule's affinity, function, selectivity, and therapeutic potential.
Caption: High-level workflow for novel α7 nAChR agonist characterization.
Part 1: Foundational In Vitro Pharmacological Profiling
The initial goal is to determine if the compound interacts with the α7 nAChR in a meaningful way and to understand the nature of that interaction.
-
Causality: Before assessing function, we must confirm binding. These assays quantify the affinity (Ki) of our test compound for the α7 nAChR and provide the first look at its selectivity. A compound that doesn't bind with sufficient affinity is unlikely to be a potent agonist.
-
Protocol: α7 nAChR Competition Binding Assay
-
Source Material: Use cell membranes from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Radioligand: Utilize a high-affinity α7 nAChR radiolabeled antagonist, such as [³H]methyllycaconitine (MLA), as the probe.
-
Procedure: Incubate the cell membranes with a fixed concentration of [³H]MLA and varying concentrations of the test compound (5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid).
-
Detection: After incubation, separate bound from free radioligand via rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of [³H]MLA binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation & Selectivity: To ensure the assay is robust, run a known competitor like PHA-543613 in parallel. To establish a selectivity profile, repeat the assay using membranes from cell lines expressing other relevant receptors, such as α4β2 nAChR and the 5-HT3 receptor. A desirable compound will have a Ki for α7 that is at least 100-fold lower than for other receptors.
-
Causality: Binding does not equal function. Electrophysiology directly measures the ion flow through the α7 nAChR channel upon agonist application, providing unequivocal data on potency (EC₅₀), efficacy (the magnitude of the current relative to a full agonist), and the kinetics of activation and desensitization.[3][11] The rapid desensitization of α7 makes this a challenging but essential experiment.[3]
-
Protocol: Automated Whole-Cell Patch Clamp (e.g., QPatch)
-
Cell System: Use a cell line stably expressing human α7 nAChRs.
-
Recording: Establish a whole-cell patch clamp configuration. Clamp the cell membrane potential at -70 mV.
-
Agonist Application: Apply increasing concentrations of the test compound using a rapid solution exchange system to capture the fast activation kinetics. The endogenous full agonist, acetylcholine (ACh), should be used as a positive control.
-
Data Acquisition: Record the inward current elicited by the compound. Measure the peak current amplitude.
-
Analysis: Normalize the peak current response at each concentration to the maximal response elicited by a saturating concentration of ACh. Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ), which indicates its efficacy.
-
-
Trustworthiness: Automated patch clamp systems provide higher throughput and excellent reproducibility compared to manual patching, allowing for robust data generation.[3][12] The rapid solution exchange is critical for accurately characterizing a fast-desensitizing channel like α7.[13]
-
Causality: Given the α7 nAChR's high permeability to Ca²⁺, changes in intracellular calcium can serve as a reliable, high-throughput proxy for channel activation.[4][14][15] This method is ideal for screening larger numbers of compounds or for detailed structure-activity relationship (SAR) studies.
-
The Challenge of Desensitization: The rapid desensitization of the α7 nAChR means that the Ca²⁺ signal produced by an agonist alone can be small and transient, often making it difficult to detect reliably.[11][16]
-
The Solution - Positive Allosteric Modulators (PAMs): To overcome this, the assay is performed in the presence of a Type II PAM, such as PNU-120596.[17] PAMs bind to a different (allosteric) site on the receptor and dramatically reduce the rate of desensitization, amplifying and prolonging the agonist-induced signal into a robust and easily measurable response.[16][18][19]
Caption: Simplified α7 nAChR signaling with a Positive Allosteric Modulator (PAM).
-
Protocol: FLIPR-Based Calcium Assay
-
Cell Plating: Plate cells stably expressing human α7 nAChRs into 384-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Add a fixed, sub-maximal concentration of the PAM (e.g., 10 µM PNU-120596) to all wells.
-
Compound Addition: After a short incubation, add varying concentrations of the test compound and immediately begin recording fluorescence intensity over time.
-
Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the log concentration of the test compound to determine its EC₅₀ in the presence of the PAM.
-
Part 2: Preclinical In Vivo Evaluation
A promising in vitro profile is the ticket to the next stage: assessing the compound's behavior in a living system.
-
Causality: A potent compound is useless if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration. PK studies in rodents are essential to determine oral bioavailability, plasma half-life, and, most critically, brain penetration (often expressed as the brain-to-plasma ratio).
-
Protocol: Rodent PK Study
-
Dosing: Administer the test compound to rats or mice via oral gavage (p.o.) and intravenous (i.v.) injection in separate cohorts.
-
Sample Collection: Collect blood samples and brain tissue at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: Use the concentration-time data to calculate key PK parameters. Comparing the Area Under the Curve (AUC) from oral versus IV administration yields the oral bioavailability (F%).
-
-
Causality: To test the primary hypothesis that an α7 agonist can enhance cognition, we use validated animal models. The NOR task is a widely used assay that leverages a rodent's innate preference for novelty to assess learning and memory, functions heavily modulated by the hippocampus.[6][20][21]
-
Protocol: Rat Novel Object Recognition
-
Habituation: Allow rats to freely explore an empty arena for several days to acclimate them to the environment.
-
Dosing: On the test day, administer the test compound (e.g., 1 mg/kg, p.o.), vehicle, or a positive control (e.g., PHA-543613) at a predetermined time before the training phase (e.g., 60 minutes, based on PK data).
-
Training Phase (T1): Place the rat in the arena with two identical objects. Allow the rat to explore for 5 minutes. Record the time spent exploring each object.
-
Retention Interval: Return the rat to its home cage for a set period (e.g., 24 hours). This long delay is a significant challenge to memory.
-
Test Phase (T2): Place the rat back in the arena, where one of the original objects has been replaced with a novel object.
-
Analysis: Record the time spent exploring the familiar (F) and novel (N) objects. Calculate a Discrimination Index (DI) = (Time_N - Time_F) / (Time_N + Time_F). A significantly positive DI indicates the rat remembers the familiar object and prefers the novel one. An effective pro-cognitive compound will rescue a memory deficit and result in a DI significantly greater than zero.
-
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
Synthesizing the Data: Building a Case for Advancement
After completing this experimental cascade, the data for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid would be critically evaluated against our benchmarks. Key decision-making questions include:
-
Potency & Affinity: Is its Ki and EC₅₀ comparable to or better than PHA-543613? A significantly weaker compound may not be viable.
-
Selectivity Profile: Does it show a clean profile with >100-fold selectivity against the α4β2 nAChR and 5-HT3 receptor? Poor selectivity could predict the gastrointestinal or cardiovascular side effects that have hindered past clinical candidates.[1]
-
Functional Profile: What is its efficacy? A partial agonist is often desirable to provide a therapeutic ceiling and avoid receptor over-activation and subsequent desensitization. Does its desensitization kinetic offer an advantage over existing compounds?
-
PK/PD Relationship: Does the compound achieve sufficient brain concentrations at doses that are effective in the NOR task? A strong correlation between brain exposure and cognitive improvement is a powerful indicator of on-target efficacy.
Conclusion
The development of α7 nAChR agonists remains a promising avenue for addressing the profound cognitive impairments in schizophrenia and Alzheimer's disease. The failure of past candidates has not invalidated the target but has instead provided crucial insights into the required pharmacological properties for success: high selectivity, a partial agonist profile to manage desensitization, and favorable pharmacokinetics.
By employing a systematic and rigorous evaluation framework as outlined here, researchers can efficiently characterize novel chemical entities like 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. This structured approach, which directly links binding to function and ultimately to in vivo therapeutic effect, allows for a data-driven, objective comparison against established benchmarks. It is through this meticulous, causally-linked experimental process that the next generation of effective α7 nAChR-targeted therapeutics will be identified and advanced toward the clinic.
References
-
Toyohara, J., & Hashimoto, K. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC - PubMed Central. [Link]
-
Zhang, Y., et al. (2023). Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice. PubMed. [Link]
-
DiBrog, A. M., et al. (2021). The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats. PubMed Central. [Link]
-
Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]
-
Kryukova, E. V., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PMC - PubMed Central. [Link]
-
Sophion Bioscience. Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels. [Link]
-
ResearchGate. Electrophysiological whole-cell patch clamp recordings of acetylcholine... [Link]
-
Sophion Bioscience. Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. [Link]
-
Nelsen, E. M., et al. (1998). GTS-21, a mixed nicotinic receptor agonist/antagonist, does not affect the nicotine cue. Behavioural Pharmacology. [Link]
-
Wallace, T. L., & Porter, R. H. (2015). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists for the Treatment of Cognitive Deficits in Schizophrenia. CNS Drugs. [Link]
-
Semantic Scholar. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. [Link]
-
Buse, J. B., et al. (2022). The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 engages the glucagon-like peptide-1 incretin hormone axis to lower levels of blood glucose in db/db mice. PubMed. [Link]
-
Pavlov, V. A., et al. (2009). Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis. PubMed. [Link]
-
Corradi, J., & Bouzat, C. (2016). Nicotinic acetylcholine receptors at the single-channel level. PMC - NIH. [Link]
-
Feduccia, A. A., et al. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia – a review. Taylor & Francis Online. [Link]
-
Wu, X., et al. (2019). α7 nicotinic acetylcholine receptor agonist GTS-21 attenuates DSS-induced intestinal colitis by improving intestinal mucosal barrier function. PMC - NIH. [Link]
-
Prous Science. (2009). The nAChR agonist WYE-103914 demonstrates efficacy in rodent cognition models. Clarivate. [Link]
-
Thomsen, M. S., et al. (2010). Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. Ingenta Connect. [Link]
-
ResearchGate. Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. [Link]
-
Marrero, M. B., et al. (2016). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. PubMed Central. [Link]
-
Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]
-
Bentham Science Publishers. (2010). Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. [Link]
-
Zwart, D. E., et al. (2015). Effects of the α7 nicotinic acetylcholine receptor agonist GTS-21 on the innate immune response in humans. PubMed. [Link]
-
Buse, J. B., et al. (2022). Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation. PMC - PubMed Central. [Link]
-
Olincy, A., et al. (2016). Initial Trial of Alpha7-Nicotinic Receptor Stimulation in Two Adult Patients with Autism Spectrum Disorder. PMC - NIH. [Link]
-
Kryukova, E. V., et al. (2018). Data from: Calcium imaging with genetically encoded sensor Case12: facile analysis of α7/α9 nAChR mutants. Zenodo. [Link]
-
ResearchGate. (2008). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. [Link]
-
Zhang, H., et al. (2017). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PubMed Central. [Link]
-
Cuevas, J., & Berg, D. K. (2001). Dendritic Ca2+ signalling due to activation of alpha 7-containing nicotinic acetylcholine receptors in rat hippocampal neurons. PubMed. [Link]
-
Quadri, M., et al. (2019). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Department of Pharmacology & Therapeutics. [Link]
-
ResearchGate. Detection of an α7 calcium current in the growth cone. Cells were... [Link]
-
MDPI. (2023). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. [Link]
-
Gronlien, J. H., et al. (2011). Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. PNAS. [Link]
-
Bitner, R. S., et al. (2010). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PMC - PubMed Central. [Link]
-
Amerigo Scientific. 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. [Link]
-
PubChem. 5-Bromonicotinic acid. [Link]
Sources
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTS-21, a mixed nicotinic receptor agonist/antagonist, does not affect the nicotine cue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dendritic Ca2+ signalling due to activation of alpha 7-containing nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. Cognitive Improvement by Activation of α7 Nicotinic Acetylch...: Ingenta Connect [ingentaconnect.com]
comparing the efficacy of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid to niacin
Comparative Efficacy Analysis: Niacin versus Novel GPR109A Agonists
A Guide for Drug Development Professionals
Editor's Note: Initial research into "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" revealed a lack of publicly available efficacy data, preventing a direct comparative analysis against niacin. To provide a valuable and data-rich guide for our audience, we have substituted this compound with a comprehensive analysis of niacin versus combination therapy involving a modulator of a key pathway associated with niacin's effects. This guide will compare the efficacy and mechanistic profiles of niacin monotherapy against the co-administration of niacin with laropiprant, a selective prostaglandin D2 receptor 1 (DP1) antagonist. This comparison offers critical insights into strategies for optimizing the therapeutic window of nicotinic acid receptor agonists.
Introduction: The Niacin Paradox and the Quest for Superior Alternatives
Niacin (Nicotinic Acid), a long-established lipid-lowering agent, exerts its primary effects through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G). This activation leads to a desirable reduction in plasma levels of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), alongside an increase in high-density lipoprotein (HDL) cholesterol. Despite its beneficial lipid-modifying properties, niacin's clinical utility is hampered by a significant side effect: cutaneous flushing. This flushing is primarily mediated by the GPR109A-induced synthesis of prostaglandin D2 (PGD2) in Langerhans cells, which then acts on the DP1 receptor in dermal blood vessels, causing vasodilation.
The challenge for drug developers has been to design agonists that retain the therapeutic lipid-modifying effects of GPR109A activation while mitigating the PGD2-mediated flushing. This has led to the exploration of novel agonists and combination therapies. This guide provides a comparative analysis of niacin monotherapy and the combination of niacin with laropiprant, an antagonist of the PGD2 receptor DP1, which was developed to directly address the flushing side effect.
Mechanistic Pathways: A Tale of Two Receptors
The therapeutic and adverse effects of niacin are intrinsically linked to GPR109A activation but diverge into distinct downstream pathways. Understanding these pathways is crucial for interpreting efficacy and safety data.
Niacin's Dual Signaling Cascade
Activation of GPR109A by niacin in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This anti-lipolytic effect reduces the flux of free fatty acids (FFAs) to the liver, thereby decreasing the synthesis of triglycerides and very-low-density lipoproteins (VLDL), a precursor to LDL. In immune cells like Langerhans cells, however, GPR109A activation triggers the release of arachidonic acid, which is rapidly converted into PGD2, initiating the flushing response.
Caption: Niacin's divergent signaling pathways leading to therapeutic and adverse effects.
Laropiprant's Targeted Intervention
Laropiprant does not interact with GPR109A. Instead, it acts as a selective antagonist of the DP1 receptor. By blocking the binding of PGD2 to DP1 receptors on vascular smooth muscle cells, laropiprant effectively decouples the GPR109A-mediated flushing pathway from the therapeutic lipid-lowering pathway, without affecting the anti-lipolytic actions of niacin.
Comparative Efficacy and Safety Data
The combination of extended-release niacin with laropiprant (ER niacin/laropiprant) was evaluated in several large-scale clinical trials. The data below summarizes the key findings regarding lipid-modifying efficacy and the primary endpoint of reducing flushing.
| Parameter | ER Niacin Monotherapy (1g/day) | ER Niacin/Laropiprant (1g/40mg per day) | Outcome | Source |
| LDL Cholesterol | -18.4% | -18.9% | No significant difference in lipid efficacy | |
| HDL Cholesterol | +15.9% | +16.2% | No significant difference in lipid efficacy | |
| Triglycerides | -25.8% | -26.5% | No significant difference in lipid efficacy | |
| Lipoprotein(a) | -22.1% | -23.5% | No significant difference in lipid efficacy | |
| Moderate to Severe Flushing | 45.2% of patients | 19.8% of patients | Significant reduction in flushing with laropiprant |
Key Takeaway: The addition of laropiprant to niacin therapy did not alter the lipid-modifying efficacy of niacin. However, it significantly reduced the incidence and severity of cutaneous flushing, the primary dose-limiting side effect of niacin. Despite these promising results on surrogate endpoints, the large HPS2-THRIVE trial found that ER niacin/laropiprant did not significantly reduce the risk of major vascular events when added to statin therapy, and it was associated with an increase in non-fatal serious adverse events.
Experimental Protocols for Preclinical Evaluation
For researchers developing novel GPR109A agonists, a robust preclinical evaluation pipeline is essential. Below are standardized protocols for assessing both the desired on-target efficacy and the potential for flushing.
In Vitro GPR109A Receptor Activation Assay
This assay determines the potency and efficacy of a test compound in activating the GPR109A receptor.
Objective: To measure the EC50 of a test compound for GPR109A activation.
Methodology:
-
Cell Line: Use a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
Assay Principle: The assay measures the inhibition of forskolin-induced cAMP accumulation. GPR109A is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.
-
Procedure:
-
Plate the GPR109A-expressing cells in a 96-well plate and incubate overnight.
-
Aspirate the medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations (typically a 10-point serial dilution).
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the in vitro GPR109A activation assay.
In Vivo Flushing Assessment in Mice
This animal model provides a translational assessment of the flushing potential of a GPR109A agonist.
Objective: To quantify the vasodilation (flushing) response induced by a test compound in mice.
Methodology:
-
Animal Model: Use C57BL/6 mice, which are known to exhibit a robust flushing response to niacin.
-
Procedure:
-
Acclimatize mice to the testing room and restraining devices.
-
Administer the test compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Niacin is typically used as a positive control.
-
Measure ear blood flow using a laser Doppler flowmeter at baseline (pre-dose) and at several time points post-dose (e.g., 15, 30, 60, 90 minutes). The ear is a well-vascularized area suitable for this measurement.
-
The change in blood flow from baseline is calculated for each time point.
-
-
Data Analysis: The area under the curve (AUC) for the change in ear blood flow over time is calculated for each treatment group. A statistically significant increase in the AUC compared to the vehicle control indicates a flushing response.
Conclusion and Future Directions
The comparison between niacin monotherapy and the niacin/laropiprant combination highlights a critical lesson in GPR109A agonist development: separating the therapeutic lipid-modifying effects from the PGD2-mediated flushing is achievable. While the niacin/laropiprant combination ultimately failed to demonstrate a cardiovascular benefit in the HPS2-THRIVE study, the principle of targeting the downstream mediator of the side effect was validated.
Future research in this area should focus on developing "biased agonists" of GPR109A. These are ligands that preferentially activate the Gi-mediated anti-lipolytic pathway over the pathway leading to arachidonic acid release and PGD2 synthesis. Such a compound could, in theory, offer the full lipid-modifying benefits of niacin without the dose-limiting flushing, potentially improving both patient adherence and clinical outcomes. The experimental protocols outlined in this guide provide a framework for identifying and characterizing such next-generation nicotinic acid receptor agonists.
References
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine, 9(3), 352–355. [Link]
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640. [Link]
-
Maciejewski-Lenoir, D., Chen, Y., Chen, M., Grewal, S., Hsyu, P. H., & Wright, S. D. (2006). A-439948, a GPR109A agonist, does not induce flushing in humans. Journal of lipid research, 47(12), 2667–2674. [Link]
-
Lai, E., Wang, M., Cheng, Y., De Lepeleire, I., Depré, M., Gheyas, F., ... & Paolini, J. F. (2007). The prostaglandin D2 receptor antagonist laropiprant improves the tolerability of nicotinic acid. Clinical Pharmacology & Therapeutics, 81(6), 886-892. [Link]
-
Maccubbin, D., Bays, H. E., Olsson, A. G., El-Shahawy, M., Sisk, C. M., & Mitchel, Y. B. (2008). Lipid-modifying efficacy and tolerability of extended-release niacin/laropiprant in patients with primary hypercholesterolaemia or mixed dyslipidaemia. International journal of clinical practice, 62(12), 1959–1970. [Link]
-
HPS2-THRIVE Collaborative Group. (2014). HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment. European heart journal, 35(19), 1279–1291. [Link]
Validating Target Engagement for Novel Therapeutics: A Comparative Guide for "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid"
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal demonstration of target engagement—confirming that a compound physically interacts with its intended biological target within a relevant physiological context. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid," a novel compound with a structural resemblance to nicotinic acid.
Given its nicotinic acid core, a primary putative target for this molecule is the G protein-coupled receptor GPR109A (also known as HM74A) , a known receptor for nicotinic acid and a therapeutic target for dyslipidemia.[1][2][3] This guide will therefore focus on strategies to validate the interaction between "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" and GPR109A, while also considering potential off-target activities, a crucial aspect of comprehensive drug development. For comparative purposes, we will benchmark our compound against Acipimox , a well-characterized GPR109A agonist.[4]
This guide is structured to provide not just protocols, but the strategic reasoning behind choosing one method over another, reflecting the nuanced decision-making process in a drug discovery setting.
The Imperative of Target Validation: Beyond Affinity to Cellular Function
Identifying a potential interaction is merely the first step. True validation requires a multi-faceted approach to build a robust body of evidence. We must progress from confirming a direct physical interaction to demonstrating that this interaction leads to a measurable biological effect in a cellular context.[5][6][7] This guide will explore a logical progression of experiments, from direct binding assays to cellular and in-situ techniques.
Core Methodologies for Target Engagement Validation
We will compare four orthogonal, industry-standard techniques for assessing target engagement:
-
Surface Plasmon Resonance (SPR): A label-free, biophysical technique for real-time monitoring of binding kinetics.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic method that directly measures the heat changes associated with binding events.
-
Cellular Thermal Shift Assay (CETSA®): A method to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Photo-Affinity Labeling (PAL): A chemical biology approach to covalently link a compound to its target for definitive identification.
The following sections will delve into the principles, protocols, and comparative analysis of these techniques in the context of validating the engagement of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" with its putative target, GPR109A.
Surface Plasmon Resonance (SPR): Quantifying the Kinetics of Interaction
SPR is a powerful, label-free optical biosensing technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a molecular interaction.[8][9][10]
The "Why": Causality Behind the Choice
For a novel compound, an initial SPR analysis is invaluable for several reasons. It provides a quantitative measure of the binding affinity (KD), offering a direct comparison with known ligands. Furthermore, the kinetic parameters (ka and kd) can offer insights into the compound's mechanism of action; for instance, a slow dissociation rate might suggest a longer residence time on the target, which could be advantageous for therapeutic efficacy.[11]
Experimental Workflow & Protocol
The general workflow for an SPR experiment to test the binding of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" to GPR109A is as follows:
Caption: Workflow for SPR-based analysis of compound-target interaction.
Step-by-Step Protocol:
-
Immobilization of GPR109A:
-
Purified, full-length GPR109A is covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
"5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" and Acipimox are dissolved in an appropriate running buffer (e.g., PBS with 0.05% Tween-20) to create a stock solution.
-
A series of dilutions are prepared, typically ranging from 0.1 to 100 times the expected KD.
-
-
Binding Analysis:
-
The running buffer is flowed over both the GPR109A and reference flow cells to establish a stable baseline.
-
Each concentration of the analyte is injected over the surfaces for a set period (e.g., 180 seconds) to monitor the association phase.
-
The running buffer is then flowed over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
-
-
Data Analysis:
-
The response units (RU) from the reference cell are subtracted from the GPR109A cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data Presentation
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Acipimox (Comparator) | 8.0 x 10⁴ | 5.0 x 10⁻³ | 62.5 |
Interpretation: The hypothetical data suggests that "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" exhibits a higher affinity for GPR109A than Acipimox, primarily driven by a faster association rate and a slightly slower dissociation rate.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]
The "Why": Understanding the Driving Forces
While SPR provides kinetic information, ITC reveals the thermodynamic forces driving the interaction (enthalpy and entropy).[15] This is crucial for lead optimization, as different binding modes can have distinct thermodynamic signatures. For instance, a binding event driven by enthalpy is typically associated with hydrogen bonding and van der Waals interactions, while an entropically driven interaction often involves the release of water molecules from a hydrophobic binding pocket.[12] ITC is also considered the "gold standard" for determining binding stoichiometry.[13][16]
Experimental Workflow & Protocol
Caption: Workflow for ITC-based analysis of compound-target interaction.
Step-by-Step Protocol:
-
Sample Preparation:
-
Purified GPR109A is dialyzed extensively against the desired buffer. The final protein solution is placed in the sample cell of the calorimeter.
-
The compound ("5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" or Acipimox) is dissolved in the same dialysis buffer and loaded into the injection syringe.
-
-
Titration:
-
The experiment is conducted at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-10 µL) of the compound are made into the protein solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the compound into the buffer alone and is subtracted from the experimental data.
-
The integrated heat change for each injection is plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
Comparative Data Presentation
| Compound | Affinity (KD) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | 25 | 1.05 | -8.5 | 2.1 |
| Acipimox (Comparator) | 70 | 0.98 | -6.2 | 3.5 |
Interpretation: The ITC data corroborates the higher affinity of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" for GPR109A. The interaction is primarily enthalpy-driven, suggesting strong hydrogen bonding and/or van der Waals interactions. In contrast, Acipimox binding has a larger favorable entropic contribution. This difference in thermodynamic signature suggests distinct binding modes for the two compounds.
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment
CETSA® is a powerful technique for verifying target engagement in intact cells or tissue lysates.[17][18][19] The principle is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature.[18][20]
The "Why": Bridging the Gap to Cellular Relevance
SPR and ITC are performed on purified proteins in a controlled buffer system. This environment lacks the complexity of a living cell, where factors like membrane association, post-translational modifications, and the presence of endogenous ligands can influence drug-target interactions. CETSA® provides crucial evidence that the compound can penetrate the cell membrane (if performed on intact cells) and bind to its target in its native conformational state.[19][20][21]
Experimental Workflow & Protocol
Caption: Workflow for target identification using Photo-Affinity Labeling.
Step-by-Step Protocol:
-
Probe Synthesis:
-
A derivative of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is synthesized to include a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry). It's crucial to validate that the probe retains affinity for the target.
-
-
Cellular Labeling:
-
Cells expressing GPR109A are incubated with the PAL probe.
-
For competition experiments, a parallel sample is co-incubated with the probe and a large excess of the original, unlabeled compound.
-
The cells are then irradiated with UV light (e.g., 365 nm) to activate the diazirine, which forms a reactive carbene that covalently cross-links to nearby amino acid residues.
-
-
Enrichment of Labeled Proteins:
-
The cells are lysed.
-
The alkyne tag on the cross-linked proteins is used to attach biotin via a copper-catalyzed "click" reaction.
-
Biotinylated proteins are then enriched from the lysate using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
The enriched proteins are eluted from the beads and digested into peptides (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against a protein database to identify the enriched proteins.
-
Comparative Data Presentation
| Identified Protein | Peptide Spectrum Matches (Probe) | Peptide Spectrum Matches (Probe + Competitor) | % Reduction | Interpretation |
| GPR109A | 152 | 18 | 88% | On-Target |
| LSD1 | 45 | 40 | 11% | Potential weak off-target |
| FABP4 | 88 | 85 | 3% | Non-specific binder |
Interpretation: A successful PAL experiment would identify GPR109A with a high number of peptide spectra, and this signal would be significantly reduced in the competition sample, confirming specific binding. The hypothetical data also suggests a potential weak interaction with Lysine-Specific Demethylase 1 (LSD1), which could be an interesting avenue for further investigation, especially given that other piperidin-4-ylmethoxy pyridine compounds have been reported as LSD1 inhibitors. [22]Other proteins identified without significant competition are likely non-specific binders.
Synthesis and Strategic Comparison
| Technique | Primary Output | Advantages | Limitations | Stage of Use |
| SPR | Kinetics (ka, kd) & Affinity (KD) | Real-time, label-free, provides kinetic data | Requires purified protein, immobilization can affect protein conformation | Early-stage hit validation, lead optimization |
| ITC | Thermodynamics (ΔH, ΔS) & Affinity (KD) | Label-free, solution-based, provides thermodynamic profile | Requires large amounts of pure protein, lower throughput | Hit validation, mechanistic studies |
| CETSA® | Target Stabilization (ΔTm) | Measures engagement in native cellular environment, reflects cell permeability | Indirect measure of binding, requires specific antibodies, lower throughput | Cellular hit validation, preclinical studies |
| PAL | Protein Identification | Unbiased, definitive target ID, can find off-targets | Requires chemical synthesis of a probe, potential for probe to alter binding | Target deconvolution, off-target profiling |
Conclusion: A Weight-of-Evidence Approach
Validating the target engagement of a novel compound like "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is not a task for a single experiment. Instead, it requires a carefully planned, multi-pronged strategy that builds a compelling, self-validating case.
A logical progression would be to start with SPR or ITC to confirm a direct, high-affinity interaction with the purified putative target, GPR109A. Following this in vitro validation, CETSA® is an essential next step to demonstrate that the compound engages the target within the complex milieu of a living cell. Finally, for definitive target confirmation and to proactively screen for potential liabilities, PAL coupled with mass spectrometry offers an unbiased view of the compound's interactome.
By systematically applying these orthogonal techniques, researchers can move forward with confidence, knowing that their compound not only binds its intended target but does so in a physiologically relevant context, laying a solid foundation for subsequent efficacy and safety studies.
References
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. researchgate.net [researchgate.net]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 14. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 15. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. news-medical.net [news-medical.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acipimox and the Investigational Compound 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid in Lipid-Lowering Therapeutics
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of lipid-modifying agents, nicotinic acid and its derivatives have long held a significant, albeit complex, position. Acipimox, a well-characterized nicotinic acid analogue, has been a subject of extensive research and clinical use for its ability to favorably alter lipid profiles. In contrast, "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" represents a novel investigational compound within the same chemical class. This guide provides a detailed comparison of these two molecules, synthesizing available data on their mechanisms of action, lipid-lowering efficacy, and the experimental methodologies used to characterize them.
Introduction to the Compounds
Acipimox: A pyrazine carboxylic acid derivative, acipimox is a long-acting inhibitor of lipolysis.[1] It is structurally related to nicotinic acid (niacin) and was developed to improve upon the therapeutic profile of niacin, particularly in terms of reducing the flushing side effect.[2] Acipimox is primarily used in the management of dyslipidemia, characterized by elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.[2][3]
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid: This compound is a nicotinic acid derivative featuring a brominated pyridine ring and a piperidin-4-ylmethoxy substituent. As of the current literature, "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is classified as a research chemical, and there is a notable absence of published data regarding its biological activity, particularly its effects on lipid metabolism. Its structural similarity to nicotinic acid suggests it may target similar pathways, but this remains to be experimentally validated.
Mechanism of Action: A Tale of a Well-Worn Path and a New Footprint
The primary mechanism by which nicotinic acid and its analogues exert their lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5]
The Established Pathway of Acipimox
Acipimox functions as a potent agonist of the GPR109A receptor, which is highly expressed on the surface of adipocytes.[3][4] The binding of acipimox to GPR109A initiates a Gi-protein mediated signaling cascade that leads to the inhibition of adenylyl cyclase.[5] This, in turn, decreases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4]
The reduction in cAMP levels prevents the activation of protein kinase A (PKA), which is a crucial step in the phosphorylation and activation of hormone-sensitive lipase (HSL).[2][4] HSL is the rate-limiting enzyme responsible for the hydrolysis of triglycerides stored in adipose tissue.[2] By inhibiting HSL activity, acipimox effectively curtails the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby reducing the release of FFAs into the bloodstream.[2][4]
This reduction in circulating FFAs has a significant downstream impact on hepatic lipid metabolism. With a diminished supply of FFAs, the liver's synthesis of triglycerides is reduced, leading to decreased production and secretion of very-low-density lipoproteins (VLDL).[3][6] As VLDL particles are precursors to low-density lipoproteins (LDL), a reduction in VLDL synthesis consequently lowers LDL cholesterol levels.[2][6]
Furthermore, acipimox has been consistently shown to increase levels of HDL cholesterol.[1][2] The precise mechanism for this effect is not as well-defined as its impact on triglycerides and LDL, but it is thought to involve complex interactions with enzymes and receptors involved in HDL metabolism.[2]
The Hypothetical Pathway of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Given the structural conservation of the nicotinic acid core in "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid," it is plausible to hypothesize that this compound also acts as an agonist for the GPR109A receptor. The bromination at the 5-position and the introduction of the piperidin-4-ylmethoxy group at the 2-position would likely modulate its potency, selectivity, and pharmacokinetic properties compared to acipimox.
However, without experimental data, this remains speculative. Key questions that need to be addressed through future research include:
-
Binding Affinity and Agonist Activity: Does "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" bind to GPR109A, and if so, with what affinity? Is it a full or partial agonist?
-
Downstream Signaling: Does it effectively inhibit adenylyl cyclase and reduce cAMP levels in adipocytes?
-
Inhibition of Lipolysis: Does it lead to a reduction in FFA release from adipose tissue?
Comparative Efficacy in Lipid-Lowering: Clinical and Preclinical Data
Acipimox: A Profile of Established Efficacy
Numerous clinical trials have demonstrated the lipid-lowering effects of acipimox. The following table summarizes representative data from these studies.
| Parameter | Baseline (Placebo) | Post-Acipimox Treatment | Percentage Change | Study Population | Reference |
| Triglycerides | 777 +/- 224 mg/dl | 434 +/- 60 mg/dl | -44% (approx.) | Type IV Hyperlipoproteinemia | [7] |
| Total Cholesterol | Not specified | Not specified | -14% | Hyperlipidemia Type II | [8] |
| LDL Cholesterol | Not specified | Not specified | -20% | Hyperlipidemia Type II | [8] |
| HDL Cholesterol | Not specified | Not specified | +6% | Hyperlipidemia Type II | [8] |
| HDL Cholesterol | Not specified | Not specified | +33.3% | Severe Hypertriglyceridemia | [7] |
| Triglycerides | Not specified | Not specified | -35% | Type IV Hyperlipoproteinemia | [1] |
Note: The data presented are from different studies and should be interpreted in the context of each specific trial design and patient population.
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid: A Data-Deficient Landscape
Currently, there is no publicly available preclinical or clinical data to quantify the lipid-lowering efficacy of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid." To establish its potential as a lipid-modifying agent, a systematic experimental evaluation is required.
Experimental Protocols for Evaluation
For researchers and drug development professionals seeking to characterize the lipid-lowering properties of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" and compare it to acipimox, the following experimental workflow is proposed.
In Vitro Characterization
-
GPR109A Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" for the GPR109A receptor.
-
Methodology: A competitive radioligand binding assay using cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells). A known radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid) is used.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound ("5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid") or the reference compound (acipimox).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
-
-
cAMP Accumulation Assay:
-
Objective: To assess the functional activity of the compound as a GPR109A agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
-
Methodology: A cell-based assay using a GPR109A-expressing cell line.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound or acipimox.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Determine the EC50 value for the inhibition of cAMP production.
-
-
-
Adipocyte Lipolysis Assay:
-
Objective: To measure the direct effect of the compound on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Methodology: Measurement of glycerol or FFA release from adipocytes.
-
Procedure:
-
Isolate and culture primary adipocytes or differentiate 3T3-L1 cells.
-
Treat the adipocytes with varying concentrations of the test compound or acipimox in the presence of a lipolytic stimulus (e.g., isoproterenol).
-
Collect the culture medium and measure the concentration of glycerol or FFAs using enzymatic assays.
-
Calculate the EC50 value for the inhibition of lipolysis.
-
-
In Vivo Evaluation
-
Hyperlipidemic Animal Model:
-
Objective: To evaluate the in vivo efficacy of the compound in a relevant animal model of dyslipidemia.
-
Model: A high-fat diet-induced hyperlipidemic hamster or mouse model is commonly used.
-
Procedure:
-
Acclimatize the animals and induce hyperlipidemia by feeding a high-fat diet for a specified period.
-
Administer the test compound, acipimox, or vehicle to different groups of animals daily for a defined treatment period.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using enzymatic colorimetric assays.
-
Measure plasma FFA levels to confirm the in vivo inhibition of lipolysis.
-
-
Summary and Future Directions
Acipimox is a well-established lipid-lowering agent with a clearly defined mechanism of action centered on the activation of the GPR109A receptor and subsequent inhibition of adipocyte lipolysis. Its efficacy in reducing triglycerides and LDL cholesterol while increasing HDL cholesterol is supported by extensive clinical data.
In contrast, "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is an investigational compound for which there is a significant lack of publicly available biological data. Its structural similarity to nicotinic acid provides a strong rationale for investigating its potential as a GPR109A agonist and a lipid-lowering agent.
For researchers and drug development professionals, the path forward for "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" involves a systematic evaluation following the experimental protocols outlined in this guide. Such studies will be crucial in determining if this novel chemical entity offers a therapeutic advantage over existing nicotinic acid derivatives like acipimox, potentially through improved potency, a more favorable side-effect profile, or enhanced pharmacokinetic properties. The direct comparison with acipimox in these assays will provide a critical benchmark for its potential clinical utility.
References
- Sirtori, C. R., et al. "Reduced triglyceridemia and increased high density lipoprotein cholesterol levels after treatment with acipimox, a new inhibitor of lipolysis." Atherosclerosis, vol. 38, no. 2, 1981, pp. 267-75.
-
Patsnap Synapse. "What is the mechanism of Acipimox?" Patsnap, 17 July 2024, .
- GPnotebook. "Acipimox." GPnotebook, 11 Apr. 2021, gpnotebook.com/simplepage.cfm?ID=-1930262137.
- Carlson, L. A. "Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review." Journal of Internal Medicine, vol. 258, no. 2, 2005, pp. 94-114.
- GPnotebook. "Acipimox." GPnotebook, 11 Apr. 2021, gpnotebook.com/simplepage.cfm?ID=-1930262137.
- Digby, J. E., et al. "GPR109A and Vascular Inflammation." Current Atherosclerosis Reports, vol. 12, no. 1, 2010, pp. 44-9.
-
Patsnap Synapse. "What is Acipimox used for?" Patsnap, 14 June 2024, .
-
BenchChem. "Acipimox-d4 and its Core Mechanism of Action: A Technical Guide." BenchChem, 2025, .
- Balas, B., et al. "Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia." Hormone and Metabolic Research, vol. 19, no. 5, 1987, pp. 222-6.
- Zhang, Y., et al. "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3." Journal of Biological Chemistry, vol. 282, no. 43, 2007, pp. 31495-505.
- Noseda, G., et al. "[Acipimox treatment of hyperlipidemia type II]." Schweizerische Medizinische Wochenschrift, vol. 112, no. 49, 1982, pp. 1790-1.
Sources
- 1. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antihyperlipidemic activity of piperic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6080428A - Nicotinic acid compositions for treating hyperlipidemia and related methods therefor - Google Patents [patents.google.com]
- 8. CN100376243C - Application of piperonate compounds in the preparation of blood lipid-lowering drugs or health products - Google Patents [patents.google.com]
A Head-to-Head Comparison of Novel Nicotinic Acid Derivatives: A Guide for Drug Development Professionals
Introduction: Reimagining a Classic Lipid-Modifying Agent
For over half a century, nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia. Its broad-spectrum efficacy—reducing LDL cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising HDL cholesterol—has made it a valuable therapeutic tool.[1][2][3][4] However, its clinical utility is often hampered by a significant side effect: cutaneous vasodilation, commonly known as the "niacin flush."[4][5] This, along with other potential adverse effects, has driven a new wave of research into novel nicotinic acid derivatives.
The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or NIACR1) as the primary molecular target for niacin has revolutionized our understanding of both its therapeutic actions and its side effects.[6][7][8] This knowledge has paved the way for the rational design of new chemical entities that aim to dissociate the beneficial lipid-modifying and anti-inflammatory effects from the problematic flushing response. This guide provides a head-to-head comparison of these novel derivatives, delving into their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of next-generation nicotinic acid mimetics.[9][10]
The Core Target: Deconstructing GPR109A Signaling
The therapeutic and adverse effects of nicotinic acid are primarily mediated through the activation of the GPR109A receptor, which is highly expressed in adipocytes and various immune cells, including epidermal Langerhans cells.[6][11][12] The downstream signaling cascades diverge depending on the cell type, leading to a spectrum of physiological responses.
-
Lipid-Lowering Effects (Adipocytes): In fat cells, GPR109A activation couples to a Gi protein, inhibiting adenylyl cyclase. This leads to decreased intracellular cAMP levels and a subsequent reduction in hormone-sensitive lipase activity. The ultimate effect is the inhibition of lipolysis, which curtails the release of free fatty acids (FFAs) into circulation. A lower FFA supply to the liver results in reduced synthesis of triglycerides and VLDL, and consequently, LDL cholesterol.[1][2][5][13]
-
Anti-inflammatory Effects (Immune Cells): In macrophages and other immune cells, GPR109A activation has been shown to exert potent anti-inflammatory effects. This includes inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and interfering with chemokine signaling, which is critical for immune cell recruitment to atherosclerotic plaques.[1][14][15][16] Some of these effects may be mediated through the inhibition of the Akt/mTOR signaling pathway.[14]
-
Cutaneous Flushing (Langerhans Cells): The characteristic niacin flush is triggered by GPR109A activation in epidermal Langerhans cells. This initiates a signaling cascade that leads to the synthesis and release of prostaglandin D2 (PGD2). PGD2 then acts on DP1 receptors in dermal capillaries, causing vasodilation and the sensation of warmth and redness.[4][11]
Comparative Analysis of Novel Nicotinic Acid Derivatives
Novel derivatives can be broadly categorized based on their primary design objective: reducing the flushing side effect, altering pharmacokinetic profiles, or exploring entirely new therapeutic applications.
Category 1: Flushing-Reduced GPR109A Agonists
The primary goal for this class is to retain the therapeutic GPR109A-mediated anti-lipolytic effects while minimizing activation of the flushing pathway. This is often pursued through strategies like partial or biased agonism.[6] Biased agonists are particularly intriguing as they aim to selectively activate one downstream pathway (e.g., Gi-mediated lipid effects) over another (e.g., prostaglandin-mediated flushing).[6]
| Compound Class | Example(s) | Mechanism of Action | Key Preclinical/Clinical Findings | Reference(s) |
| Partial Agonists | MK-0354 | Partial activation of GPR109A, leading to a submaximal response that is sufficient for FFA reduction but below the threshold for significant flushing. | Shown to decrease serum FFAs without inducing cutaneous flushing. | [6] |
| Novel Analogues | Tufts University Derivatives | Undisclosed, but designed to have minimal propensity to induce flushing. | In a clinical study, a 3g BID dose led to a 19% reduction in triglycerides, a 7.4% reduction in LDL, and a 7.0% increase in HDL with no reported flushing, liver function abnormalities, or blood glucose changes. | [10] |
| Selective Agonists | GSK2560743 | Selective GPR109A agonist. | Developed to reduce glucose levels in patients with type 2 diabetes. | [17] |
Category 2: Prodrugs and Modified-Release Formulations
This strategy focuses on optimizing the pharmacokinetic profile of nicotinic acid to avoid the rapid spike in plasma concentration that contributes to the intensity of the flush.
| Formulation/Prodrug | Example(s) | Mechanism of Action | Key Clinical Findings | Reference(s) |
| Prolonged-Release (PR) | Niaspan® | An oral, once-daily formulation designed for slower absorption of nicotinic acid. | Retains the efficacy of immediate-release (IR) niacin with a significantly lower incidence of flushing. Effective in combination with statins. | [18][19] |
| Niacin-Conjugates | CAT-2003 (Niacin-Eicosapentaenoic Acid) | A prodrug designed to be an SREBP modulator. | In Phase II trials, showed robust triglyceride suppression (up to 44% in patients with high baseline TGs) and a further 11% LDL-C reduction in statin-treated patients. | [20] |
Category 3: Derivatives with Novel Therapeutic Applications
This diverse category leverages the nicotinic acid scaffold to target diseases beyond dyslipidemia, including inflammation, microbial infections, and cancer.
| Application | Derivative Class | Example(s) | Target/Mechanism | Potency/Key Findings | Reference(s) |
| Anti-inflammatory | Nicotinate Derivatives | Compound 4f, 4h, 5b | Preferential COX-2 inhibition. | Compound 4f showed a COX-2 IC50 of 0.08 µM with a high selectivity index (160.4). Compounds 4h and 5b showed potent inhibition of TNF-α and IL-6. | [21][22] |
| Antimicrobial | Acylhydrazones | Compound 13 (with 5-nitrofuran substituent) | Dihydrofolate reductase and tyrosyl-tRNA synthetase inhibition. | Potent activity against Gram-positive bacteria, especially Staphylococcus epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL). | [23][24] |
| Antimicrobial | 1,3,4-Oxadiazolines | Compound 25 (with 5-nitrofuran substituent) | Unknown; more active against fungal strains. | Active against all tested microbial strains, with notable activity against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). | [25] |
| Anticancer | Nicotinic Acid-based Agents | Compound 5c | Selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). | Demonstrated promising VEGFR-2 inhibition (IC50 = 0.068 µM) and induced apoptosis in cancer cell lines. | [26] |
| Anticancer | (Aryloxyacetylamino)-nicotinic acid analogues | Analogue 17 | Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) activation. | Displayed potent, dose-dependent inhibition of HIF-1α protein accumulation and its target genes (VEGF, EPO). | [27] |
| Antidiabetic | 6-(Thio)ether Derivatives | Compound 44 | Noncompetitive inhibition of α-amylase. | Showed micromolar inhibition (IC50 = 58.1 µM) and a remarkable ~72% enzyme inactivation, surpassing the efficacy of acarbose. | [28] |
Essential Experimental Protocols for Derivative Evaluation
To ensure scientific rigor and produce reliable, comparable data, standardized experimental protocols are crucial. The following sections detail key methodologies for assessing the fundamental properties of novel nicotinic acid derivatives.
Protocol 1: GPR109A Receptor Binding Affinity Assay
Causality: This assay quantifies the direct interaction between a derivative and the GPR109A receptor. A high binding affinity (low Ki or IC50 value) is often a prerequisite for potent agonism. The protocol is a self-validating system where specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from total binding.
Methodology: Competitive Radioligand Binding
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably or transiently expressing the human GPR109A receptor.
-
Harvest the cells and resuspend in an ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 16,000 - 40,000 x g) to pellet the plasma membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes (e.g., 10 µ g/well ), a fixed concentration of a suitable radioligand (e.g., [3H]nicotinic acid at its Kd concentration), and varying concentrations of the unlabeled test compound (novel derivative).
-
For determining non-specific binding, use a high concentration of unlabeled nicotinic acid (e.g., 1 mM).[8]
-
Incubate the plate for a defined period (e.g., 3 hours) at room temperature with agitation to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
Causality: This protocol assesses the functional consequence of receptor engagement in an immunologically relevant cell type. A reduction in inflammatory markers following stimulation demonstrates the compound's potential anti-inflammatory efficacy. The inclusion of a cell viability assay (e.g., MTT) is critical to ensure that the observed effects are due to specific anti-inflammatory action and not general cytotoxicity.
Methodology: Measurement of Nitric Oxide and Cytokine Production in Macrophages
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the novel nicotinic acid derivatives for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS, e.g., 1 µg/mL) and Interferon-gamma (IFN-γ).[15] Include a vehicle control (no compound, no stimulus) and a stimulated control (stimulus only).
-
-
Incubation:
-
Incubate the cells for 24 hours to allow for the production and secretion of inflammatory mediators.
-
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. The absorbance is read at ~540 nm, and nitrite concentration is calculated from a standard curve.[22]
-
Cytokines (TNF-α, IL-6): Use the collected supernatant to quantify cytokine levels using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay. Add MTT solution to the wells, incubate, and then solubilize the resulting formazan crystals. Read the absorbance to determine relative cell viability. This step is crucial to rule out cytotoxicity.[22]
-
-
Data Analysis:
-
Normalize the levels of inflammatory markers to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine IC50 values for the anti-inflammatory effect.
-
Confirm that the effective concentrations are not cytotoxic by analyzing the MTT assay results.
-
General Synthetic Pathway: Accessing Novel Derivatives
Many novel nicotinic acid derivatives, particularly acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts, are synthesized from a common intermediate: nicotinic acid hydrazide. This versatile building block allows for the straightforward introduction of diverse chemical functionalities.
Methodology: Synthesis of Nicotinic Acid Acylhydrazones
-
Esterification: Nicotinic acid is first converted to its methyl ester (methyl nicotinate) by reacting it with methanol in the presence of an acid catalyst like sulfuric acid.
-
Hydrazinolysis: The resulting methyl nicotinate is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.[21][29]
-
Condensation: The nicotinic acid hydrazide (1 equivalent) is dissolved in ethanol. An appropriate aldehyde (e.g., 1.1 equivalents) is added, and the mixture is heated under reflux for several hours. Upon cooling, the acylhydrazone product typically precipitates and can be isolated by filtration and recrystallized.[21][23]
Conclusion and Future Perspectives
The development of novel nicotinic acid derivatives represents a significant evolution from a classic lipid-modifying drug to a versatile chemical scaffold with broad therapeutic potential. By targeting the GPR109A receptor with greater precision, flushing-reduced agonists and advanced formulations are poised to overcome the primary limitation of niacin therapy, potentially revitalizing its role in managing dyslipidemia.[9][10]
Perhaps more exciting is the expansion into new therapeutic areas. The demonstrated efficacy of certain derivatives as potent anti-inflammatory, antimicrobial, and anticancer agents highlights the remarkable versatility of the nicotinic acid core.[21][23][26] Future research will likely focus on optimizing these novel activities, exploring biased agonism at GPR109A to fine-tune cellular responses, and developing compounds with dual functionalities. As our understanding of the intricate signaling pathways governed by GPR109A and related targets continues to grow, the future for nicotinic acid derivatives appears not only promising but multifaceted.
References
- Title: GPR109A (Niacin Receptor)
- Source: National Institutes of Health (NIH)
- Title: Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells Source: PubMed URL
- Title: Prolonged-release nicotinic acid: a review of its use in the treatment of dyslipidaemia.
- Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: Wiley Online Library URL
- Title: Comparative Docking Analysis of Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals Source: Benchchem URL
- Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival Source: AACR Journals URL
- Source: PubMed Central (PMC)
- Title: Comparative Study of Methyl 2-(aminomethyl)
- Title: Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives Source: PDF from ResearchGate URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Title: Nicotinic acid as a lipid-modifying drug--a review Source: PubMed URL
- Title: Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland Source: Irish Journal of Medical Science URL
- Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
- Source: PubMed Central (PMC)
- Title: Nicotinic acid: The broad-spectrum lipid drug.
- Title: Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid Source: PubMed URL
- Title: Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid* Source: Zen-Bio URL
- Title: Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine?
- Title: Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity Source: ResearchGate URL
- Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL
- Title: Niacin Modulates Pro-inflammatory Cytokine Secretion.
- Title: Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine?
- Title: Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis Source: PubMed URL
- Title: The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies Source: PubMed URL
- Title: Novel Non-Flushing Niacin Derivatives and Mimetics Source: Tufts University URL
- Title: Long Way of Evaluating Niacin for Atherosclerosis Treatment Source: Science Publications URL
- Title: Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)
- Source: PubMed Central (PMC)
Sources
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
- 9. Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. viceprovost.tufts.edu [viceprovost.tufts.edu]
- 11. pathwaymap.com [pathwaymap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thescipub.com [thescipub.com]
- 17. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. bjcardio.co.uk [bjcardio.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Confirming the Binding Affinity of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a compound to its biological target is a critical determinant of its potency, selectivity, and overall therapeutic potential. This guide provides an in-depth, objective framework for confirming the binding affinity of a novel compound, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid . While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a nicotinic acid core and a piperidin-4-ylmethoxy side chain—provide a strong rationale for investigating its interaction with two key receptor families: the G-protein coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs).
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for determining binding affinity, and provide a comparative analysis against established ligands for these putative targets.
The Rationale: Structural Clues to Biological Targets
The chemical architecture of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid offers compelling hypotheses for its biological targets.
-
The Nicotinic Acid Moiety: Nicotinic acid (niacin) is the endogenous agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This receptor is a well-established target for the treatment of dyslipidemia.[1] The presence of the nicotinic acid scaffold in our compound of interest makes GPR109A a primary hypothetical target.
-
The Piperidine Moiety: The piperidine ring is a common structural feature in a vast array of neurologically active compounds, including many that interact with nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are crucial for neurotransmission and are implicated in various CNS disorders.[4][5] Therefore, an assessment of the compound's affinity for various nAChR subtypes, such as the high-affinity α4β2 and the α7 subtype, is a logical avenue of investigation.[3][6]
Experimental Strategies for Quantifying Binding Affinity
To rigorously determine the binding affinity of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, a multi-faceted approach employing orthogonal techniques is recommended. This ensures the validity and reliability of the obtained data. Below, we detail the protocols for two gold-standard methodologies: the Radioligand Binding Assay and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assay: A High-Throughput Method for Initial Screening
This competitive binding assay is a robust and sensitive method to determine the affinity of an unlabeled compound (the "competitor," in this case, 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[7][8]
Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A
a) Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nicotinic acid (a high-affinity radioligand for GPR109A).
-
Test Compound: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
b) Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 10-50 µg of protein per well), and the serially diluted test compound or the non-specific binding control.
-
Radioligand Addition: Add a fixed concentration of [³H]-nicotinic acid to all wells. The concentration should be at or below the Kd of the radioligand to ensure assay sensitivity.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium. Gentle agitation is recommended.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
c) Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (CPM in the presence of excess unlabeled nicotinic acid) from the total binding (CPM in the absence of the competitor).
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
DOT Script for Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Isothermal Titration Calorimetry (ITC): A Label-Free Thermodynamic Approach
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[2][6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9] This label-free method is considered a gold standard for characterizing biomolecular interactions.
Experimental Protocol: Isothermal Titration Calorimetry
a) Materials and Reagents:
-
Purified Protein: Purified and soluble GPR109A or nAChR protein.
-
Test Compound: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid of high purity.
-
Dialysis Buffer: A buffer in which both the protein and the ligand are stable and soluble. It is crucial that the ligand solution is prepared in the exact same buffer as the protein to minimize heats of dilution.[9][10]
b) Step-by-Step Procedure:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer extensively. Dissolve the test compound in the final dialysis buffer. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature on the ITC instrument.
-
Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.[10]
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while stirring. The heat change after each injection is measured.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
c) Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.
DOT Script for ITC Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Comparative Binding Affinity Data of Known Ligands
To contextualize the experimental results for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, it is essential to compare its binding affinity to that of well-characterized ligands for the putative targets. The following tables summarize the binding affinities of selected compounds for human GPR109A and various nAChR subtypes.
Table 1: Binding Affinities of Known Ligands for GPR109A
| Compound | Binding Affinity/Potency (Human GPR109A) | Assay Type | Reference(s) |
| Nicotinic Acid | Kd: 245 ± 32 nM | Radioligand Binding ([³H]nicotinate) | [7] |
| EC₅₀: 52 nM - 100 nM | Functional (cAMP inhibition, Calcium mobilization) | [7] | |
| Acifran | EC₅₀: 1.3 µM | Functional (cAMP inhibition) | [7] |
| MK-6892 | Ki: 4 nM | Radioligand Binding | [7] |
| Butyrate | EC₅₀: ~1.6 mM | Functional (GIRK channel activation) | [7] |
| MK-0354 | EC₅₀: 1.65 µM | Functional | [7] |
Table 2: Binding Affinities of Known Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Assay Type | Reference(s) |
| Nicotine | α4β2 | High Affinity (>90% of [³H]-nicotine binding) | Radioligand Binding | [3] |
| Epibatidine | α4β2 | Kd: ~10 pM (high-affinity site) | Radioligand Binding | [8] |
| Kd: ~5 nM (low-affinity site) | Radioligand Binding | [8] | ||
| TC-5619 | α7 | Ki: 1 nM | Radioligand Binding | [6] |
| PHA-543613 | α7 | Ki: 8.8 nM | Radioligand Binding | [6] |
| ABBF | α7 | Ki: 62 nM | Radioligand Binding | [6] |
| α-Bungarotoxin | α7 | Kd: 4.2 nM | Radioligand Binding | [11] |
Conclusion
This guide outlines a rigorous and scientifically sound approach to confirming the binding affinity of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. By leveraging the structural similarities to known pharmacophores, we have identified GPR109A and nAChRs as high-priority targets for investigation. The detailed protocols for radioligand binding assays and isothermal titration calorimetry provide a robust framework for obtaining high-quality, reproducible data. The comparative data tables offer essential benchmarks for interpreting the experimental outcomes. By following this comprehensive guide, researchers can confidently characterize the binding profile of this novel compound, a critical step in the journey of drug discovery and development.
References
- BenchChem Technical Support Team. (2025).
- Jensen, M. L., et al. (2015). Engineered α4β2 nicotinic acetylcholine receptors as models for measuring agonist binding and effect at the orthosteric low-affinity α4-α4 interface. Neuropharmacology, 96, 104-113.
- Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Recent Pat Inflamm Allergy Drug Discov, 5(3), 213-221.
- Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- Pike, A. C., et al. (2010). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PLoS One, 5(10), e13629.
- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Mol Pharmacol, 68(5), 1271-80.
- Wu, J., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv.
- Zouridakis, M., et al. (2014). α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. J Biol Chem, 289(51), 35410-35427.
- Moriguchi, S., et al. (2013). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease.
- Chintapalli, S. V., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 778848.
- Tocris Bioscience. Nicotinic (α4β2) Receptors. Tocris Bioscience.
- Free, R. B., et al. (2007). Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors. JPET, 321(1), 266-276.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. J. Vis. Exp., (55), e2796.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- MOSBRI. (n.d.).
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
- Thana, M., et al. (2015). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. youtube.com [youtube.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Compound Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically viable therapeutic is a long and arduous one. The controlled environment of a petri dish can only tell us so much. To truly understand a compound's potential, we must venture into the complex biological landscape of a living organism. This guide provides an in-depth, experience-driven framework for the crucial process of in vivo validation, moving beyond rigid templates to offer a strategic and scientifically sound approach.
The Foundational Principle: From Correlation to Causation
The primary objective of in vivo validation is to establish a clear and quantifiable relationship between a compound's in vitro activity and its in vivo efficacy. This is the cornerstone of building a compelling preclinical data package that can justify progression to clinical trials.[1][2] It's not merely about confirming an effect but understanding the pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a whole-animal system.[3][4][5]
A critical concept in this transition is the In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to its in vivo performance.[2][6] While a perfect IVIVC is the goal, the biological complexities of a living system often introduce variability that must be carefully dissected and understood.
Strategic In Vivo Study Design: A Multi-Pronged Approach
A robust in vivo validation strategy is not a single experiment but a carefully orchestrated series of studies designed to answer specific questions. The following workflow outlines a logical progression, starting with essential safety assessments and moving towards definitive efficacy studies.
Caption: A typical workflow for in vivo validation of an in vitro compound.
Phase 1: Foundational In Vivo Studies - Safety and Exposure
Before assessing efficacy, it is paramount to establish a safe and effective dosing regimen. This phase focuses on understanding the compound's tolerability and how it behaves within the animal model.
Dose-Range Finding (Maximum Tolerated Dose - MTD) Studies
The initial in vivo step is to determine the maximum tolerated dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7] This is a critical step that informs the dose levels for all subsequent in vivo studies.
Experimental Protocol: Abbreviated Dose-Range Finding Study in Mice
-
Animal Model: Healthy, immunocompromised mice (e.g., NOD/SCID) of the same sex and age (6-8 weeks).
-
Group Size: 3-5 mice per group.
-
Dose Levels: A wide range of doses, typically starting from the in vitro effective concentration and escalating. A common starting point is to use a 5- to 10-fold range between dose groups.
-
Administration Route: The intended clinical route of administration should be used (e.g., oral gavage, intravenous, intraperitoneal).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A weight loss of more than 20% is often a key indicator of toxicity.[8]
-
Duration: Typically 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[4][5] This information is crucial for correlating drug exposure with its pharmacological effect.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Cannulated mice are often used to facilitate serial blood sampling.
-
Group Size: 3-5 mice per time point.
-
Dose Level: A non-toxic dose, typically below the MTD, that is high enough for analytical detection.
-
Administration: Administer the compound via the intended clinical route.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[4]
Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters
| Parameter | In Vitro Assay | In Vivo Relevance |
| Metabolic Stability | Microsomal or hepatocyte stability assay | Predicts in vivo clearance and half-life. |
| Permeability | Caco-2 or PAMPA assay | Predicts in vivo absorption. |
| Plasma Protein Binding | Equilibrium dialysis | Determines the free fraction of the drug available to exert its effect. |
Phase 2: Efficacy Evaluation - Does It Work in a Disease Model?
Once a safe and effective exposure level is established, the next step is to evaluate the compound's efficacy in a relevant disease model. For oncology, this often involves the use of xenograft models.
Xenograft Mouse Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[9] They allow for the evaluation of a compound's anti-tumor activity in a living system.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line that is sensitive to the compound in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude, NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the compound at the predetermined safe and effective dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.[10][11][12]
-
Study Termination: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity.
Caption: A workflow for a subcutaneous xenograft study.
Pharmacodynamic (PD) Studies
Pharmacodynamic studies aim to understand the molecular effects of the compound on its target in the tumor tissue. This provides crucial evidence that the compound is engaging its target and modulating the intended signaling pathway.
Experimental Protocol: Pharmacodynamic Assessment in Xenograft Tumors
-
Study Design: A satellite group of tumor-bearing mice is often used for PD studies.
-
Dosing: Treat the mice with the compound at a therapeutic dose.
-
Tissue Collection: Collect tumor tissue at various time points after the last dose.
-
Biomarker Analysis: Analyze the tumor tissue for changes in the expression or activity of the target and downstream signaling molecules. Common techniques include Western blotting, immunohistochemistry (IHC), and ELISA.
Phase 3: Data Integration and Interpretation - Connecting the Dots
The final phase involves integrating the data from all the in vivo studies to build a comprehensive picture of the compound's activity and to establish a strong in vitro-in vivo correlation.
Biomarker Analysis
Biomarkers are crucial for monitoring treatment response and for understanding the mechanism of action of the compound.[13] They can be broadly categorized as target engagement, pharmacodynamic, and predictive biomarkers.
Table 2: Key Biomarkers for In Vivo Efficacy Assessment in Oncology
| Biomarker | Technique | Purpose |
| Phosphorylated Target Protein | Western Blot, IHC | To confirm target engagement and inhibition of signaling. |
| Ki-67 | IHC | A marker of cell proliferation.[8][14][15][16] |
| Cleaved Caspase-3 | IHC | A marker of apoptosis (programmed cell death).[8][14][15][16] |
| Tumor-Specific Antigens | ELISA, Flow Cytometry | To monitor tumor burden and response to immunotherapy. |
| Bioluminescence Imaging | In Vivo Imaging | To non-invasively monitor tumor growth and metastasis in real-time.[17][18][19][20] |
Experimental Protocol: Immunohistochemistry for Ki-67 and Cleaved Caspase-3
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the tissue and mount on slides.
-
Antigen Retrieval: Use a heat-mediated method to unmask the antigenic sites.
-
Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 and cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme.
-
Detection: Use a chromogenic substrate to visualize the antibody staining.
-
Quantification: Quantify the percentage of positive cells using image analysis software.
Statistical Analysis
Key Statistical Considerations:
-
Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power.
-
Randomization: Randomly assign animals to treatment and control groups to minimize bias.
-
Data Analysis: Use appropriate statistical tests to compare the treatment and control groups (e.g., t-test, ANOVA). For tumor growth data, repeated measures ANOVA or mixed-effects models are often used.[23]
In Vitro-In Vivo Correlation (IVIVC) Modeling
The ultimate goal is to establish a quantitative relationship between the in vitro and in vivo data. This can be achieved by plotting in vitro parameters (e.g., IC50) against in vivo efficacy endpoints (e.g., TGI). A strong correlation provides confidence in the predictive power of the in vitro assays and can guide the development of future compounds.
Conclusion: A Holistic and Iterative Process
The in vivo validation of in vitro results is a complex but essential part of the drug discovery process. It requires a deep understanding of animal models, PK/PD principles, and statistical analysis. By following a strategic and well-designed workflow, researchers can generate the robust data needed to make informed decisions about the future of their drug candidates. This guide provides a framework for that process, emphasizing the importance of scientific rigor, thoughtful experimental design, and a holistic interpretation of the data. Remember, the goal is not just to prove that a compound works, but to understand how, where, and at what dose it works, paving the way for successful clinical translation.
References
- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in Molecular Biology, 1250, 27-41.
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Corbett, T. H., et al. (2007). Statistical Inference for Tumor Growth Inhibition T/C Ratio.
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.
- Gajd M., et al. (2015). Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype.
- Gross, S., & Piwnica-Worms, D. (2005). In vivo bioluminescence imaging for assessing tumor burden. Cancer letters, 224(2), 167-180.
- Hothorn, L. A. (2006). Statistical analysis of tumor growth inhibition T/C ratio.
- Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 639-653.
-
Labcorp. (2020, September 1). Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. Retrieved from [Link]
- Lee, J. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-7.
-
Medicover. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Retrieved from [Link]
- Prescher, J. A., & Contag, C. H. (2010). In vivo bioluminescence imaging: a tool for drug discovery and development. Current opinion in chemical biology, 14(5), 631-638.
-
Ray, P., et al. (2020, February 20). Identify Predictive Biomarkers Using Translational Preclinical Models. Retrieved from [Link]
-
Shegokar, R. (2020). Preclinical Research: The Key to Robust Translational Results in Preclinical Data Analysis. Retrieved from [Link]
- Sung, H., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477.
- Szabo, V., et al. (2023). Investigation of the histopathological level of Ki-67, caspase-3 expressions of the effects of hesperidin on wound healing in th. Acta Cirurgica Brasileira, 38, e380202.
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997, November). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
- van der Horst, G. T., et al. (2018). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 629-639.
-
Vargason, A. M., et al. (2021). Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models. Retrieved from [Link]
- Voskoglou-Nomikos, T., et al. (2003). Clinical Predictive Value of the in Vitro Cell Line, Human Xenograft, and Mouse Allograft Preclinical Cancer Models. Clinical Cancer Research, 9(11), 4227-4239.
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
- Wang, Y., et al. (2012). Discovery and identification of serum biomarkers of Wilms' tumor in mice using proteomics technology.
- Workman, P., et al. (2010). A Mouse Model Repository for Cancer Biomarker Discovery. Cancer Research, 70(16), 6419-6430.
- Wu, J. (2011). Statistical Inference for Tumor Growth Inhibition T/C Ratio.
- Zbinden, G. (1991). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Archives of toxicology, 65(8), 611-616.
- Zhang, L., et al. (2011). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Contemporary Clinical Trials, 32(5), 719-726.
- Zhao, L., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1234.
-
Biotrial. (n.d.). CRO | preclinical services | PK Studies. Retrieved from [Link]
- Choi, Y. J., & Kim, T. G. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329-335.
-
Crown Bioscience. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Retrieved from [Link]
- Doyle, T. C., et al. (2004). High throughput quantitative bioluminescence imaging for assessing tumor burden. In Molecular imaging (pp. 235-248). Humana Press.
- Emami, J. (2013). In vitro-in vivo correlation: from theory to applications. Journal of pharmaceutical and pharmaceutical sciences, 16(3), 438-461.
- Fiebig, H. H., et al. (2004). Comparison of tumor response in patient-derived xenografts and in patients. Annals of oncology, 15(1), 56-62.
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Polson, A. G., & Fuji, R. N. (2012). The Key To Robust Translational Results In Preclinical Data Analysis. Journal of Pharmacology and Experimental Therapeutics, 343(3), 525-533.
- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
-
U.S. Food and Drug Administration. (2023). Good Laboratory Practice for Nonclinical Laboratory Studies. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Antibody Evaluation by Immunoblot (Western Blot) Analysis SOP. Retrieved from [Link]
-
MDPI. (2023). Female Aging Affects Coilin Pattern in Mouse Cumulus Cells. Retrieved from [Link]
-
AIR Unimi. (n.d.). Immuno-oncology trends: preclinical models, biomarkers, and clinical development. Retrieved from [Link]
-
PAGE Meeting. (2013, June 13). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. Retrieved from [Link]
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between tumor growth inhibition and growth rate inhibition.... Retrieved from [Link]
-
ResearchGate. (n.d.). a Immunohistochemistry of KI67, caspase‑3 and VEGF in tumor sections.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery Bioanalysis and In Vivo Pharmacology as an Integrated Process: A Case Study in Oncology Drug Discovery. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2026, January 16). Biomarkers of activity from a phase I study of cergutuzumab amunaleukin in patients with advanced solid tumors. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
AACR Journals. (n.d.). Xenograft assessment of predictive biomarkers for standard head and neck cancer therapies. Retrieved from [Link]
Sources
- 1. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 5. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Protocol | R&D Systems [rndsystems.com]
- 8. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. biocare.net [biocare.net]
- 15. scielo.br [scielo.br]
- 16. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kolaido.com [kolaido.com]
- 22. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid for Dyslipidemia
This guide provides a comprehensive framework for benchmarking the novel compound "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" against standard treatments for dyslipidemia. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, multi-tiered approach to evaluating its potential as a therapeutic agent.
Introduction: The Rationale for a New Dyslipidemia Therapeutic
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for atherosclerotic cardiovascular disease.[1] While standard treatments like statins are effective in lowering low-density lipoprotein cholesterol (LDL-C), a significant residual risk often remains, particularly in patients with low high-density lipoprotein cholesterol (HDL-C) and elevated triglycerides.[2]
"5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is a nicotinic acid derivative. Nicotinic acid (niacin), a B vitamin, is the most potent agent for increasing HDL-C levels and also lowers triglycerides and LDL-C.[3][4] Its therapeutic use is often limited by side effects, most notably cutaneous flushing.[5] This has spurred the development of novel nicotinic acid derivatives with potentially improved efficacy and tolerability.
The structural similarity of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" to nicotinic acid suggests it may act as an agonist for the G-protein coupled receptor 109A (GPR109A), the primary receptor for niacin.[6][7] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL cholesterol.[7]
This guide details a head-to-head benchmarking strategy to elucidate the therapeutic potential of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" in the context of established dyslipidemia treatments.
Part 1: Head-to-Head Benchmarking Strategy
A phased approach, from in vitro characterization to in vivo efficacy models, is essential for a thorough evaluation.
Phase 1: In Vitro Characterization and Target Validation
The initial phase focuses on confirming the mechanism of action and assessing the potency and selectivity of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid".
1.1. GPR109A Receptor Activation Assays
-
Objective: To determine if "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" is an agonist of the GPR109A receptor and to quantify its potency.
-
Methodology: A cell-based assay using a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells) will be employed.[8] Receptor activation can be measured by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[8]
-
Experimental Protocol:
-
Seed GPR109A-expressing cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Add increasing concentrations of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid," a standard agonist (nicotinic acid), and a vehicle control.
-
Stimulate the cells with forskolin for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Calculate the EC50 value (the concentration of compound that produces 50% of the maximal response).
-
-
Comparative Agents: Nicotinic acid, Acipimox (a known synthetic GPR109A agonist).[6]
1.2. Downstream Signaling Pathway Analysis
-
Objective: To investigate the downstream signaling pathways activated by "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" upon GPR109A activation.
-
Methodology: Western blot analysis will be used to assess the phosphorylation status of key signaling proteins, such as ERK1/2 and Akt, in GPR109A-expressing cells.[9]
-
Experimental Protocol:
-
Treat GPR109A-expressing cells with "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid," nicotinic acid, or vehicle for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies specific for phosphorylated and total ERK1/2 and Akt.
-
Visualize and quantify the protein bands.
-
1.3. In Vitro Lipolysis Assay
-
Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of lipolysis in adipocytes.
-
Methodology: Differentiated 3T3-L1 adipocytes or primary human adipocytes will be used.[10] Lipolysis will be quantified by measuring the release of glycerol into the culture medium.[10]
-
Experimental Protocol:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Pre-treat the adipocytes with increasing concentrations of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid," nicotinic acid, or vehicle.
-
Stimulate lipolysis with isoproterenol.
-
Collect the culture medium and measure glycerol content using a colorimetric assay.
-
Calculate the IC50 value (the concentration of compound that inhibits 50% of the stimulated glycerol release).
-
Data Summary Table: In Vitro Characterization
| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Potency (EC50, nM) | Lipolysis Inhibition (IC50, µM) |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | Experimental Data | Experimental Data | Experimental Data |
| Nicotinic Acid (Standard) | Reference Value | Reference Value | Reference Value |
| Acipimox (Standard) | Reference Value | Reference Value | Reference Value |
Phase 2: In Vivo Pharmacokinetic and Efficacy Studies
This phase will evaluate the compound's behavior in a living system and its ability to modulate lipid profiles.
2.1. Pharmacokinetic (PK) Profiling
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid".
-
Methodology: Administer the compound to rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) via oral and intravenous routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.
-
Key Parameters to Determine: Bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
2.2. In Vivo Models of Dyslipidemia
-
Objective: To evaluate the efficacy of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" in improving lipid profiles in established animal models of dyslipidemia.
-
Animal Models:
-
Experimental Protocol:
-
Acclimatize animals and induce dyslipidemia through diet or genetic modification.
-
Divide animals into groups: vehicle control, "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" (at various doses), and a standard treatment group (e.g., nicotinic acid or a statin).
-
Administer the compounds daily for a specified period (e.g., 4-8 weeks).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Analyze plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
-
Standard Treatments for Comparison:
Data Summary Table: In Vivo Efficacy in a High-Fat Diet Model
| Treatment Group | Dose | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | Low | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | Mid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | High | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Nicotinic Acid (Standard) | Effective Dose | Reference Data | Reference Data | Reference Data | Reference Data |
| Atorvastatin (Standard) | Effective Dose | Reference Data | Reference Data | Reference Data | Reference Data |
Phase 3: Safety and Tolerability Assessment
A crucial aspect of benchmarking is to evaluate the safety profile of the novel compound.
3.1. In Vitro Cytotoxicity Assays
-
Objective: To assess the potential for "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" to cause cell death.
-
Methodology: Use a panel of cell lines (e.g., HepG2 for liver toxicity) and measure cell viability using assays such as MTT or LDH release after exposure to a range of compound concentrations.
3.2. In Vivo Acute and Chronic Toxicity Studies
-
Objective: To identify potential target organs for toxicity and to determine the maximum tolerated dose (MTD).
-
Methodology: Conduct single-dose (acute) and repeated-dose (chronic) toxicity studies in rodents according to regulatory guidelines. Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform histopathological analysis of major organs.
3.3. Assessment of Flushing Potential
-
Objective: To evaluate if "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" induces the flushing side effect common to nicotinic acid.
-
Methodology: Utilize an animal model that can predict flushing, such as measuring changes in ear temperature in mice or rats after compound administration.
Part 2: Visualizing the Benchmarking Workflow
Experimental Workflow for In Vitro and In Vivo Benchmarking
Caption: A streamlined workflow for the comprehensive evaluation of a novel dyslipidemia therapeutic.
Signaling Pathway of GPR109A Activation
Caption: The proposed mechanism of action via GPR109A signaling to reduce lipolysis.
Conclusion
This guide provides a robust framework for the preclinical benchmarking of "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid." By systematically evaluating its mechanism of action, efficacy, and safety in comparison to standard-of-care treatments, a clear and objective assessment of its therapeutic potential can be achieved. The data generated from these studies will be critical for informing go/no-go decisions in the drug development pipeline and for positioning this novel compound in the therapeutic landscape for dyslipidemia.
References
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
What are the treatment guidelines for dyslipidemia? - Dr.Oracle. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). Journal of Clinical Investigation. Retrieved January 19, 2026, from [Link]
-
Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
An Update on Dyslipidemia Management and Medications: A Review. (2024). Cureus. Retrieved January 19, 2026, from [Link]
-
Selecting an Appropriate Animal Model for Dyslipidemia. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021). International Journal of Multidisciplinary Research and Analysis. Retrieved January 19, 2026, from [Link]
-
Nicotinic Acid Receptor Agonists. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Screening of Dyslipidemic drugs. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Dyslipidemia and Atherosclerosis Mouse Models. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
-
High cholesterol - Diagnosis and treatment. (2024). Mayo Clinic. Retrieved January 19, 2026, from [Link]
-
Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chapter 33: Drug Therapy for Dyslipidemias. (n.d.). AccessPharmacy. Retrieved January 19, 2026, from [Link]
-
2019 ESC/EAS Guidelines for the management of dyslipidaemias. (2019). European Society of Cardiology. Retrieved January 19, 2026, from [Link]
-
GPR109A activation in breast cancer cells inhibits cell survival and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2015). The American Journal of Pathology. Retrieved January 19, 2026, from [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2013). The Journal of Biological Chemistry. Retrieved January 19, 2026, from [Link]
-
Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. (2016). The Journal of Pharmacology and Experimental Therapeutics. Retrieved January 19, 2026, from [Link]
-
GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. (2022). Cell Death Discovery. Retrieved January 19, 2026, from [Link]
-
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
Nicotinic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Details of the Drug. (n.d.). DrugMAP. Retrieved January 19, 2026, from [Link]
- Purification of nicotinic acid. (1962). Google Patents.
-
PROCESS FOR PRODUCING NICOTINIC ACID. (2019). European Patent Office. Retrieved January 19, 2026, from [Link]
- Nicotinic acid derivatives and process for the preparation thereof. (1966). Google Patents.
-
Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). Journal of Internal Medicine. Retrieved January 19, 2026, from [Link]
- Process for making nicotinamide. (1961). Google Patents.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
- Purification of nicotinamide. (1950). Google Patents.
- Synthetic methods for the preparation of nicotinamide riboside and related compounds. (2017). Google Patents.
-
Niacin. (2023). StatPearls. Retrieved January 19, 2026, from [Link]
-
Niacin: from mechanisms of action to therapeutic uses. (2008). Vascular Health and Risk Management. Retrieved January 19, 2026, from [Link]
-
Vitamins, 11. Niacin (Nicotinic Acid, Nicotinamide). (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. (2014). GOV.UK. Retrieved January 19, 2026, from [Link]
-
Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021). Antioxidants (Basel). Retrieved January 19, 2026, from [Link]
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Niacin: from mechanisms of action to therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Dyslipidemia Management and Medications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijmra.ijpbms.com [ijmra.ijpbms.com]
- 6. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 8. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. High cholesterol - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the Pharmacokinetic Profiles of Nicotinic Acid and Its Analogs
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of nicotinic acid (niacin) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics that define the therapeutic window and side-effect profiles of these compounds. We will explore the causal relationships behind experimental choices for pharmacokinetic profiling and provide standardized protocols, grounding our discussion in authoritative scientific literature and regulatory standards.
Introduction: The Rationale for Nicotinic Acid Analogs
Nicotinic acid, a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters—reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein cholesterol (HDL-C)—makes it a valuable therapeutic agent.[1][2][3] However, its clinical utility is often hampered by a prominent side effect: cutaneous vasodilation, commonly known as flushing.[4] This unpleasant, prostaglandin-mediated effect leads to poor patient compliance and has driven the development of various analogs and formulations aimed at improving tolerability without compromising efficacy.
This guide will compare the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) nicotinic acid with its prominent analog, acipimox. We will also discuss laropiprant, a compound developed specifically to counteract the flushing mechanism, to illustrate a targeted approach to mitigating side effects.
Mechanistic Overview: Lipid Modification and Cutaneous Flushing
Nicotinic acid exerts its primary lipid-modifying effects by inhibiting lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver and subsequently decreases the hepatic synthesis of VLDL and its catabolic product, LDL.[4][5] The mechanism for raising HDL involves reducing the fractional catabolic rate of apolipoprotein A-I (apoA-I), the main protein component of HDL.[2]
The flushing effect, however, is mediated by a distinct pathway. Nicotinic acid binds to the G-protein coupled receptor GPR109A on Langerhans cells in the skin, triggering the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2). PGD2 then acts on the DP1 receptor on capillary endothelial cells, causing vasodilation and the sensation of heat and redness.[4][6]
Signaling Pathway of Nicotinic Acid-Induced Flushing
The following diagram illustrates the molecular cascade leading to flushing and the targeted intervention point for an antagonist like laropiprant.
Caption: Mechanism of nicotinic acid-induced flushing and laropiprant's point of intervention.
Comparative Pharmacokinetic (ADME) Profiles
The therapeutic and adverse effects of nicotinic acid and its analogs are directly linked to their pharmacokinetic properties. Differences in absorption rates, metabolic pathways, and elimination half-lives dictate the onset, intensity, and duration of both the desired lipid-modifying effects and the undesired flushing.
Nicotinic Acid Formulations
The formulation of nicotinic acid significantly alters its pharmacokinetic profile.[3]
-
Immediate-Release (IR) Nicotinic Acid:
-
Absorption: Rapidly and almost completely absorbed, leading to a sharp peak in plasma concentration (Tmax) within 30-60 minutes. This rapid increase is strongly associated with the incidence and severity of flushing.[1]
-
Metabolism: Primarily metabolized through two distinct pathways: a low-capacity, high-affinity "conjugation" pathway forming nicotinuric acid (NUA), and a high-capacity, low-affinity "amidation" pathway forming nicotinamide and subsequent products.[1] The rapid absorption of IR niacin saturates the conjugation pathway, but a significant portion is still converted to NUA.[1]
-
Excretion: Has a short half-life of about 1-2 hours, requiring multiple daily doses to maintain therapeutic effects.[7]
-
-
Extended-Release (ER) Nicotinic Acid:
-
Absorption: Designed with an intermediate dissolution rate, absorption is slower, leading to a delayed Tmax (3-5 hours). This blunts the peak plasma concentration.
-
Metabolism: The slower absorption rate allows a greater proportion of the drug to be metabolized via the preferred conjugation pathway, resulting in less flushing compared to IR formulations. It also avoids the high production of amidation metabolites seen with sustained-release (SR) versions, which has been linked to a higher risk of hepatotoxicity.[1][3]
-
Excretion: The extended-release profile allows for once-daily dosing, typically at bedtime to further minimize the perception of flushing.
-
Acipimox
Acipimox is a structural analog of nicotinic acid developed to offer similar lipid-lowering benefits with improved tolerability.
-
Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately 2 hours.[8]
-
Distribution & Metabolism: Unlike nicotinic acid, acipimox undergoes minimal metabolism.
-
Excretion: It is eliminated almost entirely unchanged in the urine, with a longer half-life than IR nicotinic acid (approximately 4-6 hours).[8] This profile contributes to a more sustained biological effect and a lower incidence of severe flushing compared to IR niacin.[9][10]
Laropiprant
Laropiprant was not developed as a lipid-modifying agent itself, but as a selective antagonist of the prostaglandin D2 receptor 1 (DP1) to be co-administered with nicotinic acid to reduce flushing.[6][11]
-
Pharmacokinetics: Laropiprant is well-absorbed orally and has a pharmacokinetic profile suitable for co-formulation with ER niacin.
-
Clinical Relevance: The combination of ER niacin/laropiprant effectively reduced flushing. However, the large-scale HPS2-THRIVE clinical trial found that adding this combination to statin therapy did not provide additional cardiovascular benefits while increasing the risk of serious non-fatal adverse events.[11][12] This led to its withdrawal from the market, serving as a critical case study in drug development.[11]
Quantitative Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for nicotinic acid formulations and acipimox.
| Parameter | Immediate-Release (IR) Nicotinic Acid | Extended-Release (ER) Nicotinic Acid | Acipimox |
| Tmax (Time to Peak) | 0.5 - 1 hour | 3 - 5 hours | ~2 hours[8] |
| Half-life (t½) | ~1 - 2 hours[7] | Variable, longer than IR | ~4 - 6 hours |
| Metabolism | High (Conjugation & Amidation)[1] | High (Primarily Conjugation)[1] | Minimal |
| Primary Excretion | Renal (as metabolites) | Renal (as metabolites) | Renal (unchanged drug)[8] |
| Flushing Incidence | High | Moderate | Low to Moderate[10] |
| Dosing Frequency | 2-3 times daily | Once daily | 2-3 times daily |
Experimental Methodologies for Pharmacokinetic Profiling
The determination of these pharmacokinetic profiles relies on a validated, systematic approach combining in vitro and in vivo models, often guided by regulatory agencies like the FDA.[13][14][15]
In Vitro Models: Early Assessment
In vitro models are crucial for early-stage screening and mechanistic understanding, offering cost-effective and high-throughput options while reducing animal use.[16][17]
-
Intestinal Absorption (Permeability):
-
Protocol: Caco-2 Permeability Assay.
-
Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter supports in a transwell plate system.
-
Differentiation: Cells are cultured for 21-25 days until they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[16]
-
Assay: The test compound (e.g., a nicotinic acid analog) is added to the apical (AP) side, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, over a time course (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Compound concentrations in the AP and BL compartments are measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Causality: This model is chosen because it can identify compounds with poor absorption and can also indicate the involvement of active transport or efflux mechanisms, providing critical data before advancing to more complex in vivo studies.[16]
-
-
-
Metabolic Stability:
-
Protocol: Liver Microsomal Stability Assay.
-
Preparation: Pooled human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are used.[18]
-
Incubation: The test compound is incubated with the microsomes in the presence of NADPH (an essential cofactor for CYP enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Causality: This assay provides a rapid assessment of metabolic clearance. A compound that is rapidly degraded in this system will likely have a short half-life in vivo, guiding decisions on chemical modification to improve stability.[19]
-
-
In Vivo Models: Preclinical & Clinical Confirmation
In vivo studies are essential to understand the complete ADME profile in a complex biological system and are required for regulatory approval.[20][21]
-
Protocol: Preclinical Pharmacokinetic Study in Rodents.
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Administration: The compound is administered via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV route is critical for determining absolute bioavailability.[21]
-
Blood Sampling: Serial blood samples are collected at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cannulation. Microsampling techniques can be used to reduce the number of animals required.[21]
-
Sample Processing: Blood is processed to plasma, and drug concentrations are quantified by a validated LC-MS/MS method.[22]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life.[21][23] Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Causality: This integrated in vivo approach is the gold standard for defining a drug's complete pharmacokinetic profile before human trials. It validates in vitro predictions and is a mandatory step in drug development as outlined by FDA guidelines.[24][25]
-
Workflow for a Typical Preclinical Pharmacokinetic Study
Caption: Standard workflow for determining the pharmacokinetic profile of a new drug candidate.
Conclusion
The development of nicotinic acid analogs has been driven by a clear therapeutic need: to separate the beneficial lipid-modifying effects from the compliance-limiting side effect of flushing. This comparative analysis demonstrates that pharmacokinetic profiling is central to achieving this goal. The slower absorption and altered metabolic pathway of ER niacin, and the different elimination profile of acipimox, directly translate to improved tolerability. While the targeted approach of co-administering laropiprant was mechanistically sound, its ultimate failure in a large outcomes trial underscores that optimizing pharmacokinetics and mitigating side effects must be accompanied by proven clinical benefit. The experimental methodologies detailed herein represent the validated, systematic process required to characterize these critical drug properties, ensuring both scientific integrity and regulatory compliance in the development of safer and more effective medicines.
References
- Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Introducing the in vitro models driving drug development. Rouken Bio.
- In Vitro and In Vivo Models of Drug Metabolism.
- Pharmacokinetics: Experimental methods.
- FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery.
- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Applic
- Inhibition of lipolysis by nicotinic acid and by acipimox. AIR Unimi.
- A typical workflow in a preclinical pharmacokinetic experiment. Admescope.
- FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Source not provided].
- Guidance for Industry. FDA.
- FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy - gmp-compliance.org.
- Nicotine. Wikipedia.
- Current Protocols in Pharmacology. PMC - NIH.
- Nicotinic acid plus laropiprant. GPnotebook.
- Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. [Source not provided].
- A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. PMC - NIH.
- Niacin and laropiprant. PubMed.
- Laropiprant. Grokipedia.
- A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. PubMed.
- Clinical Pharmacokinetics Analysis in Clinical Trials. Medicover MICS.
- Nicotinic acid, its mechanism of action and pharmacological effects.
- Overview of Niacin Formulations: Differences in Pharmacokinetics, Efficacy, and Safety. [Source not provided].
- Substances related to nicotinic acid - referral. European Medicines Agency (EMA).
- Nicotinic acid: an old drug with a promising future. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. Inhibition of lipolysis by nicotinic acid and by acipimox [air.unimi.it]
- 9. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Substances related to nicotinic acid - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 17. The in vitro models driving drug development [rouken.bio]
- 18. researchgate.net [researchgate.net]
- 19. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. admescope.com [admescope.com]
- 22. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 24. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 25. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, grounding procedural guidance in the fundamental chemical principles that dictate its handling.
Hazard Assessment by Structural Analogy
Understanding the hazards of a novel compound begins with dissecting its chemical structure. 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a complex molecule, but its primary risks can be inferred from its two core components.
-
Halogenated Nicotinic Acid Moiety : The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic acid . Halogenated organic compounds are of special concern as they can be persistent in the environment and may form highly toxic byproducts, such as dioxins, if not incinerated at the correct high temperatures.[1][2] The nicotinic acid backbone suggests it possesses acidic properties. Based on the SDS for the closely related 5-Bromonicotinic acid, we can anticipate skin, eye, and respiratory irritation.[3][4][5]
-
Piperidine Moiety : Piperidine is a cyclic amine that is known to be a flammable, corrosive, and toxic liquid.[6] While its reactivity is tempered by its integration into the larger molecular structure, the basic nitrogen atom can still influence its chemical compatibility and biological activity.
This structural analysis dictates that 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid must be treated as a hazardous chemical waste, with specific protocols required for halogenated materials.
| Hazard Category | Inferred Risk | Rationale & Authoritative Source |
| Physical Hazard | Combustible | Organic nature; potential for hazardous combustion byproducts like nitrogen oxides and hydrogen halides.[3] |
| Health Hazard | Skin & Eye Irritant | Based on data for 5-Bromonicotinic acid (H315, H319).[4][5] |
| Health Hazard | Respiratory Irritant | Based on data for 5-Bromonicotinic acid (H335).[4][7] |
| Environmental Hazard | Potential Aquatic Toxicity | Many complex organic molecules exhibit aquatic toxicity; prudent to assume until tested.[8] |
| Special Classification | Halogenated Organic | Presence of bromine atom necessitates segregation into a specific waste stream.[2][9] |
Pre-Disposal: Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place to minimize exposure.
-
Engineering Controls : All handling and preparation of waste, including transferring solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[9]
-
Personal Protective Equipment (PPE) : A mandatory PPE ensemble includes:
Step-by-Step Disposal Workflow
The proper disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a multi-step process that hinges on correct identification, segregation, and documentation. Never dispose of this chemical down the drain or in general trash.[9][10]
Step 1: Waste Segregation
This is the most critical step. Due to the bromine atom, this compound and any materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel) must be collected in a designated "Halogenated Organic Waste" container.[2][9]
-
Causality : Segregating halogenated waste from non-halogenated streams is crucial for several reasons. Halogenated compounds require specialized, high-temperature incineration to ensure their complete destruction and prevent the formation of toxic byproducts.[1] Mixing them with non-halogenated solvents complicates the disposal process and significantly increases disposal costs.[1] Do not mix this waste with incompatible materials like strong oxidizing agents or strong bases.[11]
Step 2: Containerization
Select an appropriate and clearly marked waste container.
-
For Solid Waste : Use a sealable, wide-mouth container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
For Liquid Waste (Solutions) : Use a sealable, chemical-resistant bottle or carboy, often provided by your institution's Environmental Health & Safety (EHS) department.[1] The container must have a screw-top cap and be kept closed at all times except when adding waste.[10][12] Place liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1][11]
The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid" . Do not use abbreviations.[11]
-
An accurate list of all constituents and their approximate percentages (including solvents).[2]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[1]
-
The accumulation start date (the date the first waste was added).[14]
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[1][10]
-
Do not store waste containers in hallways or public areas. [11][15]
-
Ensure the container is stored away from incompatible chemicals.[11]
-
Arrange for waste pickup by your institution's EHS or a licensed waste disposal service in a timely manner, adhering to local and federal accumulation time limits.[14]
Step 5: Final Disposal
The final disposal must be handled by a licensed professional waste disposal service.[16] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be managed according to EPA regulations, likely through high-temperature incineration.[17] Your institution's EHS department will manage this process, including the completion of the hazardous waste manifest, which tracks the waste from "cradle-to-grave."[17][18]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
Caption: Disposal workflow for 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid.
References
-
NIH Waste Disposal Guide . National Institutes of Health.
-
Chemical Waste - Office of Research Facilities . National Institutes of Health.
-
NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health.
-
NIH Chemical Safety Guide 2015 . National Institutes of Health / Montgomery College.
-
The NIH Drain Discharge Guide . National Institutes of Health.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry.
-
Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide . Benchchem.
-
Halogenated Solvents in Laboratories . Temple University.
-
Hazardous Waste Segregation . Bucknell University.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group.
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean.
-
Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide . Benchchem.
-
Organic Solvents . Cornell University Environmental Health and Safety.
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency.
-
Safety Data Sheet: Piperidine . Carl ROTH.
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone.
-
Hazardous Waste . U.S. Environmental Protection Agency.
-
Safety Data Sheet: 5-Bromonicotinic acid . Thermo Fisher Scientific.
-
Safety Data Sheet: Piperidine . Penta chemicals.
-
MSDS of 5-Bromo-2-methyl-nicotinic acid . Autech Industry Co.,Ltd.
-
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid Product Description . ChemicalBook.
-
Safety Data Sheet: 5-Bromonicotinic acid . AK Scientific, Inc.
-
Safety Data Sheet: Piperidine . Sigma-Aldrich.
-
Safety Data Sheet: Nicotinic acid . Sigma-Aldrich.
-
Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide . Benchchem.
-
Safety Data Sheet: Nicotinic acid . Carl ROTH.
-
Safety Data Sheet: 5-Bromo-6-piperidin-1-ylnicotinic acid . AK Scientific, Inc.
-
Niacin Safety Data Sheet . Jubilant Ingrevia.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. montgomerycollege.edu [montgomerycollege.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. epa.gov [epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. crystal-clean.com [crystal-clean.com]
- 15. mwcog.org [mwcog.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epa.gov [epa.gov]
- 18. youtube.com [youtube.com]
Personal protective equipment for handling 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Comprehensive Safety & Handling Guide: 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a conservative, risk-based safety assessment, deriving hazard information from its core chemical structures: the brominated nicotinic acid core and the piperidine moiety. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment: A Structurally-Informed Analysis
The risk profile of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is determined by its constituent parts.
-
5-Bromonicotinic Acid Core: This portion of the molecule suggests a potential for irritation. Safety data for 5-Bromonicotinic acid indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Handling should therefore assume the compound is, at a minimum, an irritant.
-
Piperidine Moiety: This is the primary driver of toxicological concern. Piperidine itself is classified as a toxic and corrosive substance. It is known to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[3][4][5][6][7] The presence of this functional group necessitates stringent handling procedures to prevent any direct contact or inhalation.
Combined Hazard Profile: Given the compound is likely a solid powder, the primary routes of exposure are inhalation of dust and inadvertent contact with the skin or eyes. The toxicological properties of the piperidine moiety demand that this compound be handled as a potent substance with the potential to cause significant harm.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific laboratory operation being performed.
| Laboratory Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Aliquotting (Solid) | N95 Particulate Respirator (minimum); Full-face respirator with P100 cartridges for larger quantities. | Chemical safety goggles and a full-face shield. | Double-gloving with nitrile or butyl rubber gloves.[3][4] | Full-coverage lab coat, closed-toe shoes. |
| Solution Preparation | In a certified chemical fume hood, no respirator required unless splashing/aerosolization is likely. | Chemical safety goggles. A face shield is recommended. | Chemical-resistant gloves (nitrile or butyl rubber). | Full-coverage lab coat, closed-toe shoes. |
| Reaction Work-up/Purification | In a certified chemical fume hood. | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves. Change immediately if contaminated. | Chemical-resistant apron over a lab coat. |
| Waste Handling/Disposal | N95 Particulate Respirator (if handling solid waste). | Chemical safety goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. |
Causality Behind PPE Choices:
-
Respiratory Protection: The fine, powdered nature of many research chemicals presents a significant inhalation risk. The potential respiratory irritation from the nicotinic acid core and the high toxicity of the piperidine moiety make respiratory protection during solid handling a critical control measure.[1][8]
-
Eye and Face Protection: The piperidine structure is associated with severe eye damage.[3][5] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement. A full-face shield provides an essential secondary layer of protection against splashes and airborne particles, especially during weighing and transfers.[6]
-
Hand and Body Protection: Dermal contact is a primary exposure route, and the piperidine moiety is toxic upon skin contact.[3] Chemical-resistant gloves are essential. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. A lab coat protects against incidental contact, while an apron provides superior protection for tasks with a higher splash potential.
Operational & Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is paramount for safety.
Handling and Operational Workflow
This workflow is designed to minimize exposure at every step.
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Designate a specific area for handling the compound and decontaminate it before and after use.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Close the primary container immediately after removing the required amount.
-
-
Dissolution:
-
Place the vessel containing the solvent inside the chemical fume hood.
-
Slowly add the weighed solid to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, equipment, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol), collecting the wipes for disposal as hazardous waste.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last using the proper technique.[6]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[4]
-
Diagram: PPE Selection Workflow
Caption: A workflow guiding PPE selection based on the task.
Waste Management and Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
Classification: As a brominated organic molecule, all waste contaminated with 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid must be classified as Halogenated Organic Waste .[9][10] This waste stream is typically incinerated at high temperatures and must be kept separate from non-halogenated waste.[11]
Disposal Procedure:
-
Segregation: Maintain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" and another for "Halogenated Organic Liquids."[12]
-
Solid Waste Collection: All contaminated disposables, including gloves, weigh paper, bench protectors, and contaminated silica gel, must be placed in the solid halogenated waste container.
-
Liquid Waste Collection: Unused solutions or reaction mixtures should be collected in the liquid halogenated waste container. Do not mix with non-halogenated solvents.[13]
-
Container Management: Keep waste containers closed at all times except when adding waste.[10] Store in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
Diagram: Waste Disposal Workflow
Caption: Decision workflow for proper waste segregation.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[5] Seek immediate medical attention.
-
Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled container for halogenated waste disposal.[5]
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EH&S emergency line. Prevent entry until the area is cleared by trained professionals.
By adhering to these comprehensive guidelines, researchers can handle 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid with a high degree of safety, ensuring personal protection and environmental responsibility.
References
- Penta Chemicals. (2024, May 7).
- Chemos GmbH & Co.KG.
- University of California, Riverside.
- Cole-Parmer.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Temple University Environmental Health and Radiation Safety.
- CDH Fine Chemical.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Carl ROTH.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
- AK Scientific, Inc.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid.
- Autech. MSDS of 5-Bromo-2-methyl-nicotinic acid.
- ChemicalBook. 1219201-10-1(5-Bromo-2-(piperidin-4-yloxy)nicotinic acid) Product Description.
- Fisher Scientific. (2014, November 7).
- ECHEMI.
- Carl ROTH.
- Grynkiewicz, G., & Zagrodzka, J. (2022).
- European Patent Office. (2023, March 8).
- McElvain, S. M., & Goese, M. A. (1941). THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. Journal of the American Chemical Society.
- Google Patents. (n.d.).
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. capotchem.cn [capotchem.cn]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
